Aclonifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitro-3-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMQDADIHOWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058175 | |
| Record name | Aclonifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74070-46-5 | |
| Record name | Aclonifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74070-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aclonifen [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074070465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclonifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-nitro-3-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACLONIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1762RDA835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aclonifen chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the diphenyl ether herbicide, Aclonifen. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical Identity and Structure
This compound, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a selective, pre-emergence herbicide used to control a variety of grass and broad-leaved weeds in several crops.[1][2][3][4] Its chemical structure is characterized by a diphenyl ether linkage with nitro, chloro, and amine functional groups on one of the phenyl rings.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as its toxicological profile.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [1][3][4][5][6] |
| CAS Number | 74070-46-5 | [1][4][5][7][8] |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [4][5][7][8][9] |
| Molecular Weight | 264.66 g/mol | [5][7][8][9] |
| SMILES String | Nc1c(Cl)c(Oc2ccccc2)ccc1--INVALID-LINK--[O-] | [1] |
| Melting Point | 81.2 °C | [1] |
| Water Solubility | 1.4 mg/L (at 20 °C) | [1][2] |
| Octanol-Water Partition Coefficient (log P) | 4.37 | [1][2] |
| Vapor Pressure | 2.7 x 10⁻⁴ mPa (at 20 °C) | |
| Dissociation Constant (pKa) | -3.15 (very strong acid) | [1][2] |
| Density | 1.46 g/cm³ | [1] |
Mode of Action and Signaling Pathway
This compound's mode of action is multifaceted and distinct from typical diphenyl ether herbicides.[1][10] Initially, it was believed to inhibit protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis.[1][2][6][11] However, more recent research has identified its primary target as solanesyl diphosphate synthase (SPS) .[1][12]
SPS is a key enzyme in the biosynthesis of plastoquinone and ubiquinone.[13][14] Inhibition of SPS disrupts the electron transport chain in photosynthesis, leading to the characteristic bleaching of plant tissues.[1][12] This bleaching effect is a result of the inhibition of carotenoid biosynthesis, which in turn leaves chlorophyll unprotected from photooxidation.[15][16] While this compound does exhibit some inhibitory effects on PPO, its primary and novel mode of action is through the inhibition of SPS.[1][10][12]
Signaling Pathway Diagram
Caption: this compound's primary mode of action via inhibition of SPS.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties and for the analysis of this compound residues are provided below. These protocols are based on internationally recognized guidelines and published analytical methods.
Determination of Melting Point (Capillary Method)
This protocol is based on the Thiele tube method, a standard procedure for determining the melting point of organic compounds.
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a suitable heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
Heating Rate: For an accurate determination, the heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.
Determination of Water Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, the mixture is allowed to stand to separate the undissolved solid. The aqueous phase is then carefully separated from the solid, for example, by centrifugation and decantation or by filtration through a filter that does not adsorb the test substance.
-
Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The water solubility is expressed as the mass of this compound per unit volume of water (e.g., mg/L).
Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol is based on the OECD Guideline 107 for the testing of chemicals.
-
Solvent Saturation: 1-Octanol is saturated with water, and water is saturated with 1-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Partitioning: A known amount of this compound is dissolved in the saturated 1-octanol. A known volume of this solution is then mixed with a known volume of the saturated water in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in both the 1-octanol and the water phase is determined using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Calculation: The octanol-water partition coefficient (P_ow) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log P).
This compound Residue Analysis in Soil
This protocol is a generalized procedure based on published methods for pesticide residue analysis in soil.
-
Sample Collection and Preparation: A representative soil sample is collected, air-dried, and sieved to remove large debris.
-
Extraction: A known weight of the soil sample is extracted with an organic solvent, typically acetone or a mixture of acetone and hexane.[2] The extraction is usually performed by shaking or sonication.
-
Partitioning and Clean-up: The extract is partitioned with a non-polar solvent like dichloromethane.[2] Further clean-up is often necessary to remove co-extractives that may interfere with the analysis. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Analysis: The final extract is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS/MS).[2] The use of GC-MS/MS provides higher selectivity and confirmation of the analyte's identity.
-
Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for this compound residue analysis.
Toxicological and Environmental Fate Summary
Toxicological Profile
-
Acute Toxicity: this compound exhibits low acute oral, dermal, and inhalation toxicity.[17]
-
Skin and Eye Irritation: It is not an eye or skin irritant.[17]
-
Skin Sensitization: this compound has the potential to be a skin sensitizer.[17]
-
Carcinogenicity: It is suspected of causing cancer.[1]
-
Target Organs: The liver and kidneys have been identified as target organs in repeat-dose toxicity studies.[17]
-
Metabolism and Excretion: this compound is rapidly metabolized and almost completely excreted within 72 hours, primarily through urine and feces.[17]
Environmental Fate
-
Persistence in Soil: this compound is moderately persistent in soil.[18] The degradation half-life (DT₅₀) in field conditions is reported to be around 80.4 days, but can be as high as 196.8 days under certain conditions.[18][19] Degradation is primarily mediated by microorganisms.[19]
-
Mobility in Soil: Due to its low water solubility and high log P, this compound is not expected to be highly mobile in soil and is unlikely to leach into groundwater.[20]
-
Persistence in Aquatic Systems: this compound is stable to hydrolysis in aqueous environments at pH 5-9.[2][18] Its photolytic half-life in water is long (197 days).[18] However, it degrades more rapidly in water-sediment systems, with a DT₅₀ of approximately 14.5 days.[18]
-
Aquatic Toxicity: this compound is very toxic to most aquatic organisms, particularly aquatic plants.[2][18]
This technical guide provides a foundational understanding of this compound for scientific and research purposes. For regulatory and safety information, please refer to the appropriate regulatory agencies.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. search.library.brandeis.edu [search.library.brandeis.edu]
- 8. oecd.org [oecd.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional analysis of two solanesyl diphosphate synthases from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epa.gov [epa.gov]
- 17. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 18. oecd.org [oecd.org]
- 19. byjus.com [byjus.com]
- 20. researchgate.net [researchgate.net]
Aclonifen (2-chloro-6-nitro-3-phenoxyaniline): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclonifen, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a diphenyl ether herbicide widely utilized in agriculture for the pre-emergence control of a variety of grass and broad-leaved weeds.[1][2] Initially thought to possess a dual mechanism of action involving the inhibition of protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, recent research has identified its primary target as solanesyl diphosphate synthase (SPS), representing a novel mode of action for herbicides.[1][3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, metabolism, and toxicological profile. Detailed experimental protocols for its synthesis, analysis, and key biochemical assays are provided to support further research and development.
Physicochemical Properties
This compound is a yellow, odorless powder.[5] It exhibits low solubility in water but is readily soluble in many organic solvents.[1][5] Its low vapor pressure suggests limited volatility.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [6][7] |
| CAS Number | 74070-46-5 | [6][7] |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [6][7] |
| Molecular Weight | 264.67 g/mol | [1][6] |
| Melting Point | 81.2 °C | [5][6] |
| Water Solubility | 1.4 mg/L (at 20 °C) | [6][8] |
| log P (Octanol-water partition coefficient) | 4.37 | [6][8] |
| Vapor Pressure | 1.6 x 10⁻⁵ Pa (at 20 °C) | [5] |
| Density | 1.46 g/cm³ | [6] |
Synthesis of this compound
The synthesis of this compound has been described through several routes, commonly starting from either 2,3,4-trichloronitrobenzene or o-dichlorobenzene.[1][6][] A prevalent method involves a three-step process of nitrification, amination, and etherification of 1,2,3-trichlorobenzene.[]
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a composite based on descriptions found in patent literature.[4][6][10]
Step 1: Ammonolysis of 2,3,4-Trichloronitrobenzene
-
In a high-pressure autoclave, charge 2,3,4-trichloronitrobenzene and dimethyl sulfoxide (DMSO).
-
Seal the autoclave and purge with nitrogen gas.
-
Heat the mixture to the reaction temperature (e.g., 50-100 °C).
-
Introduce ammonia gas to a specific pressure (e.g., 0.4-0.5 MPa) and maintain the reaction for several hours (e.g., 6-24 hours).
-
After cooling, the resulting mixture contains the intermediate, 2,3-dichloro-6-nitroaniline.
Step 2: Etherification to form this compound
-
The crude or purified 2,3-dichloro-6-nitroaniline is dissolved in a suitable solvent such as acetonitrile.
-
Potassium phenolate (prepared from phenol and a potassium base) is added to the solution.
-
The reaction mixture is heated under reflux for a specified period to facilitate the Ullmann ether synthesis.
-
Upon completion, the reaction mixture is cooled, and the product, 2-chloro-6-nitro-3-phenoxyaniline (this compound), is isolated. This may involve filtration to remove inorganic salts, followed by extraction and crystallization to yield the purified product. A toluene extraction followed by removal of the solvent can yield a product with high purity.[4]
Mechanism of Action
This compound's herbicidal activity is primarily due to its inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone.[3][4] This represents a novel mode of action, distinguishing it from other diphenyl ether herbicides.[3][11]
Signaling Pathway
The inhibition of SPS by this compound disrupts the production of plastoquinone, which is an essential cofactor for phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and subsequent bleaching symptoms in susceptible plants.[3][12]
References
- 1. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 2. hpst.cz [hpst.cz]
- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103242178A - Synthetic method of 2-chloro-3-phenoxyl-6-nitroaniline - Google Patents [patents.google.com]
- 11. moa-technology.com [moa-technology.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aclonifen Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclonifen, a diphenyl ether herbicide, has been a subject of evolving scientific understanding regarding its precise mechanism of action. Initially categorized as a multi-site inhibitor, recent advancements in transcriptomics and biochemistry have pinpointed its primary target, leading to a reclassification and a deeper comprehension of its herbicidal effects. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream physiological consequences, and the experimental methodologies employed in these discoveries.
Introduction
This compound is a selective, pre-emergence herbicide used for the control of a broad spectrum of grass and broadleaf weeds in various crops.[1] Its mode of action was historically considered to be complex, with evidence suggesting interference with both carotenoid biosynthesis and the activity of protoporphyrinogen oxidase (PPO).[2] This led to a dual mode of action hypothesis. However, groundbreaking research in 2020 elucidated a novel and specific target for this compound, fundamentally shifting our understanding of this herbicide.[3] This guide will delve into the historical context and the current, definitive mechanism of action of this compound.
Historical Perspective: A Dual Mode of Action
For many years, the herbicidal activity of this compound was attributed to two primary effects:
-
Inhibition of Carotenoid Biosynthesis: this compound treatment was observed to cause bleaching in susceptible plants, a hallmark symptom of carotenoid biosynthesis inhibition. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Their absence leads to the destruction of chlorophyll and subsequent loss of green coloration.[2] Early studies suggested that this compound might inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2]
-
Inhibition of Protoporphyrinogen Oxidase (PPO): As a diphenyl ether herbicide, this compound was also shown to inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of both chlorophyll and heme.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to the potent photosensitizer protoporphyrin IX. In the presence of light and oxygen, this molecule generates reactive oxygen species, causing rapid cell membrane disruption and necrosis.[2]
This dual mechanism of action provided a plausible explanation for the observed herbicidal symptoms. However, the lack of a single, highly sensitive target site remained a point of scientific inquiry.
The Core Mechanism: Inhibition of Solanesyl Diphosphate Synthase (SPS)
In 2020, a seminal study by Kahlau et al. definitively identified solanesyl diphosphate synthase (SPS) as the primary and novel molecular target of this compound.[3] This discovery led to the reclassification of this compound into its own Herbicide Resistance Action Committee (HRAC) Group 32.[2]
SPS is a key enzyme in the plastoquinone (PQ) biosynthesis pathway. It catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) and subsequent allylic diphosphates to produce solanesyl diphosphate (SPP), a C45 prenyl diphosphate.[4] SPP is the precursor to the side chain of plastoquinone, an essential component of the photosynthetic electron transport chain.[4]
The Plastoquinone Biosynthesis Pathway and this compound's Point of Intervention
The following diagram illustrates the plastoquinone biosynthesis pathway and highlights the specific step inhibited by this compound.
Caption: Plastoquinone biosynthesis pathway and the inhibitory action of this compound on Solanesyl Diphosphate Synthase (SPS).
Physiological Consequences of SPS Inhibition
The inhibition of SPS by this compound leads to a cascade of downstream effects, ultimately resulting in the characteristic bleaching phenotype:
-
Depletion of Plastoquinone: Inhibition of SPS blocks the synthesis of the solanesyl side chain, leading to a deficiency in plastoquinone.
-
Impaired Photosynthetic Electron Transport: Plastoquinone is a vital mobile electron carrier in the photosynthetic electron transport chain, transferring electrons from photosystem II to the cytochrome b6f complex. Its depletion disrupts this flow, impairing photosynthesis.
-
Indirect Inhibition of Carotenoid Biosynthesis: Phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, requires plastoquinone as a terminal electron acceptor. The lack of plastoquinone due to SPS inhibition leads to the inactivation of PDS.
-
Accumulation of Phytoene: The blockage of PDS activity results in the accumulation of its substrate, phytoene, a colorless precursor in the carotenoid pathway.
-
Photodegradation of Chlorophyll: In the absence of protective carotenoids, chlorophyll is rapidly degraded by light, leading to the visible bleaching of plant tissues.
Quantitative Data
The inhibitory activity of this compound on its primary target, SPS, and its previously presumed targets, PPO and PDS, is summarized below. It is important to note that the inhibition of PDS is an indirect effect of SPS inhibition.
| Target Enzyme | Plant Species | IC50 Value | Reference |
| Solanesyl Diphosphate Synthase 1 (SPS1) | Arabidopsis thaliana | ~1 µM (estimated from dose-response curve) | [5] |
| Solanesyl Diphosphate Synthase 2 (SPS2) | Arabidopsis thaliana | ~1 µM (estimated from dose-response curve) | [5] |
| Protoporphyrinogen Oxidase (PPO) | Zea mays (etioplasts) | > 10 µM (not a primary target) | [2] |
| Phytoene Desaturase (PDS) | - | Indirectly inhibited | [3] |
Note: The exact IC50 values for AtSPS1 and AtSPS2 were not explicitly stated in the primary literature abstract and are estimated from the provided dose-response curve visualization. The IC50 for PPO is significantly higher than for SPS, indicating it is not the primary target.
Experimental Protocols
The identification of SPS as the primary target of this compound was a multi-faceted process involving transcriptomics, biochemical assays, and structural biology.
Target Identification Workflow
The following diagram outlines the experimental workflow that led to the discovery of SPS as the molecular target of this compound.
Caption: Experimental workflow for the identification of Solanesyl Diphosphate Synthase as the target of this compound.
RNA-Seq Analysis for Mode of Action Prediction
Objective: To generate a global transcriptomic profile of Arabidopsis thaliana seedlings treated with this compound to predict its mode of action by comparing the expression changes to a reference dataset of herbicides with known targets.
Methodology (Representative Protocol):
-
Plant Growth and Treatment: Arabidopsis thaliana seeds are surface-sterilized and grown on a suitable medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C). Seedlings at a specific developmental stage (e.g., 7-10 days old) are treated with a sublethal concentration of this compound or a solvent control.
-
RNA Extraction and Library Preparation: Total RNA is extracted from treated and control seedlings at various time points using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. RNA-seq libraries are prepared using a kit such as the Illumina TruSeq RNA Library Prep Kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Mapping: The cleaned reads are mapped to the Arabidopsis thaliana reference genome using a splice-aware aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between this compound-treated and control samples are identified using packages such as DESeq2 or edgeR in R.
-
Mode of Action Prediction: The resulting DEG profile is compared to a curated database of transcriptomic responses to herbicides with known modes of action using machine learning algorithms, such as a random forest classifier, to predict the most probable target pathway.[3]
-
Solanesyl Diphosphate Synthase (SPS) Activity Assay
Objective: To biochemically confirm the inhibitory effect of this compound on SPS activity.
Methodology (Representative Protocol):
-
Enzyme Source: Recombinant Arabidopsis thaliana SPS1 and SPS2 are expressed in and purified from E. coli.
-
Assay Principle: The activity of SPS is measured by quantifying the amount of pyrophosphate (PPi) released during the condensation of IPP with an allylic diphosphate substrate (e.g., FPP or GGPP).
-
Assay Components:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Substrates: Isopentenyl diphosphate (IPP) and an allylic diphosphate (e.g., farnesyl diphosphate, FPP).
-
Coupling Enzymes: Pyrophosphatase, which hydrolyzes PPi to inorganic phosphate (Pi).
-
Detection Reagent: A reagent that forms a colored or fluorescent product with Pi (e.g., malachite green).
-
-
Procedure:
-
The reaction is initiated by adding the purified SPS enzyme to a reaction mixture containing the assay buffer, substrates, and coupling enzymes.
-
The reaction is carried out at a constant temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the amount of Pi produced is measured spectrophotometrically or fluorometrically.
-
To determine the IC50 value of this compound, the assay is performed with a range of this compound concentrations, and the percentage of inhibition is plotted against the inhibitor concentration.
-
Co-crystallization and X-ray Structure Determination
Objective: To determine the three-dimensional structure of the SPS-Aclonifen complex to understand the molecular basis of inhibition.
Methodology (Representative Protocol):
-
Protein Expression and Purification: A homolog of SPS from an organism suitable for crystallization (e.g., Chlamydomonas reinhardtii) is expressed and purified to high homogeneity.[3]
-
Co-crystallization: The purified SPS is mixed with an excess of this compound and subjected to crystallization screening using various techniques (e.g., vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
X-ray Diffraction Data Collection: High-quality crystals of the SPS-Aclonifen complex are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed, and the three-dimensional structure of the protein-inhibitor complex is solved using molecular replacement and refined to high resolution. This reveals the precise binding mode of this compound within the enzyme's active site. The study by Kahlau et al. (2020) revealed that one this compound molecule binds at the interface between two SPS monomers.[3]
Logical Relationships and Downstream Effects
The following diagram illustrates the logical cascade of events following the inhibition of SPS by this compound.
Caption: Logical cascade of events following this compound's inhibition of Solanesyl Diphosphate Synthase.
Conclusion
The elucidation of solanesyl diphosphate synthase as the primary molecular target of this compound represents a significant advancement in herbicide science. This discovery not only provides a precise understanding of its mechanism of action but also has important implications for resistance management and the development of new herbicidal compounds. The integrated approach of transcriptomics, biochemistry, and structural biology serves as a powerful paradigm for the characterization of herbicide modes of action. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core mechanism of this compound, from its molecular interactions to its ultimate physiological effects on target plants.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedsoybean.org [unitedsoybean.org]
- 5. researchgate.net [researchgate.net]
Aclonifen's Shifting Identity: From PPO Inhibitor to a Novel Mode of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aclonifen, a diphenyl ether herbicide, has long been a subject of scientific inquiry regarding its precise mechanism of action. Initially classified as a protoporphyrinogen oxidase (PPO) inhibitor due to its structural similarities to other herbicides in its class and its ability to induce light-dependent necrosis, recent research has unveiled a novel primary target: solanesyl diphosphate synthase (SPS). This discovery has led to a re-evaluation of this compound's herbicidal activity, suggesting a more complex, and possibly dual, mode of action. This guide provides a comprehensive overview of the evidence supporting both the historical and current understanding of this compound's molecular interactions within plant cells, presenting key experimental findings and their implications for herbicide research and development.
Introduction
Historical Perspective: this compound as a Protoporphyrinogen Oxidase (PPO) Inhibitor
Protoporphyrinogen oxidase is an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX.[2] This cytoplasmic protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to rapid lipid peroxidation and membrane damage, ultimately causing cell death and necrosis.[2]
Several lines of evidence initially supported the classification of this compound as a PPO inhibitor:
-
Structural Analogy: this compound shares the diphenyl ether scaffold common to many PPO-inhibiting herbicides.[2]
Quantitative Data on PPO Inhibition-related Effects
| Plant Species | This compound Concentration | Observed Effect | Reference |
| Cucumber Cotyledons | 5 x 10⁻⁵ M | Photodependent cell destruction (necrosis) | [5] |
| Etiolated Corn Seedlings | 10⁻⁴ M | Accumulation of protoporphyrin IX | [5] |
| Generic Plant Cells | 0.5 mM | Cell destruction (slightly higher than 0.1 mM for acifluorfen) | [8] |
Experimental Protocol: Detection of Protoporphyrin IX Accumulation
A common method to determine protoporphyrin IX accumulation involves solvent extraction from plant tissue followed by spectrofluorometric quantification.
-
Plant Material: Treat susceptible plant seedlings (e.g., cucumber cotyledons or etiolated corn seedlings) with a range of this compound concentrations and a control (no herbicide). Maintain one set of treated plants in the dark and expose another to light.
-
Extraction: Harvest the plant tissue and homogenize it in a mixture of acetone and aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Phase Separation: Centrifuge the homogenate to pellet the cell debris. Transfer the supernatant to a new tube and add hexane. Vortex to partition the pigments. The lower aqueous phase will contain the protoporphyrin IX.
-
Quantification: Measure the fluorescence of the aqueous phase using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 630 nm. Compare the fluorescence intensity to a standard curve of known protoporphyrin IX concentrations.
A Paradigm Shift: this compound as a Solanesyl Diphosphate Synthase (SPS) Inhibitor
Despite the evidence for PPO inhibition, this compound's prominent bleaching effect, characterized by the loss of leaf color, suggested a strong interference with carotenoid biosynthesis.[2][3] This led to further investigations that ultimately identified a novel target.
In 2020, research demonstrated that this compound directly inhibits solanesyl diphosphate synthase (SPS).[3] SPS is an enzyme involved in the biosynthesis of plastoquinone, a crucial component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an essential enzyme in the carotenoid biosynthesis pathway.[3] Inhibition of SPS disrupts the production of plastoquinone, which in turn inhibits phytoene desaturase, leading to the accumulation of phytoene and the characteristic bleaching symptoms.[3][6]
This discovery was significant as it represented a novel mode of action for herbicides and led to the reclassification of this compound by the HRAC into its own group (Group 32).[2][6]
Evidence for SPS Inhibition
-
Direct Enzyme Inhibition: Biochemical assays confirmed that this compound directly inhibits the activity of Arabidopsis thaliana SPSs 1 and 2.[3]
-
RNA-Seq Analysis: A comprehensive RNA sequencing dataset from Arabidopsis thaliana treated with various inhibitors predicted this compound's mode of action to be within the carotenoid biosynthesis pathway.[3]
A Dual Mode of Action?
The compelling evidence for both PPO and SPS inhibition has led to the hypothesis that this compound possesses a dual mode of action.[2][8] This model suggests that at similar concentrations, this compound can simultaneously inhibit both pathways, leading to a synergistic herbicidal effect. The inhibition of carotenoid biosynthesis would remove the protective quenching of reactive oxygen species, while the accumulation of the photosensitizer protoporphyrin IX would enhance their production, leading to rapid and severe cellular damage.[8]
Visualizing the Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound.
Figure 1: this compound's inhibitory effect on Protoporphyrinogen Oxidase (PPO).
Figure 2: this compound's inhibition of Solanesyl Diphosphate Synthase (SPS).
Conclusion
The scientific understanding of this compound's mode of action has evolved significantly. While it does exhibit characteristics of a PPO inhibitor, leading to the accumulation of the photosensitizing protoporphyrin IX, the discovery of its potent inhibition of solanesyl diphosphate synthase represents a crucial advancement in herbicide science. This latter effect, which disrupts carotenoid biosynthesis and causes the characteristic bleaching symptomology, is now considered its primary and novel mode of action. The possibility of a dual mechanism, where both pathways are inhibited, offers a compelling explanation for this compound's high herbicidal efficacy. For researchers and professionals in drug and herbicide development, the story of this compound underscores the importance of continued investigation into the molecular targets of existing compounds and highlights the potential for discovering novel modes of action that can inform the design of next-generation weed management solutions.
References
- 1. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Protoporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. researchgate.net [researchgate.net]
Aclonifen's Role in Carotenoid Biosynthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclonifen, a diphenyl ether herbicide, has long been recognized for its characteristic bleaching effect on susceptible plant species, a symptom indicative of carotenoid biosynthesis inhibition. Initially, its mode of action was thought to involve direct inhibition of key enzymes in the carotenoid pathway, such as phytoene desaturase (PDS), and protoporphyrinogen oxidase (PPO). However, recent research has elucidated a novel and primary target: solanesyl diphosphate synthase (SPS). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its indirect inhibition of carotenoid biosynthesis through the disruption of SPS activity. It consolidates quantitative data on enzyme inhibition, outlines key experimental methodologies used in its study, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.
Introduction
Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis, photoprotection, and as precursors to the hormone abscisic acid.[1][2] The disruption of carotenoid biosynthesis leads to the photooxidation of chlorophyll and cellular damage, resulting in a bleached phenotype.[1] Herbicides that inhibit this pathway are therefore highly effective.[3] this compound has been classified as such a herbicide, though its precise molecular target was a subject of debate for many years.[4][5] While it shares structural similarities with PPO inhibitors, its primary symptomology points towards the carotenoid pathway.[6] Early studies demonstrated that this compound treatment leads to the accumulation of phytoene, a key intermediate in the carotenoid biosynthesis pathway, suggesting an inhibition of phytoene desaturase (PDS).[7][8] However, direct inhibition of PDS by this compound could not be conclusively demonstrated.[6][9]
A significant breakthrough in 2020 identified solanesyl diphosphate synthase (SPS) as the primary molecular target of this compound.[6][9][10] SPS is an enzyme responsible for synthesizing solanesyl diphosphate, a precursor for plastoquinone biosynthesis. Plastoquinone is an essential cofactor for PDS activity.[11] By inhibiting SPS, this compound indirectly disrupts the function of PDS, leading to the observed accumulation of phytoene and subsequent bleaching.[9][11] This discovery has led to the reclassification of this compound into its own Herbicide Resistance Action Committee (HRAC) group (Group 32).[4]
Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis
This compound's primary mode of action is the inhibition of solanesyl diphosphate synthase (SPS).[9][10] This enzyme catalyzes the synthesis of solanesyl diphosphate, a crucial precursor for the side chain of plastoquinone. Plastoquinone is a vital component of the photosynthetic electron transport chain and, importantly, acts as an essential redox cofactor for phytoene desaturase (PDS).[11]
The inhibition of SPS by this compound leads to a depletion of the plastoquinone pool. The lack of this essential cofactor renders PDS inactive, thereby halting the conversion of phytoene to ζ-carotene in the carotenoid biosynthesis pathway.[9][11] This blockage results in the accumulation of phytoene, the substrate for PDS.[6][7] The absence of downstream carotenoids, which are necessary for quenching triplet chlorophyll and singlet oxygen, leaves chlorophyll unprotected from photooxidation under light conditions.[1] This destruction of chlorophyll is what causes the characteristic bleaching symptom observed in this compound-treated plants.[6]
It is noteworthy that this compound has also been reported to weakly inhibit protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll biosynthesis pathway.[4][12] However, the primary herbicidal effect of bleaching is attributed to its potent inhibition of SPS and the subsequent disruption of carotenoid biosynthesis.[6][9]
Signaling Pathway of this compound's Action
Quantitative Data
The inhibitory effect of this compound on its target enzyme, solanesyl diphosphate synthase (SPS), has been quantified in Arabidopsis thaliana. The following table summarizes the reported IC50 values.
| Enzyme Target | Organism | IC50 Value | Reference |
| AtSPS1 | Arabidopsis thaliana | 1.3 µM | [9] |
| AtSPS2 | Arabidopsis thaliana | 2.6 µM | [9] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Detailed experimental protocols for the study of this compound are often proprietary. However, the published literature describes the types of experiments conducted to elucidate its mode of action.
Mode of Action Prediction via Transcriptomics
A comprehensive RNAseq dataset from Arabidopsis thaliana treated with various inhibitors was used to predict the mode of action of this compound.[6][9]
Methodology:
-
Arabidopsis thaliana seedlings were treated with this compound and a range of other herbicides with known modes of action.[9]
-
RNA was extracted from the treated seedlings and sequenced to generate comprehensive transcriptomic profiles.[9]
-
A random forest classifier, a machine learning algorithm, was trained on the transcriptomic data from the known inhibitors.[6][9]
-
The classifier then predicted the mode of action of this compound based on its unique gene expression signature, which resembled that of norflurazon, a known PDS inhibitor.[6][9]
In Vivo Phytoene Accumulation Assay
To confirm the disruption of the carotenoid pathway, in vivo accumulation of phytoene was measured in this compound-treated plants.[6][7]
Methodology:
-
Corn seedlings were treated with 10-4 M this compound and kept in the dark to prevent photooxidation.[7]
-
Pigments were extracted from the leaf tissue.
-
The extract was analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the accumulated compounds.[12]
-
A compound with the characteristics of phytoene was shown to accumulate, indicating a blockage at the PDS step.[7][8]
Biochemical Enzyme Activity Assays
Direct inhibition of candidate enzymes by this compound was tested using biochemical assays.[9]
Methodology:
-
The target enzymes, such as phytoene desaturase (PDS), 4-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate solanesyltransferase (HST), and solanesyl diphosphate synthases (SPS), were recombinantly expressed and purified.[9]
-
Enzyme activity was measured in the presence and absence of varying concentrations of this compound.[9]
-
These assays confirmed that this compound directly inhibits AtSPS1 and AtSPS2, while not directly inhibiting PDS, HPPD, or HST.[6][9]
Co-crystallization and Structural Analysis
To understand the molecular basis of inhibition, the crystal structure of the target enzyme in complex with this compound was determined.[9]
Methodology:
-
A homolog of SPS from Chlamydomonas reinhardtii was used for co-crystallization with this compound.[9]
-
The enzyme-inhibitor complex was crystallized, and its three-dimensional structure was solved using X-ray crystallography.
-
The structural data revealed that one molecule of this compound binds at the interface between two protein monomers of the SPS enzyme.[9]
Conclusion
The mode of action of this compound is now understood to be the inhibition of solanesyl diphosphate synthase (SPS). This represents a novel herbicidal mode of action.[9][10] The inhibition of SPS leads to a depletion of plastoquinone, an essential cofactor for phytoene desaturase (PDS). The resulting inactivation of PDS causes the accumulation of phytoene and a halt in the biosynthesis of downstream carotenoids. This lack of protective carotenoids results in the photooxidative destruction of chlorophyll and the characteristic bleaching symptoms. This indirect mechanism of carotenoid biosynthesis inhibition distinguishes this compound from other bleaching herbicides that directly target enzymes within the carotenoid pathway. This detailed understanding of this compound's molecular target and mechanism of action is crucial for the development of new herbicides and for managing the evolution of herbicide resistance.
References
- 1. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 6. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets the solanesyl diphosphate synthase, representing a novel mode of action for herbicides. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Aclonifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a diphenyl ether herbicide that has been utilized in agriculture since the 1980s for the pre-emergence control of a variety of grass and broad-leaved weeds.[1] Initially, its mode of action was thought to involve the inhibition of protoporphyrinogen oxidase (PPO) and interference with carotenoid biosynthesis.[1] However, more recent research has revealed a novel mode of action, identifying solanesyl diphosphate synthase (SPS) as its primary target, which also leads to the characteristic bleaching of foliage.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key biological and experimental pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline | [1] |
| CAS Number | 74070-46-5 | [1] |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [1] |
| Molar Mass | 264.67 g/mol | [1] |
| Physical State | Yellow powder or crystals | [2] |
| Melting Point | 81.2 °C (178.2 °F; 354.3 K) | [1] |
| Density | 1.46 g/cm³ | [1] |
| Vapor Pressure | 1.6 x 10⁻⁵ Pa at 20 °C | [3] |
| Water Solubility | 1.4 mg/L at 20 °C | [1] |
| Log P (Octanol-Water Partition Coefficient) | 4.37 | [1] |
| pKa (Acidity Constant) | -3.15 | [1] |
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility | Reference(s) |
| Acetone | >730 g/L | [2] |
| Dichloromethane | >800 g/L | [2] |
| Ethyl Acetate | >600 g/L | [2] |
| Acetonitrile | 482 g/L | [2] |
| Toluene | 442 g/L | [2] |
| Methanol | 49.2 g/L | [2] |
| n-Hexane | 4.8 g/L | [2] |
Table 3: Stability of this compound
| Condition | Stability/Half-life (DT₅₀) | Reference(s) |
| Hydrolysis | Stable at pH 5, 7, and 9 | [3] |
| Aqueous Photolysis | DT₅₀ = 197 days | [4] |
| Soil (Field) | DT₅₀ = 80.4 days | [4] |
| Water/Sediment System | DT₅₀ = 14.5 days | [4] |
| Thermal Stability | Stable for 2 weeks at 54°C | [2] |
| Storage Stability | Expected to be stable for at least 2 years under normal conditions | [2] |
Experimental Protocols
The following are detailed methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized OECD guidelines.
Determination of Melting Point (OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This method describes the capillary tube method.
Apparatus:
-
Capillary tubes (one end sealed)
-
Melting point apparatus with a heated block or bath
-
Calibrated thermometer or temperature sensor
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in the melting point apparatus.
-
Heating: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the rate of heating is reduced to approximately 1°C per minute.
-
Observation: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. The melting range is reported.
Determination of Water Solubility (OECD Guideline 105 - Flask Method)
Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.
Apparatus:
-
Constant temperature water bath
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Equilibration: An excess amount of this compound is added to a flask containing purified water.
-
Shaking: The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached. A preliminary test can determine the necessary equilibration time.
-
Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection.
-
Replicates: The experiment is performed in triplicate.
Determination of Vapor Pressure (OECD Guideline 104 - Gas Saturation Method)
Principle: A stream of an inert gas is passed over the substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
Apparatus:
-
Saturation column containing the test substance on an inert support
-
Constant temperature bath
-
Inert gas supply with flow control
-
Trapping system (e.g., sorbent tubes)
-
Analytical instrument for quantification (e.g., GC-MS)
Procedure:
-
Sample Preparation: this compound is coated onto an inert support material and packed into the saturation column.
-
Saturation: A controlled flow of an inert gas (e.g., nitrogen) is passed through the column at a known temperature and flow rate.
-
Trapping: The gas stream exiting the column is passed through a trapping system to collect the vaporized this compound.
-
Quantification: The amount of this compound collected in the trap is quantified using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry.
-
Calculation: The vapor pressure is calculated from the amount of substance transported, the volume of gas passed, and the temperature.
Determination of n-Octanol/Water Partition Coefficient (Log P) (OECD Guideline 107 - Shake Flask Method)
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. Log P is a measure of a substance's lipophilicity.
Apparatus:
-
Glass vessels with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instruments for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.
-
Partitioning: A small amount of this compound is dissolved in either n-octanol or water. The two phases are then combined in a vessel in a defined volume ratio.
-
Equilibration: The vessel is shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. Log P is the base-10 logarithm of P.
Mandatory Visualizations
Signaling and Metabolic Pathways
The herbicidal activity of this compound is attributed to its inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone and ubiquinone.
References
Aclonifen (CAS 74070-46-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the herbicide Aclonifen (CAS 74070-46-5), a diphenyl ether herbicide utilized in agriculture since the 1980s. This document details its physicochemical properties, multifaceted mechanism of action, metabolic fate, synthesis, and analytical methodologies, presenting a critical resource for professionals in research and development.
Physicochemical Properties
This compound, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, possesses distinct chemical and physical characteristics that influence its environmental behavior and biological activity.[1][][3] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 74070-46-5 | [1][][3][4][5][6] |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [1][][3][4][5] |
| Molar Mass | 264.67 g·mol⁻¹ | [1][5] |
| Melting Point | 81.2 °C (178.2 °F; 354.3 K) | [1] |
| Density | 1.46 g/cm³ | [1] |
| Solubility in water | 1.4 mg/L (at 20 °C) | [1] |
| log P (Octanol-water partition coefficient) | 4.37 | [1] |
| Acidity (pKa) | -3.15 | [1] |
Mechanism of Action: A Multi-Target Herbicide
Inhibition of Protoporphyrinogen Oxidase (PPO)
Inhibition of Carotenoid Biosynthesis
Novel Target: Solanesyl Diphosphate Synthase (SPS)
In 2020, research identified solanesyl diphosphate synthase (SPS) as a novel molecular target for this compound.[1][10] SPS is involved in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase.[12] By inhibiting SPS, this compound indirectly disrupts carotenoid biosynthesis, contributing to the bleaching effect.[1][10][12] This discovery led to the reclassification of this compound into its own Herbicide Resistance Action Committee (HRAC) Group 32.[1]
Caption: this compound's signaling pathways targeting PPO, Carotenoid, and SPS synthesis.
Synthesis of this compound
The synthesis of this compound has been described through two primary routes, both culminating in an Ullmann ether synthesis.
Route 1: Starting from 2,3,4-trichloronitrobenzene
One patented method begins with 2,3,4-trichloronitrobenzene.[1][13] This starting material is reacted with ammonia in dimethyl sulfoxide (DMSO) within an autoclave to produce an aniline intermediate.[1][13] This intermediate then undergoes an Ullmann ether synthesis with potassium phenolate in acetonitrile to yield this compound.[1][13]
Route 2: Starting from o-dichlorobenzene
An alternative four-step synthesis starts with o-dichlorobenzene.[14]
-
Chlorination: o-dichlorobenzene is chlorinated to produce 1,2,3-trichlorobenzene.[14]
-
Nitration: The resulting 1,2,3-trichlorobenzene is nitrated to form 2,3-dichloro-6-nitrobenzene.[14]
-
Ammonolysis: This intermediate undergoes ammonolysis with ammonia in DMSO in a continuous flow reactor to yield 2,3-dichloro-6-nitroaniline.[14]
-
Ullmann Ether Synthesis: The final step involves the reaction of this aniline derivative with freshly prepared sodium phenolate in acetonitrile to produce this compound.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. circabc.europa.eu [circabc.europa.eu]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Wikiwand [wikiwand.com]
- 14. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
An In-depth Technical Guide to Aclonifen: Molecular Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide Aclonifen, with a focus on its molecular characteristics, synthesis, and its novel mode of action. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.
Core Molecular and Physical Properties
This compound is a diphenyl ether herbicide that has been utilized in agriculture since the 1980s.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview of the compound.
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O₃ |
| Molecular Weight | 264.66 g/mol |
| CAS Number | 74070-46-5 |
| IUPAC Name | 2-chloro-6-nitro-3-phenoxyaniline |
| Melting Point | 81-83 °C |
| Boiling Point | 400 °C (estimated) |
| Density | 1.422 g/cm³ |
| Solubility in Water | 1.4 mg/L (at 20 °C) |
| logP | 4.72710 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from 1,2,3-trichlorobenzene. The general procedure involves three main reactions: nitration, amination, and etherification.[]
Step 1: Nitration of 1,2,3-trichlorobenzene 1,2,3-trichlorobenzene is nitrated to form 2,3,4-trichloronitrobenzene. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Step 2: Amination of 2,3,4-trichloronitrobenzene The resulting 2,3,4-trichloronitrobenzene undergoes amination, where an amino group replaces one of the chlorine atoms. This reaction is often carried out using ammonia in a suitable solvent like dimethyl sulfoxide (DMSO) under pressure.
Step 3: Etherification The final step is an Ullmann condensation or a similar etherification reaction. The aminated intermediate is reacted with a phenoxide, typically sodium phenolate, to introduce the phenoxy group, yielding this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
While recent research has identified a novel primary target for this compound, it has also been shown to inhibit protoporphyrinogen oxidase (PPO). The following is a general protocol for a PPO inhibition assay, which can be adapted to study the effects of this compound on this enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PPO.
Materials:
-
Isolated plant mitochondria or chloroplasts (as a source of PPO)
-
Protoporphyrinogen IX (substrate)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Isolate mitochondria or chloroplasts from the target plant species using standard cell fractionation techniques.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a microplate or cuvette, combine the enzyme preparation with the different concentrations of this compound. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific period at a controlled temperature in the dark to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Measurement: Immediately measure the rate of protoporphyrin IX formation by monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mechanism of Action: A Novel Target
For many years, the precise mode of action of this compound was not fully understood, with evidence suggesting it might interfere with carotenoid biosynthesis or inhibit protoporphyrinogen oxidase (PPO).[1] However, recent research has revealed that this compound has a novel primary target: solanesyl diphosphate synthase (SPS) .[3][4][5] This discovery has led to its classification as the sole member of the HRAC Group 32 herbicides.[6]
SPS is a key enzyme in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain. By inhibiting SPS, this compound disrupts the production of plastoquinone, which in turn inhibits carotenoid biosynthesis, leading to the characteristic bleaching of the plant.[3][7]
The following diagram illustrates the signaling pathway of plastoquinone biosynthesis and the point of inhibition by this compound.
Caption: Inhibition of Solanesyl Diphosphate Synthase by this compound.
This revised understanding of this compound's mechanism of action provides new avenues for research into herbicide resistance and the development of novel crop protection strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Why diversifying herbicide modes of action is crucial [cropscience.bayer.co.uk]
- 7. unitedsoybean.org [unitedsoybean.org]
Methodological & Application
Aclonifen Application Protocol for Weed Control Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Aclonifen in weed control studies. This compound is a diphenyl ether herbicide with a unique mode of action, offering a valuable tool for weed management research.[1][2]
Introduction to this compound
This compound is a selective herbicide used for the pre-emergence control of a broad spectrum of grass and broad-leaved weeds.[3] Initially, its mode of action was thought to involve inhibition of carotenoid biosynthesis or protoporphyrinogen oxidase (PPO).[1][4][5] However, more recent research has identified its primary target as solanesyl diphosphate synthase (SPS), an enzyme involved in the biosynthesis of plastoquinone and other essential molecules.[1][2] This inhibition leads to the characteristic bleaching symptoms observed in susceptible weeds.[1][2] this compound is classified under HRAC Group 32, highlighting its novel mode of action.[1][6]
Experimental Protocols
Objective
To evaluate the efficacy of this compound in controlling target weed species and to assess its selectivity in various crops under controlled experimental conditions.
Materials
-
This compound formulation (e.g., 600 g/L suspension concentrate)[7]
-
Experimental plots or pots with uniform soil type
-
Target weed seeds (e.g., Phalaris minor, Alopecurus myosuroides, Chenopodium album, Galium aparine)[1][8]
-
Crop seeds (e.g., wheat, sunflower, potatoes, peas)[1][6][7]
-
Pressurized backpack sprayer with a horizontal boom and appropriate nozzles (e.g., MEDIUM spray classification)[7][9]
-
Personal Protective Equipment (PPE)
-
Standard laboratory equipment for data collection (quadrats, scales, etc.)
Experimental Design
A randomized complete block design (RCBD) with a minimum of three replications is recommended for field studies to account for field variability.[8][10] For greenhouse or laboratory studies, a completely randomized design (CRD) may be suitable.
Treatments should include:
-
Untreated weedy check
-
Weed-free control (manual weeding)
-
This compound at various application rates (e.g., 900, 1050, 1200 g a.i./ha)[8]
-
This compound applied at different timings (pre-emergence and early post-emergence)[8][10]
-
Standard herbicide check for comparison
Application Procedure
-
Plot Preparation: Ensure a fine, firm, and level seedbed to allow for uniform application and formation of a homogenous herbicide layer.[9][11]
-
Sowing: Sow the crop and, if necessary, the target weed seeds at the appropriate depth.
-
Herbicide Preparation:
-
Shake the this compound container well before use.[7]
-
Half-fill the spray tank with clean water.
-
Begin agitation and add the required amount of this compound.
-
Add the remaining water to achieve the desired spray volume (typically 200-400 L/ha).[9]
-
Maintain constant agitation throughout the mixing and spraying process.[9]
-
-
Application Timing:
-
Application: Apply the herbicide uniformly to the soil surface using a calibrated sprayer. Avoid disrupting the soil surface after application, as this can reduce efficacy.[7][11]
Data Collection and Analysis
-
Weed Density: Count the number of individual weed species within randomly placed quadrats at specified intervals after application (e.g., 28 and 56 days after application).[8]
-
Weed Dry Matter: Harvest the above-ground weed biomass from the quadrats, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Weed Control Efficiency (%): Calculate using the formula: WCE (%) = [(WDMuntreated - WDMtreated) / WDMuntreated] x 100 Where WDM is the weed dry matter.
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Crop Yield: Harvest and measure the crop yield from the designated harvest area within each plot.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design.
Data Presentation
The following tables summarize quantitative data from various weed control studies using this compound.
Table 1: this compound Application Rates and Timings for Weed Control in Wheat
| Application Rate (g a.i./ha) | Application Timing | Target Weed | Weed Control Efficiency (%) | Crop | Reference |
| 900 | Pre-emergence | Phalaris minor, Broadleaf weeds | 38.8 - 74.5 | Wheat | [8] |
| 1050 | Pre-emergence | Phalaris minor, Broadleaf weeds | - | Wheat | [8] |
| 1200 | Pre-emergence | Phalaris minor | 83 | Wheat | [8] |
| 1200 | Early Post-emergence | Phalaris minor, Broadleaf weeds | 27.8 - 28.5 (yield increase) | Wheat | [8] |
| 1200 | Pre-emergence | Phalaris minor | ~65.81 | Wheat | [12] |
| 2400 | Pre-emergence & Early Post-emergence | Phalaris minor | High | Wheat | [10] |
Table 2: Weed Spectrum Controlled by this compound (Applied Pre-emergence)
| Weed Species | Common Name | Control Level | Reference |
| Alopecurus myosuroides | Black-grass | Good | [1] |
| Anthemis cotula | Stinking Mayweed | Good | [1] |
| Chenopodium album | Fat Hen | Good | [1][9] |
| Fallopia convolvulus | Black-bindweed | Good | [1][9] |
| Galium aparine | Cleavers | Suppression | [1] |
| Viola arvensis | Field Pansy | Good | [1] |
| Medicago denticulata | Burclover | Moderate | [8] |
| Coronopus didymus | Lesser Swinecress | Moderate | [8] |
| Lathyrus aphaca | Yellow Vetchling | Moderate | [8] |
Visualizations
Signaling Pathway
Caption: Mode of action of this compound targeting Solanesyl Diphosphate Synthase.
Experimental Workflow
Caption: Experimental workflow for this compound weed control efficacy studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Albaugh Crop Protection - Loxio® [albaugh.com]
- 7. claytonpp.com [claytonpp.com]
- 8. agronomyjournals.com [agronomyjournals.com]
- 9. cropscience.bayer.co.uk [cropscience.bayer.co.uk]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. This compound Effect [cropscience.bayer.co.uk]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Aclonifen in Pre-emergence Herbicide Research
Introduction
Aclonifen is a selective, pre-emergence herbicide from the diphenyl ether chemical family, utilized for the control of a wide spectrum of annual broadleaf and grass weeds in various crops.[1][2][3] Initially launched in the 1980s, its precise mode of action was the subject of extensive research, distinguishing it from other diphenyl ether herbicides.[1] Recent studies have elucidated its novel primary target, making it a valuable tool for weed management and herbicide resistance research.[4] this compound is primarily absorbed by the hypocotyl, cotyledons, and coleoptile of emerging weeds and translocated to the meristems.[5] These notes provide detailed protocols and data for researchers, scientists, and professionals engaged in herbicide research and development.
Mechanism of Action
This compound exhibits a complex and unique mode of action, affecting multiple biochemical pathways within the plant, which contributes to its herbicidal efficacy.[6] While it shares structural similarities with protoporphyrinogen oxidase (PPO) inhibitors, its primary symptom is bleaching, not the rapid necrosis typical of PPO inhibitors.[4][7]
Primary Mode of Action: Inhibition of Solanesyl Diphosphate Synthase (SPS) In 2020, research identified solanesyl diphosphate synthase (SPS) as the primary molecular target of this compound.[1][4][8] SPS is a key enzyme in the biosynthesis of plastoquinone (PQ). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), a critical step in the carotenoid biosynthesis pathway.[4][9] By inhibiting SPS, this compound depletes the pool of plastoquinone, which in turn indirectly inhibits PDS activity. This disruption leads to the accumulation of phytoene, a colorless carotenoid precursor, and prevents the formation of protective carotenoids.[4][9][10] Without carotenoids to dissipate excess light energy, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching of plant tissues.[6]
Secondary Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO) In addition to its primary effect, this compound also acts as a weaker inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1][6][7] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer.[1][10] When exposed to light, protoporphyrin IX generates reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, leading to light-dependent cell necrosis.[6][7] This dual mode of action, combining indirect inhibition of carotenoid synthesis and direct PPO inhibition, makes this compound a particularly effective herbicide.[6]
Application Parameters and Efficacy
The efficacy of this compound is dependent on the application rate, crop, target weed species, and environmental conditions. The following tables summarize quantitative data from various research studies.
Table 1: this compound Application Rates in Pre-Emergence Research
| Crop | Target Weeds | Application Rate (g a.i./ha) | Formulation Example | Source(s) |
|---|---|---|---|---|
| Winter Wheat | Alopecurus myosuroides (Black-grass), Various Broadleaf Weeds | 600 | Proclus® | [1] |
| Wheat | Phalaris minor (Canary Grass) | 900 - 1200 | 600 SC | [11] |
| Wheat | Phalaris minor, Broadleaf Weeds | 1200 - 2400 | 600 SC | [12][13] |
| Potatoes, Peas, Beans | Annual Broadleaf Weeds, some Grasses | 840 - 1200 | Emerger® (600 g/L SC) | [14][15][16] |
| Sunflower | Grasses and Broadleaf Weeds | ~2700 (Conventional Use) | Challenge® 600 (600 g/L SC) | [6] |
| Barley | Grass and Broadleaf Weeds | 600 (in combination with other actives) | Proclus® (in mix with Liberator®) |[17][18] |
Table 2: Weed Control Efficacy of Pre-Emergence this compound
| Crop | Target Weed | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Source(s) |
|---|---|---|---|---|
| Wheat | Phalaris minor | 1200 | 83 | [11] |
| Wheat | Medicago denticulata | 1200 | 38.8 - 74.5 | [11] |
| Wheat | Coronopus didymus | 1200 | 38.9 - 68.5 | [11] |
| Field Beans, Peas | Chenopodium album (Fat Hen), Polygonum persicaria (Redshank), Fallopia convolvulus (Black Bindweed), Poppies, Chickweed | 840 - 900 | Good Activity |[14] |
Table 3: Crop Tolerance and Phytotoxicity
| Crop | Observation | Notes | Source(s) |
|---|---|---|---|
| Sunflower | High Tolerance | Attributed to rapid conjugation and metabolism of this compound in the roots, preventing translocation to the shoots. | [6][19][20] |
| Wheat | Good Tolerance | Application at 1200 g a.i./ha showed effective weed control without negatively impacting crop growth or grain yield. | [11][12] |
| Lentil | Potential Phytotoxicity | High phytotoxicity (rate 3 on EWRS scale) observed when used in combination with Zencor (metribuzin). |[13] |
Experimental Protocols
Conducting reliable pre-emergence herbicide trials requires meticulous planning and execution. The following protocols provide a framework for designing and implementing research studies with this compound.
Protocol 3.1: General Design for Pre-Emergence Field Trials
Objective: To evaluate the efficacy of pre-emergence this compound applications on target weed species and assess the tolerance of the test crop.
Materials:
-
Certified crop seeds
-
This compound formulation (e.g., 600 g/L Suspension Concentrate)[15][21]
-
Plot sprayer calibrated for desired output
-
Personal Protective Equipment (PPE)
-
Plot markers, measuring tapes
-
Data collection tools (quadrats, scales, notebooks/tablet)
Experimental Design:
-
Layout: Use a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.[12][22][23]
-
Treatments: Include a range of this compound application rates (e.g., 900, 1050, 1200 g a.i./ha), a non-treated (weedy) control, and a weed-free control (manual weeding).[11] A standard commercial herbicide can be included for comparison.
-
Plot Size: Establish plots of adequate size to minimize edge effects and allow for representative sampling (e.g., 3m x 10m).[22]
Procedure:
-
Site Preparation: Select a field with a known and uniform infestation of the target weed(s). Prepare a fine, firm, and clod-free seedbed to ensure uniform herbicide distribution on the soil surface.[14][18]
-
Sowing: Sow the crop at the recommended depth and seeding rate for the region. Ensure seeds are well-covered with soil.[18][22]
-
Herbicide Application:
-
Apply treatments pre-emergence, typically within 48 hours of sowing.[17][18]
-
Use a calibrated boom sprayer to deliver a uniform spray volume (e.g., 200-400 L/ha) as a MEDIUM quality spray.[14]
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.[22]
-
Ensure no heavy rainfall is forecast immediately following application.[18]
-
-
Data Collection:
-
Crop Emergence: Count the number of crop plants in a designated area (e.g., 2 x 1m rows) in each plot at a set time after sowing.
-
Weed Control: At 21, 40, and 60 days after application (DAA), count weed density by species using quadrats (e.g., 0.25 m²) randomly placed in each plot.[24]
-
Weed Biomass: At the final assessment, harvest all weeds within the quadrats, dry them in an oven (e.g., 70°C for 72 hours), and record the dry weight.[12]
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 15, 30, 45 DAA) using a 1-9 scale (e.g., European Weed Research Society - EWRS scale), where 1 is no effect and 9 is complete plant death.[24]
-
Yield: Harvest the central area of each plot to determine grain yield, adjusting for moisture content.[25]
-
-
Data Analysis: Analyze data using Analysis of Variance (ANOVA) suitable for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Albaugh Crop Protection - Loxio® [albaugh.com]
- 3. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 4. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]
- 11. agronomyjournals.com [agronomyjournals.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. cropscience.bayer.co.uk [cropscience.bayer.co.uk]
- 15. bayercropscience.ie [bayercropscience.ie]
- 16. bvl.bund.de [bvl.bund.de]
- 17. This compound Effect [cropscience.bayer.co.uk]
- 18. Get the this compound effect in barley [cropscience.bayer.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. claytonpp.com [claytonpp.com]
- 22. aggrowagronomy.com.au [aggrowagronomy.com.au]
- 23. hort [journals.ashs.org]
- 24. researchgate.net [researchgate.net]
- 25. Research: Preemergence (PRE) herbicides [extension.umn.edu]
Application Notes and Protocols: Aclonifen Solution Preparation for Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key chemical and physical properties of Aclonifen is presented in the table below. This information is crucial for accurate stock solution preparation and for understanding its behavior in different experimental systems.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉ClN₂O₃ | [2][3] |
| Molar Mass | 264.67 g/mol | [2][3] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 81.2 °C | [2][9] |
| Water Solubility | 1.4 mg/L (at 20 °C) | [2][10] |
| log P (Octanol-water partition coefficient) | 4.37 | [2][10] |
| pKa | -3.15 (very strong acid) | [2][10] |
Note: The high log P value indicates that this compound is lipophilic and has low solubility in water, necessitating the use of organic solvents for preparing stock solutions.
Solution Preparation Protocols
Stock Solution Preparation (100 mM)
Due to its low water solubility, a high-concentration stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for in vitro studies.
Materials:
-
This compound (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh 26.47 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to not affect the cells or the experimental outcome (typically ≤ 0.5%).
Example: Preparation of a 100 µM working solution in cell culture medium:
-
Thaw a vial of the 100 mM this compound stock solution.
-
Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in cell culture medium to obtain a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:10 in cell culture medium to achieve the final 100 µM working concentration.
-
Mix thoroughly by gentle pipetting or inversion.
-
Add the appropriate volume of the working solution to your experimental wells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Experimental Protocols and Data
In Vitro Cell Viability and Proliferation Assays
This compound has been shown to affect cell viability and induce apoptosis in various cell types.[11][12] The following is a general protocol for assessing the effect of this compound on cell viability using a resazurin-based assay.
Protocol: Cell Viability Assay (Resazurin Method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a series of this compound working solutions in culture medium at different concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the cells and add 100 µL of the respective this compound working solutions or vehicle control to each well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Data from Literature:
| Assay Type | Cell Line/Organism | Effective Concentration | Observed Effect | Reference |
| Cell Viability | Porcine Trophectoderm (pTr) and Uterine Luminal Epithelial (pLE) cells | Dose-dependent | Decreased cell viability, induction of apoptosis | [11] |
| Cell Proliferation | Bovine Mammary Gland Epithelial (MAC-T) cells | Dose-dependent | Repression of proliferation, induction of sub-G1 phase arrest | [12] |
| Carotenoid Biosynthesis Inhibition | Corn seedlings | 100 µM (10⁻⁴ M) | Accumulation of phytoene | [7][8] |
| Protoporphyrin IX Accumulation | Cucumber cotyledons | 50 µM (5 x 10⁻⁵ M) | Photodependent cell destruction | [7][8] |
| Protoporphyrinogen Oxidase Inhibition | Non-chlorophyllous soybean cells | 500 µM (0.5 mM) | Cell destruction | [1] |
Signaling Pathways and Experimental Workflows
This compound's Dual Mode of Action
This compound's herbicidal activity stems from its ability to interfere with two critical biosynthetic pathways in plants: carotenoid synthesis and chlorophyll synthesis (via inhibition of protoporphyrinogen oxidase). Recent evidence also points to the inhibition of solanesyl diphosphate synthase.
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for this compound Solution Preparation and Use
The following diagram illustrates a typical workflow for preparing and using this compound solutions in a laboratory setting.
Caption: Standard workflow for this compound experiments.
Conclusion
Proper preparation of this compound solutions is fundamental to achieving reliable and reproducible results in laboratory assays. Due to its hydrophobic nature, the use of an organic solvent like DMSO for stock solutions is necessary. Researchers should always perform appropriate vehicle controls and ensure the final solvent concentration in their assays is non-toxic. The provided protocols and data serve as a comprehensive guide for the effective use of this compound in scientific research.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 74070-46-5 [chemicalbook.com]
- 5. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS#:74070-46-5 | Chemsrc [chemsrc.com]
- 10. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound could induce implantation failure during early embryonic development through apoptosis of porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Determination of Aclonifen in Soil using QuEChERS Extraction and LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aclonifen is a diphenyl ether herbicide used for the pre-emergence control of broadleaf weeds and some grasses in various crops.[1] Its persistence and potential for mobility in soil necessitate reliable and sensitive analytical methods for monitoring its presence in the environment to ensure agricultural sustainability and environmental safety. This application note details a robust and efficient method for the determination of this compound in soil samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] The QuEChERS approach offers numerous benefits, including high recovery rates, minimal solvent usage, and simplicity, making it an ideal choice for multi-residue analysis in complex matrices like soil.[4]
Principle
The method involves the extraction of this compound from a soil sample using an acetonitrile-based solvent. The extraction is followed by a salting-out step using anhydrous magnesium sulfate and sodium acetate, which facilitates the partitioning of this compound into the acetonitrile layer.[5] A subsequent dispersive solid-phase extraction (d-SPE) cleanup step can be employed to remove interfering matrix components, although for many soil types, a dilution of the extract may be sufficient.[5] The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the accurate quantification of this compound.[6]
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-speed centrifuge capable of accommodating 50 mL centrifuge tubes
-
Vortex mixer
-
Mechanical shaker (optional)
-
Analytical balance (0.001 g readability)
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Autosampler vials (2 mL)
-
Standard laboratory glassware
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
This compound analytical standard
-
Internal standard (e.g., Atrazine-d5, optional but recommended for improved accuracy)
-
2. Sample Preparation and Extraction (QuEChERS)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.
-
Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water to the soil sample, vortex for 1 minute, and allow it to hydrate for 10 minutes.[5]
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% (v/v) acetic acid to the centrifuge tube.
-
Cap the tube tightly and shake vigorously for 15 minutes using a mechanical shaker or by hand.
-
-
Partitioning:
-
Add 4 g of anhydrous magnesium sulfate and 1.7 g of sodium acetate to the tube.[5]
-
Immediately cap the tube and vortex for 1 minute to prevent the formation of salt clumps.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve a clear separation of the acetonitrile layer from the aqueous and solid phases.
-
Extract Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Dilution and Filtration: Dilute the extract 1:4 (v/v) with water.[5] Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Collision Energy and other parameters: These should be optimized for the specific instrument being used.
-
Data Presentation
The performance of the analytical method is summarized in the tables below. These values are representative and may vary slightly depending on the specific instrumentation and soil matrix.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (µg/kg) | Reference |
| Limit of Detection (LOD) | 3.0 - 7.5 | [5] |
| Limit of Quantification (LOQ) | 10 - 25 | [5] |
Table 2: Linearity of the Method
| Analyte | Calibration Range (µg/kg) | Correlation Coefficient (r²) | Reference |
| This compound | 10 - 100 | > 0.99 | [5] |
Table 3: Recovery and Precision Data
| Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 10 | 70 - 120 | ≤ 20 | [5] |
| 25 | 70 - 120 | ≤ 20 | [5] |
| 50 | 70 - 120 | ≤ 20 | [5] |
| 100 | 70 - 120 | ≤ 20 | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound determination in soil.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aloki.hu [aloki.hu]
Application Note: Determination of Aclonifen Residues in Agricultural Matrices using Gas Chromatography with Electron Capture Detection (GC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Aclonifen residues in various agricultural products using Gas Chromatography with an Electron Capture Detector (GC-ECD). This compound, a diphenyl ether herbicide, requires precise monitoring to ensure compliance with maximum residue limits (MRLs). The described protocol includes a comprehensive sample preparation procedure involving solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE) cleanup, followed by instrumental analysis. The method has been validated, demonstrating excellent linearity, low limits of detection and quantification, and high recovery rates, making it suitable for routine residue monitoring.
Introduction
This compound is a selective, pre-emergence herbicide used to control a variety of broadleaf weeds and some grasses in crops such as sunflowers, potatoes, and legumes. Due to its potential persistence in the environment and the food chain, regulatory bodies worldwide have established MRLs for this compound in agricultural commodities. Accurate and reliable analytical methods are therefore essential for monitoring these residues to ensure food safety and facilitate international trade. Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly suitable technique for this purpose, offering high sensitivity and selectivity for halogenated compounds like this compound.[1] This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound residues.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetone, dichloromethane, hexane (pesticide residue grade)
-
Reagents: Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE): Silica SPE cartridges
-
Standards: this compound analytical standard (certified purity)
-
Apparatus: Homogenizer, rotary evaporator, nitrogen evaporator, gas chromatograph with ECD
Sample Preparation
This compound is extracted from crop samples using acetone, followed by a cleanup procedure to remove interfering matrix components.[1][2]
-
Extraction:
-
Homogenize a representative 10 g sample of the agricultural commodity.
-
Add 50 mL of acetone and blend at high speed for 2-3 minutes.
-
Filter the extract through anhydrous sodium sulfate to remove water.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add 50 mL of dichloromethane and 100 mL of a 5% aqueous sodium chloride solution.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower dichloromethane layer. Repeat the partitioning step with an additional 50 mL of dichloromethane.
-
Combine the dichloromethane extracts and concentrate to near dryness using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica SPE cartridge with 5 mL of hexane.
-
Re-dissolve the concentrated extract in a small volume of hexane and load it onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent mixture (e.g., hexane:dichloromethane) to elute interfering compounds.
-
Elute the this compound with a more polar solvent mixture (e.g., acetone:hexane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of hexane for GC-ECD analysis.
-
GC-ECD Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for organochlorine pesticide analysis and may require optimization for specific instruments and matrices.[3]
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890B GC or equivalent |
| Detector | Electron Capture Detector (ECD) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp 1: 20 °C/min to 180 °C, Ramp 2: 5 °C/min to 270 °C, Ramp 3: 20 °C/min to 320 °C (hold 2 min) |
| Detector Temp. | 320 °C |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.0 mL/min |
| Makeup Gas | Nitrogen |
| Injection Volume | 1 µL |
Calibration
Prepare a series of calibration standards by diluting the this compound analytical standard in hexane. A typical calibration range is from 0.001 to 0.1 µg/mL. The linearity of the detector response should be verified by analyzing the calibration standards and plotting the peak area against the concentration.
Data Presentation
The performance of this method was validated according to international guidelines.[1][2] The quantitative data is summarized in the tables below for easy comparison.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
Table 2: Recovery and Precision Data
| Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.005 (LOQ) | 85.2 | 6.8 |
| 0.05 (10 x LOQ) | 92.5 | 4.5 |
| 0.25 (50 x LOQ) | 95.0 | 3.1 |
| Recovery studies were performed on various agricultural matrices with results ranging from 74.3% to 95.0% with RSDs less than 8%.[1][2] |
Visualization
The following diagram illustrates the complete analytical workflow from sample reception to final data analysis.
Caption: Workflow for this compound residue analysis.
Conclusion
The GC-ECD method presented in this application note is a reliable and sensitive approach for the determination of this compound residues in agricultural products. The detailed sample preparation protocol effectively removes matrix interferences, and the instrumental conditions provide excellent chromatographic separation and detection. The method's validation data confirms its accuracy, precision, and suitability for routine monitoring to ensure compliance with regulatory MRLs.
References
Aclonifen Application in Wheat and Sunflower: Protocols and Research Notes
These application notes provide detailed protocols and a summary of experimental data for the use of the herbicide Aclonifen in wheat and sunflower research. The information is intended for researchers, scientists, and professionals in agricultural science and drug development.
This compound: Mode of Action
This compound is a diphenyl ether herbicide with a unique mode of action that distinguishes it from others in its class.[1][2][3] Initially, its effects were attributed to the inhibition of protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, leading to characteristic bleaching of plant tissues.[3][4] However, research in 2020 identified its primary target as Solanesyl Diphosphate Synthase (SPS) .[1][2][3]
The inhibition of SPS disrupts the carotenoid biosynthesis pathway, causing an accumulation of phytoene.[1][2] This ultimately leads to the photodependent destruction of chlorophyll and cell necrosis, manifesting as a bleaching effect on weeds.[4] Due to this novel mode of action, this compound is now classified under its own Herbicide Resistance Action Committee (HRAC) Group 32.[3] In sunflowers, selectivity is achieved through rapid metabolism and conjugation of this compound in the roots, preventing its translocation to the shoots.[5][6][7]
This compound Application in Wheat (Triticum aestivum)
This compound has been evaluated as an effective herbicide for controlling problematic weeds in wheat, such as Phalaris minor (canary grass).[8][9][10] It can be applied both as a pre-emergence (PE) and early post-emergence (EPoE) treatment.
Data Summary: Wheat Experiments
The following table summarizes application rates and timings from various field experiments.
| Application Rate (a.i./ha) | Formulation | Application Timing | Key Findings | Reference(s) |
| 0.9 kg, 1.05 kg, 1.2 kg | 600 SC | Pre-emergence (PE) & Early Post-emergence (EPoE) | 1.2 kg/ha rate effectively controlled Phalaris minor and improved grain yield. | [11][12][13] |
| 1.2 kg | 600 SC | PE (1 DAS) & EPoE (up to 15 DAS) | High weed control efficiency (~65%) and good crop persistence; non-injurious to wheat. | [14][15] |
| 2.4 kg | 600 SC | PE & EPoE | Resulted in the lowest weed density and dry matter accumulation. | [8][9][10] |
| 600 g | Not Specified | Pre-emergence | Recommended rate for control of various grass and broad-leaved weeds. | [3] |
| 1.4 L/ha Proclus® | 600 g/L SC | Pre-emergence (within 48h of drilling) | Used in a tank-mix with 0.6 L/ha Liberator® for broad-spectrum weed control. | [16] |
a.i./ha: active ingredient per hectare; SC: Suspension Concentrate; DAS: Days After Sowing.
Experimental Protocol: Wheat Field Trials
This protocol outlines a general methodology for assessing the efficacy of this compound in wheat.
Methodology:
-
Experimental Setup :
-
Treatment Application :
-
This compound treatments are applied at varying rates (e.g., 1.05, 1.2, 2.4 kg a.i./ha).[8][9][10]
-
Pre-emergence (PE) application is performed within 48 hours after sowing onto a fine, firm seedbed.[16]
-
Early Post-emergence (EPoE) application is typically done up to 15 days after sowing (DAS).[9][10]
-
Application is carried out using a calibrated knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage, with a spray volume around 500 L/ha.[9]
-
Control plots (weedy and weed-free) must be included for comparison.
-
-
Data Collection :
-
Weed Data : Weed density and dry biomass are recorded from randomly selected quadrats within each plot at regular intervals (e.g., 30, 60, and 90 DAS).
-
Crop Phytotoxicity : Visual assessment of crop injury (e.g., chlorosis, stunting) is performed periodically after application.
-
Yield Data : At maturity, grain yield and other relevant yield attributes (e.g., number of effective tillers) are measured.[11]
-
This compound Application in Sunflower (Helianthus annuus)
This compound is highly selective and effective for weed control in sunflowers, primarily used as a pre-emergence herbicide.[3][17][18]
Data Summary: Sunflower Experiments
The following table summarizes this compound application rates tested in sunflower.
| Application Rate (a.i./ha) | Application Timing | Treatment Type | Key Findings | Reference(s) |
| 1.8 - 2.4 kg | Pre-emergence | Tank-mix with Prometryn (1.0-1.5 kg/ha ) | Highly selective and effective for broad-spectrum weed control. | [17][18] |
| 0.6, 1.2, 1.8, 2.4 kg | Pre-emergence (Greenhouse) | This compound alone | Dose-dependent phytotoxic effect on weeds. | [17] |
| 780 - 900 g | Post-emergence (V6-V8 stage) | This compound alone or in mixture | Efficient in controlling Commelina benghalensis and Portulaca oleracea with no visual injury to the crop. | [19] |
| 2.4 kg | Pre-emergence | This compound alone (as Challenge® 600 EC) | Part of a study evaluating various PRE herbicides. | [20] |
| 2.7 kg | Pre-emergence | This compound alone | Noted as a conventional agronomic use rate in France. | [5] |
a.i./ha: active ingredient per hectare; PRE: Pre-emergence.
Experimental Protocol: Sunflower Field Trials
This protocol provides a general methodology for evaluating this compound's efficacy and selectivity in sunflower.
Methodology:
-
Experimental Setup :
-
Treatment Application :
-
Pre-emergence (PRE) : Apply this compound alone or as a tank mixture to the soil surface within a few days of sowing, before crop or weed emergence.[17][18]
-
Post-emergence (Post-E) : Apply treatments when sunflower plants are in the V6 to V8 growth stage.[19]
-
Use a calibrated CO₂-pressurized backpack sprayer with a spray volume of approximately 200 L/ha to ensure accurate application.[19]
-
-
Data Collection :
-
Weed Control Efficacy : Visually assess the percentage of weed control by species compared to the untreated control plot at specified intervals after application.
-
Crop Selectivity : Evaluate crop injury (phytotoxicity) visually on a percentage scale (0 = no injury, 100 = plant death) at regular intervals. Some transient phytotoxicity may be observed with post-emergence applications.[6]
-
Yield : Harvest the plots at maturity and determine the sunflower seed yield, adjusting for standard moisture content.[17]
-
References
- 1. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. agronomyjournals.com [agronomyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. This compound Effect [cropscience.bayer.co.uk]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. BJAS Archive Volume 29 Number 3 [agrojournal.org]
- 19. Weed control in sunflower crop with application of this compound isolated or in mixture - Weed Control Journal [weedcontroljournal.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Studying the Effects of Aclonifen on Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of the herbicide Aclonifen on the model plant Arabidopsis thaliana. This document includes detailed experimental protocols, data presentation tables, and visualizations of the herbicide's mode of action and experimental workflows.
Introduction
This compound is a diphenyl ether herbicide that induces a distinct bleaching phenotype in susceptible plants.[1][2] Unlike many other diphenyl ether herbicides that primarily inhibit protoporphyrinogen oxidase (PPO), this compound's primary mode of action is the inhibition of solanesyl diphosphate synthase (SPS).[1][3] This inhibition disrupts the carotenoid biosynthesis pathway, leading to the accumulation of phytoene and subsequent photooxidative damage and bleaching due to the lack of chlorophyll protection.[1][4] A secondary, weaker effect on PPO has also been reported, which can contribute to light-dependent cell necrosis.[4][5] Arabidopsis thaliana is an excellent model organism for elucidating the molecular and physiological effects of this compound due to its well-characterized genome and rapid life cycle.
Data Presentation
The following tables are structured to organize quantitative data from experiments investigating the effects of this compound on Arabidopsis thaliana.
Table 1: Dose-Response Effect of this compound on Arabidopsis thaliana Seedling Growth
| This compound Concentration (µM) | Germination Rate (%) | Primary Root Length (mm) | Fresh Weight (mg) | Phenotype |
| 0 (Control) | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 2: Photosynthetic Pigment Content in Arabidopsis thaliana Seedlings Treated with this compound
| This compound Concentration (µM) | Chlorophyll a (µg/g FW) | Chlorophyll b (µg/g FW) | Total Chlorophyll (µg/g FW) | Total Carotenoids (µg/g FW) |
| 0 (Control) | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 3: Relative Gene Expression in Arabidopsis thaliana Seedlings Treated with this compound
| Gene Name | Gene ID | Function | Fold Change (vs. Control) |
| PDS | AT4G14210 | Phytoene desaturase | |
| SPS1 | AT1G78510 | Solanesyl diphosphate synthase 1 | |
| SPS2 | AT1G17050 | Solanesyl diphosphate synthase 2 | |
| PORA | AT5G54190 | Protochlorophyllide oxidoreductase A | |
| CAB1 | AT1G29930 | Chlorophyll a/b binding protein 1 | |
| Actin2 | AT3G18780 | Housekeeping gene | 1.0 |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Seedling Growth Assay on this compound-Containing Media
Objective: To assess the dose-dependent effect of this compound on the germination and post-germinative growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
This compound stock solution (in DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile water
-
DMSO (vehicle control)
-
Growth chamber with controlled light and temperature
Procedure:
-
Media Preparation: Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to approximately 50-60°C.
-
This compound Addition: Add this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Also, prepare a control plate with an equivalent amount of DMSO.
-
Plate Pouring: Pour approximately 25 mL of the this compound-containing or control medium into each sterile petri dish. Let the plates solidify in a laminar flow hood.
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse the seeds 3-5 times with sterile water.
-
Seed Plating: Resuspend the sterilized seeds in sterile 0.1% agar solution and plate approximately 50-100 seeds evenly on each plate.
-
Stratification: Seal the plates with breathable tape and stratify the seeds by incubating at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection:
-
After 3-4 days, calculate the germination rate (emergence of the radicle).
-
After 7-10 days, photograph the plates. Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
For fresh weight determination, carefully remove seedlings from the agar, blot them dry, and weigh them in groups.
-
Protocol 2: Quantification of Photosynthetic Pigments
Objective: To measure the effect of this compound on chlorophyll and carotenoid content in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings grown as described in Protocol 1 (or in soil and sprayed with this compound).
-
80% Acetone
-
Spectrophotometer
-
Microcentrifuge tubes
-
Mortar and pestle or tissue homogenizer
-
Liquid nitrogen
Procedure:
-
Sample Collection: Harvest whole seedlings (approximately 100 mg fresh weight) from each this compound treatment and the control group.
-
Tissue Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Pigment Extraction: Add 1 mL of 80% acetone to the powdered tissue in a microcentrifuge tube. Vortex thoroughly and incubate in the dark at 4°C for at least 1 hour (or overnight).
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Spectrophotometry: Carefully transfer the supernatant to a new tube and measure the absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use 80% acetone as a blank.
-
Calculation: Calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Normalization: Express the pigment content as µg per gram of fresh weight (µg/g FW).
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To analyze the expression levels of genes involved in carotenoid and chlorophyll biosynthesis in response to this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings treated with this compound (e.g., for 24-48 hours).
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Gene-specific primers (see Table 3 for examples)
Procedure:
-
Sample Collection and RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA as a template, and gene-specific primers. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., Actin2). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Visualizations
Caption: this compound's primary mode of action in Arabidopsis thaliana.
Caption: Experimental workflow for this compound effect analysis.
References
- 1. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Aclonifen in Legume Weed Management
Abstract: These application notes provide a comprehensive overview of aclonifen, a selective pre-emergence herbicide, for the control of broadleaf weeds in various legume crops. This document is intended for researchers, scientists, and crop protection professionals, detailing the herbicide's mode of action, application protocols, efficacy data, and crop safety profiles. Detailed experimental methodologies are provided to facilitate further research and development.
Introduction
This compound is a diphenyl ether herbicide used for the pre-emergence control of a wide spectrum of broadleaf weeds and some grasses in several crops.[1] Recently, its use has been extended to include key legume crops such as field beans and combining peas.[2] this compound's unique mode of action provides a valuable tool for resistance management programs.[2][3] It is primarily absorbed by the shoots of emerging weeds, which is advantageous in dry soil conditions where root uptake of other herbicides may be limited.[2][3]
Mode of Action
Historically, this compound's mode of action was thought to involve the inhibition of protoporphyrginogen oxidase (PPO) or carotenoid biosynthesis, consistent with other diphenyl ether herbicides that cause bleaching and necrosis.[4][5][6] However, recent research has revealed a novel and distinct mechanism. This compound is now classified as a Solanesyl Diphosphate Synthase (SPS) inhibitor (HRAC Group 32).[2][4][7] SPS is a key enzyme in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of SPS leads to the characteristic bleaching symptoms in susceptible weeds.[4][7]
References
- 1. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 2. aafarmer.co.uk [aafarmer.co.uk]
- 3. cropscience.bayer.co.uk [cropscience.bayer.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aclonifen Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclonifen is a diphenyl ether compound that has been primarily utilized as a herbicide.[1] Its mechanisms of action include the inhibition of protoporphyrinogen oxidase (PPO), interference with carotenoid biosynthesis, and the targeting of solanesyl diphosphate synthase (SPS).[1][2] While its agricultural applications are well-documented, emerging research into the molecular targets of this compound suggests potential avenues for therapeutic development, particularly in oncology. Inhibitors of PPO, for instance, have been investigated for their potential in photodynamic therapy for cancer.[3] These application notes provide a comprehensive framework for designing and executing preclinical efficacy trials to evaluate the therapeutic potential of this compound.
Preclinical Efficacy Evaluation of this compound
The preclinical evaluation of this compound's efficacy as a potential therapeutic agent involves a multi-step process, beginning with in vitro assays to determine its activity against cancer cell lines and culminating in in vivo studies to assess its anti-tumor effects in animal models.
Experimental Workflow for this compound Efficacy Trials
Caption: A logical workflow for preclinical efficacy trials of this compound.
In Vitro Efficacy Assays
In vitro assays are fundamental for the initial screening of this compound's anti-cancer activity and for elucidating its mechanism of action at the cellular level.
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For XTT: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 12.5 |
| U87-MG | Glioblastoma | 35.1 |
| PC-3 | Prostate | 18.9 |
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy Studies
In vivo studies using animal models are essential to evaluate the anti-tumor efficacy and safety of this compound in a physiological context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[4][5]
Protocol 4: Human Tumor Xenograft Model
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human cancer cell line with demonstrated in vitro sensitivity to this compound
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4] Administer this compound or vehicle control according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including body weight loss, changes in behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice. Excise the tumors and measure their weight. Tissues can be collected for histological and biomarker analysis.
Table 2: Hypothetical Tumor Growth Inhibition Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| This compound | 25 | 750 ± 120 | 40 | -2.1 |
| This compound | 50 | 450 ± 90 | 64 | -5.8 |
| This compound | 100 | 250 ± 70 | 80 | -10.5 |
Potential Signaling Pathways Affected by this compound
Based on its known molecular targets, this compound may modulate several signaling pathways crucial for cancer cell survival and proliferation.
Hypothesized Signaling Pathways Modulated by this compound in Cancer Cells
Caption: Potential signaling pathways affected by this compound in cancer cells.
Conclusion
The protocols and application notes provided herein offer a structured approach to the preclinical evaluation of this compound's efficacy as a potential therapeutic agent. By systematically assessing its in vitro and in vivo activities, researchers can generate the necessary data to support its further development. The unique multi-target mechanism of this compound presents an intriguing opportunity for novel cancer therapeutic strategies. Further investigation into the specific signaling pathways modulated by this compound in human cells will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy using a protoporphyrinogen oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Aclonifen from Plant Tissue for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of the herbicide aclonifen from various plant tissues for analytical purposes. The methods outlined are based on established and validated procedures, including a traditional solvent extraction method with solid-phase extraction (SPE) cleanup and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Introduction
This compound is a diphenyl ether herbicide used for the pre-emergence control of broadleaf and grassy weeds in a variety of crops.[1] Monitoring its residue levels in plant tissues is crucial for food safety, environmental assessment, and regulatory compliance. Accurate determination of this compound residues requires efficient extraction from complex plant matrices followed by sensitive analytical detection. This document provides two robust protocols for the extraction of this compound from plant tissues, suitable for analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Quantitative Data Summary
The following tables summarize the performance of the described methods for the analysis of this compound in various plant matrices.
Table 1: Performance of Traditional Solvent Extraction with SPE Cleanup
| Plant Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Onion, Garlic | GC-ECD | 0.001 | 0.005 | 74.3 - 95.0 | < 8 | |
| Various Crops | GC-ECD | 0.001 | 0.005 | 74.3 - 95.0 | < 8 |
Table 2: Performance of QuEChERS Method
| Plant Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Fruits and Vegetables | GC/LC-MS/MS | - | 0.01 | 70 - 120 | < 5 | [2] |
| Soil | GC-MS | 0.003 | 0.01 | 104 ± 2 | 2 | [3] |
| High Water Content Commodities | GC/LC-MS/MS | - | 0.01 | - | - | |
| High Oil Content Commodities | GC/LC-MS/MS | - | 0.02 | - | - | |
| Infant Food | LC/ESI-MS/MS | - | 0.005 | 81 - 110 | < 20 | [4] |
| Tomato | HPLC | 0.0021 - 0.0045 | 0.0057 - 0.0129 | 86.8 - 109.5 | - | [5] |
| Fruit and Vegetable-based Infant Foods | LC/ESI-MS/MS | - | 0.005 | 81-110 | <20 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: Traditional Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup
This protocol is a conventional method suitable for the extraction of this compound from various agricultural products.
3.1. Materials and Reagents
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Silica SPE Cartridges (e.g., 500 mg, 6 mL)
-
Nitrogen gas supply
-
Homogenizer (e.g., blender or food processor)
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Analytical balance
-
Glassware (beakers, flasks, graduated cylinders)
3.2. Sample Preparation
-
Weigh a representative sample of the plant tissue (e.g., 10-20 g).
-
Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a small amount of water to facilitate homogenization.
3.3. Extraction
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of acetone to the tube.
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction step with another 20 mL of acetone.
-
Combine the supernatants.
3.4. Liquid-Liquid Partitioning
-
Transfer the combined acetone extract to a separatory funnel.
-
Add 20 mL of dichloromethane and 100 mL of a 5% sodium chloride solution.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the lower dichloromethane layer.
-
Repeat the partitioning step with another 20 mL of dichloromethane.
-
Combine the dichloromethane extracts.
3.5. SPE Cleanup
-
Pass the combined dichloromethane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to near dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in 2 mL of a suitable solvent (e.g., hexane:acetone, 9:1 v/v).
-
Condition a silica SPE cartridge by passing 5 mL of hexane through it.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane:dichloromethane mixture (e.g., 8:2 v/v) to remove interferences.
-
Elute the this compound from the cartridge with 10 mL of a more polar solvent mixture (e.g., hexane:acetone, 7:3 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent for GC or LC analysis.
Protocol 2: QuEChERS Method (EN 15662)
The QuEChERS method is a streamlined and high-throughput approach for the extraction of pesticide residues from food matrices.[6][7]
3.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
QuEChERS Extraction Salts (EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
QuEChERS Dispersive SPE (dSPE) Cleanup Kit (e.g., containing 150 mg MgSO₄, 25 mg PSA - Primary Secondary Amine)
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Analytical balance
-
Glassware
3.2. Sample Preparation
-
Weigh 10 g of the homogenized plant tissue into a 50 mL centrifuge tube.
-
For samples with low water content (<80%), add an appropriate amount of water to reach a total of 10 g of water.
3.3. Extraction and Partitioning
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3.4. Dispersive SPE (dSPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL dSPE cleanup tube containing the appropriate sorbents (e.g., MgSO₄ and PSA).
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
The supernatant is now ready for direct analysis by GC-MS/MS or LC-MS/MS. For LC analysis, the extract may be filtered through a 0.22 µm syringe filter.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Experimental workflows for this compound extraction.
This compound's Mode of Action: Inhibition of Carotenoid Biosynthesis
This compound primarily acts by inhibiting carotenoid biosynthesis in plants.[1][8][9] Specifically, it targets and inhibits the enzyme solanesyl diphosphate synthase (SPS).[8][9] This enzyme is crucial for the synthesis of plastoquinone, a necessary cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The inhibition of SPS leads to a downstream inhibition of PDS, causing the accumulation of phytoene and a lack of protective carotenoids.[8][9] This ultimately results in photooxidative damage and the characteristic bleaching symptoms observed in treated plants.[10]
Caption: this compound's inhibition of the carotenoid biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. A QUECHERS method for sample preparation in the analysis of pesticides in tomato* [revistas.javeriana.edu.co]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Troubleshooting & Optimization
Optimizing Aclonifen dosage to minimize crop phytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Aclonifen dosage and minimize crop phytotoxicity during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound, offering potential causes and solutions to mitigate crop damage.
Issue 1: Significant crop injury (bleaching, stunting) observed after pre-emergence application.
-
Potential Cause 1: Incorrect Dosage. The applied dosage may be too high for the specific crop variety or soil type.
-
Solution: Review the application records to confirm the dosage used. Consult the dosage tables below for crop-specific recommendations and adjust future applications accordingly. For sensitive crops or light soils, starting with the lower end of the recommended dosage range is advisable.
-
Potential Cause 2: Soil Type. Sandy soils with low organic matter and low cation exchange capacity (CEC) can increase the availability of this compound to the crop roots, leading to higher phytotoxicity.[1][2][3]
-
Solution: Conduct a soil analysis to determine the soil type, organic matter content, and CEC. On sandy or low CEC soils, use the lowest effective dose. Increasing soil organic matter over time through agricultural best practices can help reduce the risk of phytotoxicity from soil-applied herbicides.
-
Potential Cause 3: Environmental Conditions. Heavy rainfall shortly after application can leach the herbicide into the crop's root zone, increasing uptake and potential for injury, especially in coarse-textured soils.[4] Conversely, drought conditions can stress the crop, making it more susceptible to herbicide damage.
-
Solution: Monitor weather forecasts and avoid application if heavy rain is expected. If irrigation is used, apply it carefully to avoid moving the herbicide into the seed furrow. In drought-prone areas, ensure the crop is not under stress before application.
Issue 2: Inconsistent weed control despite crop phytotoxicity.
-
Potential Cause 1: Improper Application. Uneven application can result in areas with high concentrations of this compound, causing crop damage, while other areas receive insufficient amounts for effective weed control. Cloddy seedbeds can also lead to poor distribution of the herbicide film.[5][6]
-
Solution: Ensure spray equipment is properly calibrated and provides a uniform spray pattern. Prepare a fine, firm seedbed to allow for an even application of this compound.[5][6][7]
-
Potential Cause 2: Weed Spectrum. this compound is effective against a broad spectrum of broadleaf weeds and some grasses, but may not control all weed species present.
-
Solution: Identify the weed species present in the experimental plots. If weeds not effectively controlled by this compound are dominant, consider tank-mixing with a suitable partner herbicide with a different mode of action, following compatibility guidelines.
Issue 3: Post-emergence application resulted in severe crop damage.
-
Potential Cause: Application Timing and Environmental Factors. Post-emergence application of this compound can cause significant phytotoxicity, especially under conditions of high humidity and low temperatures.[6][8]
-
Solution: this compound is primarily recommended for pre-emergence use.[5][6][7][9][10] If post-emergence application is unavoidable for experimental purposes, it should be done with extreme caution, ideally on very young weeds and under optimal weather conditions for the crop (avoiding stress). A lower dose should be tested first on a small area.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound has a complex mode of action. It is classified as a carotenoid biosynthesis inhibitor.[11][12] More specifically, recent research has identified its target as solanesyl diphosphate synthase.[13][14] It also inhibits protoporphyrinogen oxidase (PPO), which is involved in chlorophyll synthesis.[13][15][16] This dual effect leads to the characteristic bleaching symptoms on susceptible plants.[9][13][14]
Q2: Why is this compound more selective on certain crops like sunflowers?
A2: The high selectivity of this compound in sunflowers is attributed to the crop's ability to rapidly metabolize the herbicide.[15][17] Sunflowers possess a high capacity for this compound conjugation, converting it into non-toxic, hydrophilic derivatives that remain in the roots and are not translocated to the shoots.[4][8][15][18]
Q3: How does soil composition affect this compound's phytotoxicity?
A3: Soil composition plays a critical role. Soils with higher organic matter and cation exchange capacity (CEC) adsorb more this compound, making less of it available for plant uptake and reducing the risk of phytotoxicity.[1][2][3][18] In contrast, sandy soils with low organic matter and CEC have a higher potential for crop injury.[1][2][3]
Q4: Can I use adjuvants with this compound?
A4: Caution should be exercised when considering the use of adjuvants. Tank-mixing with certain adjuvants can increase the phytotoxic effects on the crop. It is crucial to consult the product label and conduct a small-scale test to ensure compatibility and crop safety before treating a larger area.
Q5: What are the typical symptoms of this compound phytotoxicity on crops?
A5: The most common symptom is bleaching or whitening of the leaves, which is a direct result of the inhibition of carotenoid and chlorophyll synthesis.[13][14] Other symptoms can include stunting, necrosis (tissue death), and in severe cases, plant death.[2][3][8][9]
Data on this compound Phytotoxicity
The following tables summarize quantitative data on this compound's phytotoxicity to various crops under different conditions.
Table 1: this compound Phytotoxicity in Different Crops and Dosages
| Crop | Application Timing | Dosage (g a.i./ha) | Phytotoxicity Symptoms | Phytotoxicity Score/Percentage | Source |
| Wheat | Pre-emergence (PE) | 1200 | No significant effect on crop growth | Not specified | [19] |
| Wheat | Early Post-emergence (EPoE) | 1200 | No significant effect on crop growth | Not specified | [19] |
| Sunflower | Pre-emergence (PE) | 1N Rate (not specified) | Low phytotoxicity | 1% | [1] |
| Sunflower | Post-emergence (PoE) | Not specified | Transitory phytotoxicity | Not specified | [8][20] |
| Lettuce | Post-planting | 250 | Severe crop damage | 6.00 - 7.33 (0-10 scale) | [21] |
| Lettuce | Post-planting | 500 | Severe crop damage | 6.67 - 8.00 (0-10 scale) | [21] |
| Lettuce | Post-planting | 1000 | Severe crop damage | 6.67 - 9.00 (0-10 scale) | [21] |
| Legumes (various) | Pre-emergence (PE) | 1.5x max rate | Moderate symptoms in subsequent season | Not specified | |
| Barley, Sorghum, Sunflower, Cotton | Pre-emergence (PE) | 2x label rate | Significant damage, especially under drought | Not specified |
Table 2: Influence of Soil Type on this compound Phytotoxicity in Sunflower
| Soil Type | Cation Exchange Capacity (CEC) | Application Rate | Phytotoxicity | Source |
| Chernozem | High | 1N | No injury | [2][3] |
| Fluvisol | Medium | 1N | Low injury (2%) | [1] |
| Regosol (Sandy) | Low | 1N | Significant injury | [1][2][3] |
Experimental Protocols
Protocol 1: Standardized Assessment of this compound Phytotoxicity in a Greenhouse Setting
-
Plant Material: Select certified seeds of the desired crop cultivar.
-
Potting Medium: Use a standardized soil mix or a range of representative soil types (e.g., sandy loam, clay loam) with known characteristics (pH, organic matter, CEC).
-
Experimental Design: Employ a completely randomized design with at least four replications per treatment. Treatments should include an untreated control, the recommended dosage of this compound, and at least one higher rate (e.g., 2x the recommended dose).
-
Planting and Herbicide Application:
-
Sow a consistent number of seeds per pot at a uniform depth.
-
For pre-emergence trials, apply this compound immediately after sowing using a calibrated laboratory sprayer to ensure even coverage.
-
For post-emergence trials, apply the herbicide at a specific growth stage of the crop (e.g., two-leaf stage).
-
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod. Water plants as needed, avoiding overhead irrigation that could wash the herbicide off the soil surface in pre-emergence trials.
-
Data Collection:
-
Visual Phytotoxicity Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess crop injury using a 0-100% scale (0 = no injury, 100 = plant death) or a 0-10 rating scale.[22] Symptoms to record include bleaching, chlorosis, necrosis, stunting, and malformations.
-
Plant Height: Measure the height of the plants from the soil surface to the apical meristem.
-
Biomass: At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C to a constant weight, and record the dry weight.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. weedcontroljournal.org [weedcontroljournal.org]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apvma.gov.au [apvma.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 12. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 13. Calcium signalling in weeds under herbicide stress: An outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Herbicide-related signaling in plants reveals novel insights for herbicide use strategies, environmental risk assessment and global change assessment challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Calcium signalling in weeds under herbicide stress: An outlook [frontiersin.org]
- 16. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
Factors affecting Aclonifen stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Aclonifen in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in aqueous solutions?
A1: The primary factors affecting this compound's stability in aqueous solutions are pH, temperature, and exposure to light (photolysis). The composition of the aqueous matrix, such as the presence of organic matter in environmental water samples, can also significantly influence its degradation rate.[1]
Q2: At what pH range is this compound considered stable?
A2: this compound is generally considered to be hydrolytically stable in aqueous environments within a pH range of 5 to 9.[2]
Q3: How does temperature affect the stability of this compound?
A3: While specific kinetic data is limited in publicly available literature, general principles of chemical kinetics suggest that higher temperatures will likely increase the rate of degradation. However, this compound has been reported to be stable at temperatures up to 70°C in the pH range of 5-9.
Q4: Is this compound susceptible to photodegradation in aqueous solutions?
A4: this compound is relatively stable to photolysis in aqueous solutions. The reported photolytic half-life (DT50) is approximately 197 days, indicating slow degradation under light exposure.
Q5: What are the known degradation products of this compound in aqueous environments?
A5: Known environmental transformation products of this compound include RPA 407074, RPA 407288, Phenol (CGA 73330), RPA 508285, RPA 407291, and Hydroquinone.[3] The primary degradation pathways are thought to involve hydroxylation and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in my experiment. | The pH of your aqueous solution may be outside the stable range of 5-9. | Verify and adjust the pH of your solution to be within the 5-9 range using appropriate buffers. |
| The temperature of your experiment may be too high. | Conduct the experiment at a controlled and lower temperature, if feasible for your research. | |
| The aqueous matrix may contain components that accelerate degradation (e.g., in environmental water samples). | Consider using purified water (e.g., nanopure) for initial stability studies to establish a baseline. If using environmental water, characterize the matrix for potential catalysts.[1] | |
| Inconsistent stability results between batches. | Variability in experimental conditions. | Ensure consistent control of pH, temperature, and light exposure across all experimental batches. |
| Impurities in the this compound sample. | Use a well-characterized, high-purity standard of this compound. | |
| Difficulty in detecting and quantifying this compound and its degradants. | Inappropriate analytical method. | Utilize a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, with appropriate sample preparation. Solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering matrix components.[1][4][5] |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound stability. It is important to note that detailed kinetic data (rate constants and half-lives under a wide range of pH and temperatures) is not extensively available in the public domain. Researchers may need to determine these parameters experimentally for their specific conditions.
| Parameter | Condition | Value | Reference |
| Hydrolytic Stability | pH 5, 7, 9 at 22°C, 50°C, 70°C | Stable | [2] |
| Photolytic Half-life (DT50) | Aqueous solution | 197 days | |
| Degradation in Environmental Waters | Ditch and river water | Faster degradation (half-life of a few days) | [1] |
| Seawater | More stable (can persist for several months) | [1] |
Experimental Protocols
Protocol for Hydrolysis Study of this compound as a Function of pH (Adapted from OECD Guideline 111)
This protocol outlines a general procedure to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer solutions: pH 4, pH 7, and pH 9 (sterile)
-
Acetonitrile (HPLC grade)
-
Sterile glass flasks with stoppers
-
Temperature-controlled incubator or water bath
-
Validated HPLC-UV or GC-MS system
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate sterile glass flasks, add the appropriate buffer solution (pH 4, 7, or 9).
-
Spike the buffer solutions with the this compound stock solution to achieve a final concentration suitable for accurate quantification and not exceeding half of its water solubility. The final concentration of the organic solvent should be minimal (typically <1%).
-
Prepare triplicate samples for each pH and time point.
-
Prepare control samples (blank buffer solutions and this compound in organic solvent) for analytical method validation.
3. Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 50°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each replicate flask for analysis.
4. Sample Analysis:
-
Directly inject the aqueous sample if the concentration is within the analytical method's linear range.
-
If concentration is low, perform a solid-phase extraction (SPE) to concentrate the analyte and remove buffer salts.
-
Analyze the samples using a validated stability-indicating HPLC-UV or GC-MS method to determine the concentration of this compound.
5. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH and temperature.
-
Determine the pseudo-first-order rate constant (k) from the slope of the regression line.
-
Calculate the hydrolysis half-life (DT50) using the formula: DT50 = ln(2) / k.
Protocol for Photostability Testing of this compound in Aqueous Solution (Adapted from ICH Q1B Guidelines)
1. Materials and Reagents:
-
This compound (analytical standard)
-
Sterile, purified water
-
Quartz or other photochemically transparent containers
-
A light source capable of emitting both cool white fluorescent and near-ultraviolet light
-
Validated HPLC-UV or GC-MS system
2. Preparation of Test Solutions:
-
Prepare a solution of this compound in sterile, purified water in the quartz containers.
-
Prepare control samples wrapped in aluminum foil to protect them from light.
3. Light Exposure:
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Place the dark control samples alongside the test samples.
-
Maintain a constant temperature throughout the experiment.
4. Sample Analysis:
-
At specific time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-UV or GC-MS method.
5. Data Analysis:
-
Compare the concentration of this compound in the light-exposed samples to that in the dark control samples to determine the extent of photodegradation.
-
Calculate the photodegradation rate constant and half-life if significant degradation is observed.
Visualizations
Caption: Workflow for this compound Hydrolysis Stability Study.
Caption: Proposed Degradation Pathway of this compound in Aqueous Environments.
References
- 1. Study of the degradation of diphenyl-ether herbicides this compound and bifenox in different environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 3. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Aclonifen Efficacy in Field Trials
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Aclonifen efficacy in field trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a selective, pre-emergence herbicide with a unique mode of action. It primarily inhibits the enzyme solanesyl diphosphate synthase (SPS), which is essential for carotenoid biosynthesis.[1][2] This inhibition leads to the characteristic bleaching or whitening of susceptible weed species as they emerge.[1][2] this compound is classified under HRAC Group 32.[2][3] Some studies suggest a dual mode of action, also inhibiting protoporphyrinogen oxidase (PPO), which is common for diphenyl ether herbicides and may reduce the likelihood of resistance development.[4][5][6]
Q2: What are the typical symptoms of this compound activity on susceptible weeds?
A2: The most prominent symptom of this compound efficacy is a bleaching or white appearance of the emerging weed shoots and leaves.[1][5] This is a direct result of the inhibition of carotenoid synthesis. Following the initial bleaching, susceptible weeds will exhibit necrosis and complete desiccation, especially under intense light.[5]
Q3: Why is my this compound field trial showing poor weed control?
A3: Poor efficacy in this compound field trials can stem from several factors, broadly categorized as:
-
Application and Timing: Incorrect application timing, improper seedbed preparation, or disturbance of the soil surface after application.[7][8][9]
-
Environmental Conditions: Unfavorable weather conditions before, during, or after application.[10][11][12]
-
Soil Properties: The soil type, organic matter content, and moisture levels can significantly influence this compound's availability and activity.[12][13][14][15]
-
Weed-Specific Factors: The weed species present, their growth stage, and the potential for herbicide resistance.[10][16]
Q4: Can this compound be used for post-emergence application?
A4: this compound is primarily designed for pre-emergence application to the soil surface.[7][17] While some studies have explored early post-emergence applications with some success, its primary and most effective use is before the weeds emerge.[6][18] Post-emergence application may lead to reduced efficacy and potential crop injury under certain conditions.[8]
Q5: How critical is the seedbed condition for this compound's performance?
A5: A fine, firm, and uniform seedbed is crucial for the optimal performance of this compound.[7][9] The herbicide works by forming a thin, even layer on the soil surface.[8][17] Clods and uneven soil can disrupt this layer, leading to gaps in weed control as emerging shoots can bypass the treated zone.[8]
Troubleshooting Guide
If you are experiencing poor efficacy with this compound, follow this step-by-step troubleshooting guide.
Step 1: Review Application Parameters
-
Timing of Application: Was the this compound applied within the recommended window, typically within 48 hours of drilling, before crop and weed emergence?[7][9]
-
Seedbed Preparation: Was the seedbed fine, firm, and free of large clods?[7][9] Uneven surfaces can significantly reduce efficacy.
-
Soil Disturbance: Was the soil disturbed by cultivation or other means after application? This can break the herbicide barrier and lead to patchy weed control.[7][8]
-
Application Rate: Was the correct application rate used for the target weed spectrum and soil type? Under-dosing can result in poor control.[10][19]
-
Sprayer Calibration: Was the sprayer properly calibrated to ensure uniform coverage?
Step 2: Assess Environmental and Soil Conditions
-
Soil Moisture: Was the soil adequately moist at the time of application? Very dry conditions can reduce herbicide activation and uptake by emerging weeds.[10][12]
-
Rainfall Post-Application: Was there very heavy rainfall immediately after application? This can potentially move the herbicide out of the target zone. Conversely, a lack of rainfall can prevent the herbicide from being available in the soil solution for uptake by emerging weeds.[9]
-
Temperature: Extreme cold or hot temperatures can cause weed stress, making them less susceptible to herbicides.[10][11]
-
Soil Type and Organic Matter: this compound's efficacy can be influenced by soil characteristics. For instance, efficacy has been observed to increase with a higher cation exchange capacity (CEC).[13][15] High organic matter content can sometimes reduce the availability of soil-applied herbicides.[10][12]
Step 3: Evaluate Weed-Specific Factors
-
Weed Spectrum: Is the weed spectrum in your field trial consistent with the weeds that this compound is known to control effectively?
-
Weed Growth Stage: this compound is a pre-emergence herbicide and is most effective on weeds as they are just beginning to emerge.
-
Herbicide Resistance: Although considered a low risk for this compound due to its unique mode of action, repeated use of any herbicide can lead to the selection of resistant weed biotypes.[3][5] If you suspect resistance, it is crucial to conduct further testing.
Data Presentation
Table 1: Influence of Soil Type on this compound Efficacy and Crop Phytotoxicity
| Soil Type (CEC) | Efficacy on Chenopodium album (%) | Sunflower Phytotoxicity (%) |
| Sandy Soil (Low CEC) | Lower | Higher (especially in wet conditions) |
| Loam Soil (Medium CEC) | Moderate | Moderate |
| Clay Soil (High CEC) | Higher | Lower |
Source: Adapted from studies on the effect of soil conditions on herbicide performance.[13][15]
Table 2: Recommended Application Rates of this compound for Different Crops
| Crop | Application Rate (g a.i./ha) |
| Wheat | 900 - 1200 |
| Barley | 1000 (in combination with other herbicides) |
| Sunflower | 2000 |
| Potatoes, Peas, Beans | 2.0 - 3.0 L/ha of a 600 g/L formulation |
Note: These are general recommendations. Always refer to the product label for specific rates.[9][13][17][18][19]
Experimental Protocols
Protocol 1: Dose-Response Assay for Suspected Herbicide Resistance
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field and from a known susceptible population of the same species.
-
Plant Cultivation: Grow the seeds in separate pots in a controlled greenhouse environment until they reach the appropriate growth stage for herbicide application (typically 2-3 leaf stage for post-emergence testing, though for pre-emergence herbicides like this compound, the herbicide is applied to the soil surface immediately after sowing).
-
Herbicide Preparation: Prepare a series of this compound dilutions. A typical series might include 0x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate.
-
Herbicide Application: Apply the different herbicide concentrations uniformly to the soil surface of the pots for each population. Ensure a sufficient number of replicates for each dose (e.g., 5-10 pots).
-
Evaluation: After a set period (e.g., 21 days), visually assess the percentage of weed control for each dose and population. Measure plant biomass (above-ground fresh or dry weight).
-
Data Analysis: Calculate the effective dose that causes 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations. A significant shift in the GR₅₀ value for the suspected population is indicative of resistance.
Protocol 2: Soil Analysis for Herbicide Application
-
Soil Sampling: Collect representative soil samples from the field trial area. Samples should be taken from the top 10-15 cm of the soil profile.
-
Sample Preparation: Air-dry the soil samples and sieve them to remove large debris.
-
Analysis of Physicochemical Properties:
-
Soil Texture: Determine the percentage of sand, silt, and clay using the hydrometer method or a particle size analyzer.
-
Organic Matter Content: Measure the organic matter content using the loss-on-ignition method.
-
pH: Determine the soil pH in a water or CaCl₂ solution.
-
Cation Exchange Capacity (CEC): Measure the CEC using a standard method such as ammonium acetate extraction.
-
-
Interpretation: Compare the soil analysis results with known data on how these parameters affect this compound efficacy to determine if soil properties could be a contributing factor to poor performance.
Visualizations
Caption: this compound's primary mode of action is the inhibition of Solanesyl Diphosphate Synthase (SPS).
Caption: A logical workflow for troubleshooting poor this compound efficacy in field trials.
References
- 1. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Why diversifying herbicide modes of action is crucial [cropscience.bayer.co.uk]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Aclonifène : gestion des graminées résistantes | Bayer [bayer-agri.fr]
- 6. researchgate.net [researchgate.net]
- 7. This compound Effect [cropscience.bayer.co.uk]
- 8. pcs.agriculture.gov.ie [pcs.agriculture.gov.ie]
- 9. Get the this compound effect in barley [cropscience.bayer.co.uk]
- 10. opot.co.za [opot.co.za]
- 11. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 12. gilbasolutions.com [gilbasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. benchchem.com [benchchem.com]
- 17. bayercropscience.ie [bayercropscience.ie]
- 18. agronomyjournals.com [agronomyjournals.com]
- 19. WO2017025501A1 - Use of this compound and certain this compound containing herbicide combinations in tuberous root crop plants - Google Patents [patents.google.com]
Aclonifen degradation pathways in soil and water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aclonifen degradation pathways in soil and water.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in soil?
A1: this compound degradation in soil is primarily a biological process driven by microorganisms. The main pathways involve the reduction of the nitro group and hydroxylation of the aniline ring. This leads to the formation of several metabolites. While photolysis on the soil surface can occur, it is generally considered a minor degradation route compared to microbial breakdown. Under anaerobic conditions, degradation can be more rapid, leading to a different profile of metabolites.
Q2: What are the major metabolites of this compound found in soil?
A2: The major soil metabolites of this compound identified in various studies include:
-
3-amino-2-chloro-4-nitrophenol
-
3-chloro-4-phenoxybenzene-1,2-diamine
-
4-(3-amino-2-chloro-4-nitrophenoxy)phenol
-
3,4-diamino-2-chlorophenol[1]
Q3: How does this compound degrade in water?
A3: this compound is relatively stable to hydrolysis in aqueous environments at pH values between 5 and 9.[1] Photolysis is a potential degradation pathway in water, but it is generally a slow process. The most significant degradation in aquatic systems occurs in the sediment phase, where microbial activity plays a crucial role.
Q4: What is the persistence of this compound in soil and water?
A4: this compound is considered to be moderately persistent in soil. Its half-life (DT50) in laboratory soil studies ranges from 35.3 to 252.3 days, with a geometric mean of 79.1 days.[2] In field studies, the DT50 can range from 13 to 195 days.[1] In aquatic environments, this compound is more persistent in the water column but degrades more rapidly in the sediment, with a DT50 of approximately 14.5 days in the water-sediment system.[2]
Q5: What analytical methods are recommended for quantifying this compound and its metabolites?
A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound and its metabolites from soil and water samples.[3] Analysis is typically performed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS or MS/MS) for sensitive and selective detection.[4]
Troubleshooting Guides
Issue 1: High variability in this compound degradation rates between replicate soil samples.
-
Possible Cause: Soil heterogeneity.
-
Solution: Ensure thorough homogenization of the bulk soil sample before weighing out individual replicates. This includes sieving to remove large particles and mixing thoroughly.
-
-
Possible Cause: Inconsistent moisture content.
-
Solution: Carefully adjust the moisture content of each replicate to a consistent level, typically a percentage of the soil's water holding capacity. Monitor and readjust moisture levels throughout the incubation period.
-
-
Possible Cause: Uneven application of this compound.
-
Solution: Apply this compound in a solvent carrier (e.g., acetone) and ensure the solvent is fully evaporated before starting the incubation. Mix the treated soil thoroughly to ensure uniform distribution.
-
Issue 2: Low or no degradation of this compound observed in a soil incubation study.
-
Possible Cause: Low microbial activity in the soil.
-
Solution: Use fresh soil samples with known microbial activity. Avoid using soil that has been air-dried for extended periods or stored improperly. You can assess microbial activity by measuring soil respiration or dehydrogenase activity.
-
-
Possible Cause: Inappropriate incubation conditions.
-
Solution: Ensure the incubation temperature and moisture are optimal for microbial activity (e.g., 20-25°C and 40-60% of water holding capacity). Maintain aerobic conditions by ensuring adequate headspace and occasional ventilation if necessary.
-
-
Possible Cause: this compound concentration is too high, leading to toxic effects on microorganisms.
-
Solution: Conduct preliminary studies with a range of this compound concentrations to determine a level that does not inhibit microbial activity.
-
Issue 3: Poor recovery of this compound or its metabolites during sample extraction.
-
Possible Cause: Inefficient extraction from the soil matrix.
-
Solution: Optimize the QuEChERS method by adjusting the solvent type, extraction time, and shaking intensity. Ensure the sample is adequately hydrated before extraction.
-
-
Possible Cause: Degradation of analytes during extraction or cleanup.
-
Solution: Perform extraction and cleanup steps at low temperatures to minimize degradation. Evaluate the stability of analytes in the extraction solvent.
-
-
Possible Cause: Matrix effects in the analytical instrument.
-
Solution: Utilize matrix-matched calibration standards to compensate for signal suppression or enhancement.[1] Further cleanup of the extract using different sorbents in the dispersive SPE step may be necessary.
-
Issue 4: Identification of unknown peaks in chromatograms.
-
Possible Cause: Formation of unexpected metabolites.
-
Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks, which can aid in proposing elemental compositions. Compare fragmentation patterns with known structures of potential degradation products.
-
-
Possible Cause: Contamination of samples or analytical system.
-
Solution: Analyze procedural blanks to identify any background contamination. Clean the injection port, column, and mass spectrometer source to eliminate potential sources of contamination.
-
Quantitative Data Summary
Table 1: Half-life (DT50) of this compound in Soil and Water/Sediment Systems
| Matrix | Condition | DT50 (days) | Reference |
| Soil | Laboratory, Aerobic | 35.3 - 252.3 (Geometric Mean: 79.1) | [2] |
| Soil | Field | 13 - 195 | [1] |
| Water/Sediment System | Laboratory | 14.5 | [2] |
| Aqueous Photolysis | Laboratory, pH 5-9 | 197 | [2] |
| Aqueous Hydrolysis | Laboratory, pH 5-9 | Stable | [1] |
Experimental Protocols
1. Aerobic Soil Degradation Study
-
Objective: To determine the rate of aerobic degradation of this compound in soil and identify major metabolites.
-
Materials:
-
Freshly collected and sieved (<2mm) soil with known characteristics (pH, organic matter content, texture).
-
Analytical standard of this compound.
-
Incubation vessels (e.g., glass jars with loose-fitting lids).
-
Controlled environment chamber or incubator.
-
Extraction solvents (e.g., acetonitrile).
-
QuEChERS extraction and cleanup kits.
-
GC-MS or LC-MS/MS system.
-
-
Procedure:
-
Characterize the soil for its physicochemical properties.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil at the desired temperature (e.g., 20°C) in the dark for 7 days to allow microbial activity to stabilize.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Fortify a known amount of pre-incubated soil with the this compound stock solution to achieve the desired concentration.
-
Thoroughly mix the treated soil and allow the solvent to evaporate completely in a fume hood.
-
Divide the treated soil into replicate incubation vessels. Include control samples (untreated soil) and sterile controls (autoclaved treated soil).
-
Incubate the vessels in the dark at a constant temperature (e.g., 20°C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate samples for analysis.
-
Extract this compound and its metabolites from the soil samples using the QuEChERS method.
-
Analyze the extracts using a validated GC-MS or LC-MS/MS method.
-
Calculate the concentration of this compound and metabolites at each time point and determine the degradation kinetics (e.g., DT50).
-
2. Aquatic Photolysis Study
-
Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution.
-
Materials:
-
Analytical standard of this compound.
-
Sterile, buffered aqueous solution (e.g., pH 7).
-
Quartz or borosilicate glass reaction vessels.
-
A light source that simulates natural sunlight (e.g., xenon arc lamp).
-
Radiometer to measure light intensity.
-
Controlled temperature chamber.
-
Analytical instrumentation (LC-MS/MS or GC-MS).
-
-
Procedure:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Prepare the test solutions by adding a small volume of the stock solution to the sterile buffered aqueous solution in the reaction vessels. The final concentration should be below the water solubility limit.
-
Prepare dark control samples by wrapping identical vessels in aluminum foil.
-
Place the reaction vessels and dark controls in the controlled temperature chamber under the light source.
-
Monitor the light intensity and spectrum throughout the experiment.
-
At appropriate time intervals, withdraw aliquots from each vessel for analysis.
-
Analyze the samples directly or after appropriate extraction using a validated analytical method.
-
Determine the concentration of this compound at each time point and calculate the photolysis rate constant and half-life.
-
Visualizations
Caption: Proposed degradation pathways of this compound in soil.
Caption: this compound degradation pathways in aquatic environments.
Caption: Experimental workflow for a soil degradation study.
References
- 1. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Overcoming Aclonifen Insolubility
Welcome to the technical support center for Aclonifen. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous experimental buffer?
A1: this compound is a hydrophobic (lipophilic) molecule, meaning it has very low solubility in water-based solutions.[1][2] This is quantified by its high octanol-water partition coefficient (LogP) and minimal water solubility. When introduced into an aqueous buffer, its molecules tend to aggregate and precipitate rather than dissolve.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below.
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₁₂H₉ClN₂O₃ | Provides the basic chemical identity. | [3][4] |
| Molecular Weight | 264.66 g/mol | Affects molar concentration calculations. | [3][5] |
| Water Solubility | ~1.4 mg/L (at 20°C) | Confirms its very poor solubility in aqueous solutions. | [6][7][8] |
| LogP (o/w) | 3.8 - 4.37 | A high value indicates strong hydrophobicity and preference for non-polar environments over water. | [5][6][7] |
| Appearance | Light yellow to orange crystal powder | Visual confirmation of the compound's physical state. | [4] |
| Organic Solvent Solubility | Soluble in many organic solvents | Indicates that using an organic co-solvent is a viable primary strategy. | [1][2] |
Q3: What is the first and most common method I should try to dissolve this compound?
A3: The most widely accepted method for solubilizing hydrophobic compounds like this compound for biological assays is to first dissolve it in a small amount of a water-miscible organic solvent to create a high-concentration stock solution.[9][10] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful dissolving capabilities for both polar and nonpolar compounds.[10][11] This stock solution is then serially diluted into your aqueous experimental buffer to the final desired concentration.
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It happens when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. See the Troubleshooting Guide below for a step-by-step approach to resolving this, which includes strategies like vortexing during dilution, gentle warming, or exploring alternative solubilization agents.
Q5: What are the maximum recommended concentrations of co-solvents like DMSO for cell-based experiments?
A5: High concentrations of organic solvents can be toxic to cells.[12][13] For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though some robust lines may tolerate up to 1%.[12] Primary cells are often more sensitive.[12] It is critical to perform a vehicle control experiment using the same final concentration of the solvent to ensure it does not affect the experimental outcome.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are encountering issues with this compound solubility, follow this decision-making workflow.
Comparison of Solubilization Methods
| Method | Description | Typical Concentration | Pros | Cons |
| Co-Solvent (DMSO) | Dissolve in 100% DMSO, then dilute into aqueous buffer.[11] | Final DMSO: < 0.5%[12] | Simple, effective for creating stock solutions, widely used.[10] | Potential for cytotoxicity at higher concentrations; compound can precipitate upon dilution.[9][12] |
| Surfactants (e.g., Tween-80) | Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14][15] | 0.01% - 1% (v/v)[10] | Can significantly improve solubility at low concentrations. | Can interfere with cell membranes, protein activity, and some assay readouts.[10] |
| Cyclodextrins (e.g., HP-β-CD) | Cyclic molecules with a hydrophobic interior and hydrophilic exterior that form inclusion complexes with the compound.[16][17] | Molar ratio dependent | High solubilizing capacity, generally low toxicity, can improve compound stability.[18][19] | May alter compound bioavailability; more complex preparation than co-solvents. |
Experimental Protocols
Protocol 1: Preparation of this compound using a DMSO Co-Solvent
This is the standard and most recommended starting protocol.
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in cell culture medium.
Materials:
-
This compound powder (MW: 264.66 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Workflow Diagram:
Procedure:
-
Calculate and Weigh: To make a 10 mM solution, weigh out 2.65 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of 100% DMSO to the tube. This will yield a 10 mM stock solution.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If crystals are still visible, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.[12]
-
Prepare Working Solution: To achieve a final concentration of 10 µM in your experimental buffer with 0.1% DMSO, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed aqueous buffer.
-
Mix Immediately: As you add the DMSO stock to the buffer, vortex the buffer simultaneously to ensure rapid and uniform mixing, which helps prevent precipitation.[9]
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of your buffer. This will be used as a negative control in your experiment.
Protocol 2: Advanced Solubilization using Cyclodextrins
Use this method if the co-solvent approach fails or if DMSO interferes with your assay.
Objective: To prepare an this compound solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Mechanism of Action:
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v).
-
Add this compound: Add an excess of this compound powder to the HP-β-CD solution.
-
Equilibrate: Tightly seal the container and shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized this compound-cyclodextrin complex.
-
Determine Concentration: The concentration of this compound in the final solution must be determined analytically using a method like HPLC-UV or mass spectrometry.
-
Dilute as Needed: Dilute the quantified stock solution to the final desired concentration for your experiment. Remember to prepare a corresponding vehicle control using the same final concentration of the HP-β-CD solution.
References
- 1. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 2. esslabshop.com [esslabshop.com]
- 3. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. circabc.europa.eu [circabc.europa.eu]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. lifetein.com [lifetein.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. alzet.com [alzet.com]
- 19. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Improving Aclonifen extraction efficiency from soil samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Aclonifen extraction from soil samples. Below are frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from soil challenging?
A1: this compound is a diphenylether herbicide used to control broad-leaf weeds.[1][2] Its extraction from soil is challenging due to several factors:
-
Strong Binding Affinity: Soil is a complex matrix with various active sites (polar, non-polar, and ionic) that can strongly retain pesticides like this compound.[3][4] this compound has a high organic carbon-water partition coefficient (Koc), indicating it binds tightly to soil organic matter and is not mobile.[5]
-
Low Water Solubility: this compound has a very low solubility in water (1.4 mg/L), which can hinder its partitioning into aqueous or polar extraction solvents.[5][6]
-
Formation of Bound Residues: this compound can be microbially transformed into metabolites that bind covalently to soil particles, forming non-extractable residues (NERs).[7] Studies have shown that these bound residues can account for up to 63.7% of the initial this compound applied.[7]
Q2: Which extraction methods are most effective for this compound in soil?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for multi-residue pesticide analysis in soil, including this compound.[3][4][8] It is known for its speed, ease of use, and good performance.[3][4] Other methods include traditional liquid-solid extraction with solvents like acetone followed by a cleanup step using solid-phase extraction (SPE) with silica cartridges.[1] Solid-phase microextraction (SPME) is a more recent, solvent-free alternative.[9][10]
Q3: What is the role of soil properties in this compound extraction?
A3: Soil properties play a critical role. Key factors include:
-
Organic Matter Content: Higher organic matter content generally leads to stronger binding of this compound, potentially reducing extraction efficiency.[5]
-
Soil Type: The composition of sand, silt, and clay affects the soil's surface area and binding capacity.[11]
-
pH: The pH of the soil can influence the chemical form of this compound and its interaction with soil particles.[6]
-
Moisture Content: Proper hydration of the soil sample is often a crucial first step in extraction protocols to improve the release of the analyte from the soil matrix.[4][11]
Q4: What are "non-extractable residues" (NERs) and how do they affect recovery rates?
A4: Non-extractable residues, or bound residues, are parent compounds or their metabolites that cannot be extracted by conventional solvent methods.[7] They are formed through the binding of this compound metabolites to the soil matrix, a process mediated by microbes.[7] The formation of NERs significantly reduces the amount of extractable this compound, leading to lower recovery rates. It's important to recognize that this is a result of degradation and binding in the soil over time, rather than a failure of the extraction method itself for the remaining free this compound.[7]
Troubleshooting Guide
Problem: Low or inconsistent recovery of this compound.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Sample Homogenization | Ensure soil samples are thoroughly air-dried, sieved (e.g., through a 2 mm mesh), and mixed before taking a subsample for extraction. | Soil is a heterogeneous matrix. Proper homogenization ensures the analytical subsample is representative of the entire sample. |
| Inadequate Sample Hydration | For dry soil samples, add a specific volume of ultrapure water and allow the sample to hydrate for at least 30 minutes before adding the extraction solvent.[4] | Hydration helps to swell the soil matrix and break the strong interactions between the analyte and soil particles, improving the accessibility of this compound to the extraction solvent. |
| Inefficient Extraction Solvent | Acetonitrile is the most common and effective solvent for QuEChERS-based methods.[4][12] For traditional methods, acetone is also used. Ensure the solvent is of high purity. | The choice of solvent is critical for efficiently desorbing the analyte from the soil matrix. Acidifying the acetonitrile (e.g., with 1% acetic acid) can improve recoveries for some compounds.[12] |
| Insufficient Extraction Time/Agitation | Increase shaking/vortexing time. Soil requires longer and more vigorous extraction than other matrices like fruits and vegetables.[4] Using a mechanical shaker can improve consistency.[4] | Stronger interactions between pesticides and the soil matrix necessitate more energy and time to achieve efficient extraction.[3] |
| Matrix Effects Suppressing Signal | Implement a cleanup step, such as dispersive solid-phase extraction (d-SPE) with C18 and MgSO₄, to remove co-extracted interferences.[11] | Co-extracted matrix components can interfere with the analytical detection (e.g., LC-MS/MS), causing ion suppression and leading to artificially low results. |
| Use of Matrix-Matched Calibration | Prepare calibration standards in a blank soil extract that has undergone the entire extraction and cleanup procedure. | This compensates for any signal suppression or enhancement caused by matrix components that were not removed during cleanup, ensuring accurate quantification.[4][11] |
| Degradation/Binding in Aged Samples | Be aware that in field-aged samples, a significant portion of this compound may be present as non-extractable bound residues.[7] The extraction efficiency reflects the recovery of the available this compound, not the total amount initially applied. | The goal of the extraction is to quantify the bioavailable or chemically extractable portion. Hydrolysis steps can release some bound residues but may also degrade pH-sensitive analytes.[4] |
Data and Method Summaries
Table 1: this compound Extraction Method Performance
| Method | Matrix | Extraction Solvent | Cleanup (d-SPE) | Fortification Levels | Recovery (%) | RSD (%) | Analytical Technique | Reference |
| QuEChERS | Agricultural Soil | Acetonitrile (0.5% Formic Acid) | MgSO₄, C18 | 50 ng/g | >70% | <20% | LC-MS/MS | [11] |
| Liquid Extraction | Crop Samples | Acetone, then Dichloromethane | Silica SPE Cartridge | 0.005, 0.05, 0.25 mg/kg | 74.3 - 95.0% | <8% | GC-ECD | [1] |
| QuEChERS | Soil | Acetonitrile | C18 | 20 ng/g, 100 ng/g | Generally good for neutral pesticides | Not specified | LC-MS/MS | [4] |
| QuEChERS | Barley | Acetonitrile | Dispersive SPE | Not specified | Median recovery 72.7% for 24 pesticides | Not specified | GC-MS, HPLC-MS/MS | [8] |
Table 2: this compound Physicochemical Properties
| Property | Value | Implication for Extraction | Reference |
| Water Solubility | 1.4 mg/L (at 20°C) | Low solubility requires an efficient organic solvent for extraction. | [5][6] |
| Log P (Kow) | 4.37 | Indicates high lipophilicity, favoring partitioning into organic solvents but also strong adsorption to organic matter. | [6] |
| Koc | 5318–10,612 | Very high value indicates strong binding to soil organic matter, making extraction difficult. | [5] |
| pKa | -3.15 (very strong acid) | This compound will be in its neutral or anionic form depending on soil pH, affecting interactions. | [6] |
| Vapor Pressure | 0.016 mPa | Non-volatile, so losses during sample preparation are minimal. | [5] |
| Half-life (DT₅₀) in soil | 13–195 days | This compound is persistent, but degradation and binding occur over time, affecting recoverable amounts. | [5][13] |
Experimental Protocols & Workflows
Protocol 1: Modified QuEChERS Method for this compound in Soil
This protocol is based on methodologies commonly applied for pesticide residue analysis in soil.[8][11][12]
1. Sample Preparation: a. Weigh 10 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube. b. If the soil has low moisture content, add 5-10 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.[4][11]
2. Extraction: a. Add 10 mL of acetonitrile (containing 1% acetic or 0.5% formic acid) to the tube.[11][12] b. Add internal standards if required. c. Cap the tube tightly and shake vigorously using a mechanical shaker for 10-15 minutes. Soil requires more intensive shaking than other matrices.[3][4] d. Add the QuEChERS partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂Hcitrate·1,5H₂O - CEN formulation).[11] e. Immediately shake for 1 minute to prevent the agglomeration of salts. f. Centrifuge at ≥3500 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 5 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing 750 mg of anhydrous MgSO₄ (to remove residual water) and 125 mg of C18 sorbent (to remove non-polar interferences like lipids).[11] b. Vortex for 30-60 seconds. c. Centrifuge at ≥3500 rpm for 5 minutes.
4. Final Extract Preparation: a. Transfer an aliquot of the cleaned extract into an autosampler vial. b. The sample is now ready for analysis by LC-MS/MS or GC-MS.
Diagram: QuEChERS Workflow for this compound Soil Extraction
Caption: Workflow for this compound extraction from soil using the QuEChERS method.
Diagram: Troubleshooting Logic for Low this compound Recovery
Caption: Decision tree for troubleshooting low this compound recovery from soil samples.
References
- 1. researchgate.net [researchgate.net]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. weber.hu [weber.hu]
- 4. unitedchem.com [unitedchem.com]
- 5. weedsmart.org.au [weedsmart.org.au]
- 6. researchgate.net [researchgate.net]
- 7. circabc.europa.eu [circabc.europa.eu]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
Aclonifen Environmental Fate and Persistence: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the environmental persistence and fate of the herbicide aclonifen. It includes troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected persistence of this compound in soil under typical field conditions?
This compound is characterized as being moderately persistent in soil.[1][2] The dissipation half-life (DT50) in field studies generally ranges from 13 to 195 days.[3] Laboratory studies show a similar range, with DT50 values between 29.5 and 93.6 days.[3] The time for 90% dissipation (DT90) can be quite long, ranging from 104 to 649 days in the field.[3]
Q2: What are the primary degradation pathways for this compound in the environment?
The primary route of this compound degradation in soil is microbial breakdown.[4][5] This process leads to the formation of non-extractable bound residues.[4][5][6] In aquatic environments, this compound is stable to hydrolysis at pH 5 to 9 and shows slow aqueous photolysis.[1] However, it degrades more rapidly in the water-sediment phase.[1]
Q3: What are the main metabolites of this compound found in soil?
Known soil metabolites of this compound include 3-amino-2-chloro-4-nitrophenol, 3-chloro-4-phenoxybenzene-1,2-diamine, 4-(3-amino-2-chloro-4-nitrophenoxy)phenol, and 3,4-diamino-2-chlorophenol.[1]
Q4: How toxic is this compound to aquatic organisms?
This compound exhibits moderate to high toxicity to aquatic life. It has a moderate effect on fish, such as Oncorhynchus mykiss (Rainbow Trout), with a reported LC50 of 0.67 mg/L, and on aquatic invertebrates like Daphnia magna (EC50 = 1.2 mg/L).[1] It is highly toxic to aquatic plants, for instance, Lemna gibba, with an EC50 of 0.006 mg/L.[1] Some of its metabolites also show moderate aquatic toxicity.[1][7]
Troubleshooting Experimental Issues
Problem 1: High variability in this compound degradation rates between soil samples.
-
Possible Cause 1: Differences in Soil Properties. Soil characteristics such as organic matter content, nitrogen levels, and available phosphorus can significantly influence microbial activity and, consequently, the degradation rate of this compound.[1]
-
Troubleshooting Steps:
-
Characterize the physicochemical properties of your soil samples, including organic matter content, pH, texture, and nutrient levels.
-
Ensure that soil samples are homogenized thoroughly before initiating the experiment.
-
If comparing different soil types, use the variability as a factor in your analysis rather than an error.
-
-
Possible Cause 2: Inconsistent Environmental Conditions. Temperature and moisture levels are critical for microbial degradation. Variations in these conditions across experimental units can lead to different degradation rates.
-
Troubleshooting Steps:
-
Maintain consistent temperature and moisture levels in your incubation chambers.
-
Regularly monitor and record these parameters throughout the experiment.
-
For field studies, record weather data to correlate with dissipation rates.
-
Problem 2: Poor recovery of this compound during sample extraction and analysis.
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Possible Cause 1: Inefficient Extraction Solvent. The choice of solvent is crucial for extracting the nonpolar this compound from the soil or water matrix.
-
Troubleshooting Steps:
-
A mixture of acetone and hexane (1:4 v/v) has been shown to be effective for soil extraction.[3]
-
For water samples, liquid-liquid extraction with dichloromethane is a common method.[8]
-
Always validate your extraction method by spiking blank samples with a known concentration of this compound and calculating the recovery. Recoveries between 74.3% and 95.0% are considered acceptable.[9][10]
-
-
Possible Cause 2: Analyte Loss During Cleanup. Solid-phase extraction (SPE) is often used to clean up the extract before analysis. Improper cartridge selection or elution can lead to loss of this compound.
-
Troubleshooting Steps:
Problem 3: Unexpectedly low or no toxicity observed in aquatic bioassays.
-
Possible Cause 1: Adsorption of this compound to Test Vessels. this compound is a hydrophobic compound (logP = 3.8) and can adsorb to the surfaces of glass or plastic test vessels, reducing its bioavailable concentration in the water.[1]
-
Troubleshooting Steps:
-
Whenever possible, use silanized glass vessels to minimize adsorption.
-
Include solvent controls and positive controls in your experimental design.
-
Measure the actual concentration of this compound in the water at the beginning and end of the exposure period to determine the extent of loss.
-
-
Possible Cause 2: Rapid Degradation in the Test System. If the test system contains sediment or a high microbial load, this compound may degrade faster than anticipated.
-
Troubleshooting Steps:
-
For static or semi-static tests, renew the test solutions regularly to maintain the desired exposure concentration.
-
If sediment is part of the test system, be aware of the faster degradation in the water-sediment phase (DT50 ≈ 14.5 days).[1]
-
Analyze water samples over time to monitor the this compound concentration.
-
Data Summary Tables
Table 1: this compound Persistence in Soil
| Parameter | Laboratory Studies | Field Studies | Reference(s) |
| DT50 (days) | 29.5 - 93.6 | 13 - 195 | [3] |
| DT90 (days) | 107 - 740 | 104 - 649 | [3] |
Table 2: Aquatic Toxicity of this compound
| Organism | Endpoint | Value (mg/L) | Reference(s) |
| Oncorhynchus mykiss (Fish) | LC50 | 0.67 | [1] |
| Daphnia magna (Invertebrate) | EC50 | 1.2 | [1] |
| Lemna gibba (Aquatic Plant) | EC50 | 0.006 | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Residues in Soil by GC-MS/MS
This protocol is adapted from the methodology described by Kujawinski et al. (2023).[3]
-
Sample Preparation:
-
Weigh 5 g of soil into a 50 mL polypropylene tube.
-
Add 10 mL of distilled water.
-
-
Extraction:
-
Add a mixture of acetone and hexane (1:4 v/v).
-
Vortex the mixture vigorously.
-
Centrifuge to separate the phases.
-
-
Cleanup:
-
Perform dispersive solid-phase extraction (dSPE) on the obtained extract.
-
-
Analysis:
-
Analyze the cleaned extract using a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Use an appropriate capillary column, such as an HP-5 MS Ultra Inert.
-
Monitor the fragmentation reactions for quantification and qualification.
-
-
Validation:
-
Validate the method at different fortification levels (e.g., 0.01 mg/kg and 1 mg/kg).
-
Calculate the average recovery and relative standard deviation. The limit of quantification (LOQ) is the lowest validated fortification level with satisfactory recovery and precision.[3]
-
Protocol 2: this compound Degradation in Soil - Laboratory Incubation Study
This protocol is based on the principles outlined in the Bayer CropScience report.[4]
-
Soil Preparation:
-
Use a well-characterized soil.
-
Adjust the soil moisture to a specific level (e.g., pF 2).
-
-
Application:
-
Apply a known concentration of this compound to the soil samples. It is recommended to use radiolabeled this compound (e.g., [aniline-UL-14C]-aclonifen or [phenoxy-UL-14C]-aclonifen) to facilitate the tracking of metabolites and bound residues.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).
-
Include sterile control samples to differentiate between microbial and chemical degradation.
-
-
Sampling and Analysis:
-
At specified time intervals, collect soil samples for analysis.
-
Extract this compound and its metabolites from the soil.
-
Quantify the parent compound and metabolites using an appropriate analytical technique (e.g., HPLC or GC).
-
Determine the amount of non-extractable (bound) residues and mineralized CO2.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT50) of this compound using kinetic modeling software, following guidelines such as those from FOCUS Degradation Kinetics.
-
Visualizations
Caption: Simplified degradation pathway of this compound in soil.
Caption: Workflow for this compound residue analysis in soil.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 3. The influence of biological preparations on soil parameters and this compound removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. bayer.com [bayer.com]
- 6. circabc.europa.eu [circabc.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. [PDF] Development of an Official Analytical Method for Determination of this compound in Agricultural Products Using GC-ECD | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Aclonifen Bioaccumulation in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aclonifen. The information is designed to address specific issues related to potential bioaccumulation and experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioaccumulation a concern in research?
This compound is a diphenyl ether herbicide used to control broadleaf and grassy weeds.[1] In research, particularly in drug development and toxicology studies, understanding its potential for bioaccumulation is critical. Bioaccumulation is the gradual accumulation of substances, such as pesticides, in an organism. This compound has a high bioconcentration factor (BCF) of 2896 in fish, indicating a significant potential to accumulate in biological tissues.[2] Its persistence in soil and aquatic systems further raises concerns about unintended exposure and accumulation in experimental models.[1] For researchers, this means that even low-level, repeated exposures in cell culture or animal models could lead to concentrations high enough to elicit off-target effects, confounding experimental results.
Q2: What are the known cellular targets and signaling pathways affected by this compound?
This compound has a dual mode of action, initially thought to primarily involve the inhibition of carotenoid biosynthesis and protoporphyrinogen oxidase (PPO).[3] More recent research has identified solanesyl diphosphate synthase (SPS) as a novel target.[3]
Furthermore, studies have shown that this compound can alter key cellular signaling pathways. Specifically, it has been observed to increase the phosphorylation of several key proteins in the PI3K/AKT and MAPK/ERK pathways, including AKT, S6, JNK, and ERK1/2.[2] These pathways are central to regulating cell survival, proliferation, and stress responses. Unintended modulation of these pathways by accumulated this compound can significantly impact experimental outcomes.
Q3: What are the known metabolites of this compound?
The known environmental transformation products of this compound include RPA 407074, RPA 407288, Phenol (CGA 73330), RPA 508285, RPA 407291, and Hydroquinone. It is important to consider the potential biological activity and accumulation of these metabolites in addition to the parent compound.
Data on this compound Bioaccumulation and Effects
Table 1: this compound Bioaccumulation Factor (BAF) in a Hypothetical In Vitro Model
| Cell Line | This compound Concentration (µM) in Medium | Intracellular this compound Concentration (µM) | Bioaccumulation Factor (BAF) |
| HepG2 | 1 | Data not available | Data not available |
| 10 | Data not available | Data not available | |
| MAC-T | 1 | Data not available | Data not available |
| 10 | Data not available | Data not available |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| MAC-T | 0 | 24 | 100 |
| 1 | 24 | ~90 | |
| 5 | 24 | ~75 | |
| 10 | 24 | ~60 | |
| 25 | 24 | ~40 | |
| 50 | 24 | ~20 |
Data adapted from studies on bovine mammary epithelial cells (MAC-T).[2]
Experimental Protocols
Protocol 1: Assessment of this compound Bioaccumulation in Adherent Cell Cultures
This protocol provides a framework for determining the bioaccumulation of this compound in an in vitro cell culture system.
1. Cell Culture and Seeding:
- Culture a relevant cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal absorption) in appropriate media and conditions.
- Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
2. This compound Treatment:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
- Include a vehicle control (medium with solvent only).
- Replace the existing medium with the this compound-containing or control medium.
3. Incubation and Sampling:
- Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
- At each time point, collect both the culture medium and the cells.
- For the medium, aspirate and store at -80°C for later analysis.
- For the cells, wash twice with ice-cold PBS to remove any residual this compound from the medium.
- Lyse the cells using an appropriate method (e.g., RIPA buffer, sonication).
- Determine the total protein concentration of the cell lysate for normalization.
- Store the cell lysate at -80°C.
4. Sample Analysis:
- Extract this compound and its potential metabolites from the culture medium and cell lysates using a suitable method such as liquid-liquid extraction or solid-phase extraction.
- Analyze the extracts using a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the concentration of this compound.
5. Data Analysis:
- Calculate the intracellular concentration of this compound, often expressed as ng or µg per mg of total protein.
- The Bioaccumulation Factor (BAF) can be calculated as: BAF = (Concentration of this compound in cells) / (Concentration of this compound in the medium)
Protocol 2: Western Blot Analysis of PI3K/AKT and MAPK Pathway Activation
This protocol details a method to assess the effect of this compound on the phosphorylation status of key signaling proteins.
1. Cell Treatment and Lysis:
- Treat cells with this compound as described in Protocol 1.
- After the desired incubation period, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification:
- Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2).
- Wash the membrane thoroughly with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane again to remove unbound secondary antibody.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein to the total protein for each sample to determine the relative change in phosphorylation.
Troubleshooting Guides
Troubleshooting this compound Quantification by GC-MS/MS
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak for this compound | 1. Inefficient extraction from the biological matrix. | - Optimize the extraction solvent and pH. - Consider a different extraction method (e.g., solid-phase extraction). |
| 2. Degradation of this compound during sample preparation or injection. | - Keep samples on ice or at 4°C during preparation. - Use a deactivated inlet liner. - Lower the injection port temperature. | |
| 3. Poor ionization in the MS source. | - Clean the ion source. - Optimize the ionization parameters. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC system (inlet liner, column). | - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions. |
| 2. Incompatible solvent. | - Ensure the sample is dissolved in a solvent compatible with the GC column phase. | |
| High Background Noise | 1. Contaminated carrier gas or solvent. | - Use high-purity gas and solvents. - Install or replace gas purifiers. |
| 2. Matrix effects from the biological sample. | - Improve the sample cleanup procedure (e.g., use a more selective SPE cartridge). - Perform a matrix-matched calibration. | |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow or oven temperature. | - Check for leaks in the gas lines. - Verify the oven temperature program is stable. |
| 2. Column degradation. | - Replace the column. |
Troubleshooting this compound Quantification by LC-MS/MS
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Ion suppression from the matrix. | - Dilute the sample extract. - Improve the sample cleanup to remove interfering matrix components. - Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
| 2. Suboptimal ionization parameters. | - Optimize the electrospray voltage, gas flows, and temperatures. | |
| 3. Poor chromatographic separation. | - Optimize the mobile phase composition and gradient. - Try a different column chemistry. | |
| Peak Splitting or Broadening | 1. Sample solvent incompatible with the mobile phase. | - Dissolve the final extract in a solvent similar in composition to the initial mobile phase. |
| 2. Column overloading. | - Inject a smaller volume or a more dilute sample. | |
| 3. Column contamination or degradation. | - Flush the column with a strong solvent. - Replace the column if necessary. | |
| Carryover | 1. Adsorption of this compound to the injector or column. | - Optimize the injector wash solvent and procedure. - Include a blank injection after high-concentration samples. |
| Metabolite Identification Issues | 1. Low abundance of metabolites. | - Concentrate the sample extract. - Use a more sensitive MS instrument or acquisition mode. |
| 2. Lack of reference standards for metabolites. | - Use high-resolution mass spectrometry to obtain accurate mass and fragmentation data for putative identification. |
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound's impact on PI3K/AKT and MAPK signaling.
Experimental Workflow for Bioaccumulation Assessment
Caption: Workflow for in vitro bioaccumulation studies.
Troubleshooting Logic for Low MS Signal
Caption: Troubleshooting low this compound MS signal.
References
Aclonifen Soil Metabolism: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aclonifen soil metabolism studies under anaerobic versus aerobic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation rate of this compound in soil under aerobic and anaerobic conditions?
A1: this compound generally degrades more rapidly under anaerobic conditions compared to aerobic conditions. Under aerobic laboratory conditions, the half-life (DT50) of this compound can range from 35.3 to 252.3 days, with a geometric mean of 79.1 days.[1][2] While specific DT50 values for anaerobic conditions are not consistently reported in comparative studies, the faster degradation rate is a key distinction. One study noted that an anaerobic degradation study was not considered reliable, highlighting the challenges in obtaining precise anaerobic DT50 values.[3][4]
Q2: What are the major metabolites of this compound identified in soil?
A2: The primary known soil metabolites of this compound are:
-
3-amino-2-chloro-4-nitrophenol
-
3-chloro-4-phenoxybenzene-1,2-diamine
-
4-(3-amino-2-chloro-4-nitrophenoxy)phenol
-
3,4-diamino-2-chlorophenol[5]
Q3: Why am I observing high levels of non-extractable residues (NERs) in my this compound soil metabolism study?
A3: The formation of significant amounts of non-extractable residues is a known characteristic of this compound's soil metabolism.[1][3] These residues consist of the parent compound and its metabolites that become strongly bound to the soil matrix, particularly the organic matter fraction. The formation of NERs is largely mediated by microbial activity.[3] If you are observing high NERs, it is important to ensure your analytical methods are robust enough to account for this fraction and to consider this a part of the natural degradation pathway rather than an experimental artifact.
Q4: My mass balance is consistently low. What are the potential causes?
A4: A low mass balance in a soil metabolism study can be attributed to several factors:
-
Volatilization: Although not always a major pathway for this compound, the potential for volatile metabolites should not be dismissed. Ensure your experimental setup includes traps for volatile organic compounds and CO2.
-
Incomplete Extraction: this compound and its metabolites can be challenging to extract completely from the soil matrix. Your extraction methodology should be optimized using various solvents of different polarities.
-
Analytical Errors: Ensure your analytical methods (e.g., HPLC, GC) are properly calibrated and validated for both the parent compound and its metabolites.
-
System Leaks: Check your incubation system for any potential leaks that could lead to the loss of radiolabeled CO2 or other volatile components.
Q5: The degradation of this compound in my experiment is much slower than expected. What could be the reason?
A5: Several factors can influence the degradation rate of this compound:
-
Soil Characteristics: Soil properties such as organic matter content, pH, clay content, and microbial biomass significantly impact pesticide degradation.[6] Soils with low microbial activity will exhibit slower degradation rates.
-
Incubation Conditions: Ensure the temperature and moisture levels are maintained at the recommended levels throughout the experiment (e.g., 20°C and pF 2).[1]
-
Sterile Conditions: If you are unintentionally working under conditions that inhibit microbial activity (e.g., using sterilized soil for a non-sterile experiment), the degradation will be significantly reduced as this compound's metabolism is primarily microbially mediated.[7]
Data Presentation
Table 1: Aerobic Soil Metabolism of this compound (Laboratory Studies)
| Parameter | Value | Reference |
| DT50 Range | 35.3 - 252.3 days | [1] |
| Geometric Mean DT50 | 79.1 days | [1] |
| Mineralization (as 14CO2) | 1 - 29% of applied radioactivity | [1] |
| Non-extractable Residues | 20 - 71% of applied radioactivity | [1] |
Table 2: Known Soil Metabolites of this compound
| Metabolite Name | Chemical Formula |
| 3-amino-2-chloro-4-nitrophenol | C6H5ClN2O3 |
| 3-chloro-4-phenoxybenzene-1,2-diamine | C12H11ClN2O |
| 4-(3-amino-2-chloro-4-nitrophenoxy)phenol | C12H9ClN2O4 |
| 3,4-diamino-2-chlorophenol | C6H7ClN2O |
Experimental Protocols
The following are generalized methodologies for conducting aerobic and anaerobic soil metabolism studies for this compound, based on OECD Guideline 307.[8][9][10]
Aerobic Soil Metabolism Study
-
Soil Selection and Preparation:
-
Select and characterize a representative agricultural soil (e.g., sandy loam). Key parameters to document include pH, organic carbon content, texture, and microbial biomass.
-
Sieve the soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2°C) for approximately one week to allow microbial activity to stabilize.
-
-
Application of Test Substance:
-
Use radiolabeled this compound (e.g., 14C-labeled) to facilitate the tracking of the parent compound and its metabolites.
-
Apply the test substance to the soil at a concentration equivalent to the maximum recommended field application rate.
-
Thoroughly mix the treated soil to ensure uniform distribution.
-
-
Incubation:
-
Transfer known quantities of the treated soil into incubation vessels (e.g., biometer flasks).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.
-
Continuously supply a stream of CO2-free, humidified air to maintain aerobic conditions.
-
Include traps for volatile organic compounds and 14CO2 (e.g., ethylene glycol and potassium hydroxide solutions).
-
-
Sampling and Analysis:
-
Collect duplicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixtures).
-
Analyze the extracts for this compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Quantify the radioactivity in the volatile traps and in the non-extractable soil residues (e.g., by combustion analysis).
-
Calculate the DT50 and DT90 values for this compound.
-
Anaerobic Soil Metabolism Study
-
Initial Aerobic Phase:
-
Prepare and treat the soil as described for the aerobic study.
-
Incubate the treated soil under aerobic conditions for a short period (e.g., up to 48 hours or until the this compound concentration has declined by no more than 30%). This allows for the formation of aerobic metabolites that may subsequently be degraded under anaerobic conditions.
-
-
Establishment of Anaerobic Conditions:
-
Flood the soil with deoxygenated water (e.g., to a depth of 2-5 cm).
-
Purge the headspace of the incubation vessels with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Seal the vessels to prevent the re-entry of oxygen.
-
-
Incubation:
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a specified period (e.g., up to 60 days).
-
Monitor the redox potential of the soil/water system to ensure anaerobic conditions are maintained.
-
-
Sampling and Analysis:
-
Collect duplicate samples at appropriate time intervals.
-
Separate the water and soil phases.
-
Extract and analyze the water and soil phases separately for this compound and its metabolites as described for the aerobic study.
-
Quantify non-extractable residues and any volatile compounds.
-
Calculate the DT50 and DT90 values for this compound under anaerobic conditions.
-
Visualizations
Caption: this compound degradation under aerobic and anaerobic conditions.
Caption: Troubleshooting workflow for this compound soil metabolism studies.
References
- 1. bayer.com [bayer.com]
- 2. researchgate.net [researchgate.net]
- 3. circabc.europa.eu [circabc.europa.eu]
- 4. aloki.hu [aloki.hu]
- 5. Assessment of the Effects of the Herbicide this compound and Its Soil Metabolites on Soil and Aquatic Environments [mdpi.com]
- 6. Pesticides: Behavior in Agricultural Soil and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
Light-dependent cell necrosis issues with Aclonifen
Welcome to the technical support center for Aclonifen-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with light-dependent cell necrosis during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced light-dependent cell necrosis?
Q2: Does this compound have other modes of action?
Q3: Is the observed cell death always necrotic?
A3: While light-dependent cell death is often necrotic due to membrane damage from ROS, studies in mammalian cells have also shown that this compound can induce apoptosis.[6] This apoptotic pathway is associated with mitochondrial dysfunction, disruption of calcium homeostasis, and alterations in signaling pathways like PI3K/AKT and MAPK.[6][7][8][9]
Q4: What are the key signs of this compound-induced phototoxicity in my cell cultures?
A4: Key indicators include rapid cell death upon exposure to light following this compound treatment. Visually, this may manifest as cell rounding, detachment, and lysis. Biochemically, you can expect to see an increase in ROS levels, lipid peroxidation, loss of membrane integrity (e.g., LDH release), and in some cell types, markers of apoptosis (e.g., caspase activation, Annexin V staining).[6][7][8][10]
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Light-Dependent Necrosis
If you are not observing the expected light-dependent cell death, consider the following factors:
-
Light Exposure:
-
Intensity and Wavelength: Ensure adequate light intensity and appropriate wavelengths to excite protoporphyrin IX. The Soret band for protoporphyrin IX is around 400-410 nm.
-
Duration: The duration of light exposure may need to be optimized. A time-course experiment is recommended.
-
-
This compound Concentration:
-
The effective concentration can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Oxygen Availability:
-
The formation of ROS is oxygen-dependent. Ensure your culture conditions provide adequate oxygenation during light exposure.
-
-
Cell Health:
-
Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may respond differently.
-
Issue 2: High Background Cell Death in Dark Controls
If you observe significant cell death in control groups not exposed to light, this could indicate:
-
Compound Toxicity: At higher concentrations, this compound may exhibit light-independent toxicity. Consider lowering the concentration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
-
Mitochondrial Dysfunction: In some cell types, this compound can directly impact mitochondrial function, leading to cell death even without light activation.[7][8][9]
Issue 3: Difficulty Distinguishing Between Apoptosis and Necrosis
Since this compound can induce both cell death pathways, it is crucial to use multiple assays to differentiate them.
-
Early vs. Late Stage Markers: Use assays that can distinguish between early apoptotic events (e.g., Annexin V staining) and membrane integrity loss (e.g., Propidium Iodide or other viability dyes).
-
Caspase Assays: Measure the activity of key executioner caspases like caspase-3/7 to confirm apoptosis.
-
Morphological Analysis: Use microscopy to observe morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing) versus necrosis (cell swelling, lysis).
Data Presentation
Table 1: this compound Concentrations and Effects in Plant Tissues
| Plant/Tissue | This compound Concentration | Observed Effect | Reference |
| Cucumber Cotyledons | 5 x 10⁻⁵ M | Photodependent cell destruction (necrosis) | [2][3] |
| Etiolated Corn Seedlings | 10⁻⁴ M | Accumulation of protoporphyrin IX (62 ng/g fresh mass) | [2][3] |
| Corn Seedling Leaves | 10⁻⁴ M (in the dark) | Inhibition of carotenoid synthesis, accumulation of phytoene | [2][3] |
Table 2: Effects of this compound on Mammalian Cells
| Cell Line | Key Findings | Reference |
| Bovine Mammary Gland Epithelial (MAC-T) | Induces sub-G1 phase arrest, represses proliferation, causes mitochondrial dysfunction, excessive ROS production, disrupts calcium homeostasis, alters PI3K/AKT and MAPK signaling. | [7][8][9] |
| Porcine Trophectoderm (pTr) and Uterine Luminal Epithelial (pLE) | Decreased cell viability in a dose-dependent manner, increased apoptotic cells, mitochondrial dysfunction, increased mitochondrial calcium concentration, increased phosphorylation of AKT, S6, JNK, and ERK1/2. | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Phototoxicity
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) or a vehicle control. Incubate in the dark for a predetermined period (e.g., 24 hours) to allow for protoporphyrin IX accumulation.
-
Light Exposure: Expose the plate to a controlled light source. A parallel plate should be kept in the dark as a control.
-
Viability Assessment: Following light exposure, assess cell viability using a standard method such as the MTT assay or a fluorescence-based live/dead cell stain.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated dark control.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
ROS Probe Incubation: Before light exposure, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Light Exposure and Measurement: Expose the cells to light and immediately measure the fluorescence intensity using a plate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence signal to the number of cells or a control protein and express the results as a fold change over the control.
Protocol 3: Distinguishing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment and Collection: Treat cells with this compound and expose to light as previously described. Harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small with this assay).
-
Visualizations
Caption: this compound-induced light-dependent necrosis pathway.
Caption: this compound's effects on mammalian cell signaling and apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiological and biochemical modes of action of the diphenylether this compound - Vigipallia [integ04-cnspfv.archimed.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound could induce implantation failure during early embryonic development through apoptosis of porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces bovine mammary gland epithelial cell death by disrupting calcium homeostasis and inducing ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Impact of sub-lethal this compound intoxication on biochemical and stress markers on Oncorhynchus mykiss: an integrative assessment of multi-biomarker responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Herbicidal Effects of Aclonifen and Acifluorfen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal properties of aclonifen and acifluorfen, two prominent diphenyl ether herbicides. While both share structural similarities, their mechanisms of action and ultimate physiological effects on target weeds diverge significantly. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their biochemical pathways.
General Properties and Application
This compound and acifluorfen are both selective herbicides, but their primary applications and the symptoms they induce in susceptible plants differ.
| Feature | This compound | Acifluorfen |
| Primary Application | Pre-emergence | Post-emergence[1] |
| Primary Symptoms | Bleaching and chlorosis of young shoot tissue, followed by necrosis[2][3] | Rapid, light-dependent cell necrosis and desiccation[3][4] |
| Target Weeds | Grasses and broadleaf weeds[5] | Primarily broadleaf weeds[1][6] |
| Example Target Crops | Sunflowers, winter wheat, potatoes[4][7] | Soybeans, peanuts, cotton, dry beans[3][6] |
Mechanism of Action and Signaling Pathways
The most significant distinction between this compound and acifluorfen lies in their molecular mechanisms of action. While acifluorfen is a classic protoporphyrinogen oxidase (PPO) inhibitor, this compound exhibits a more complex and unique mode of action.
Acifluorfen: As a typical PPO inhibitor, acifluorfen blocks the enzyme protoporphyrinogen oxidase in the chlorophyll and heme biosynthesis pathway.[3][6][8] This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[9][10] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, rapid cell death.[6][8][11]
This compound: this compound's mechanism is multifaceted. While it does exhibit some inhibitory activity on PPO, it is significantly less potent in this regard compared to acifluorfen.[4] One study noted that a concentration of 0.1 mM acifluorfen was sufficient for cell destruction via PPO inhibition, whereas 0.5 mM of this compound was required to achieve a similar effect.[4]
The primary and more recently discovered mode of action for this compound is the inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the plastoquinone biosynthesis pathway.[6][9][12] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting SPS, this compound indirectly disrupts carotenoid synthesis, leading to the characteristic bleaching symptoms due to the photo-oxidation of chlorophyll in the absence of protective carotenoids.[6][13][14] This dual effect of weak PPO inhibition and potent inhibition of carotenoid biosynthesis through a novel target makes this compound a unique herbicide.[4][7][15]
Signaling Pathway Diagrams
References
- 1. Protoporphyrinogen accumulation in cultured hepatocytes treated with the diphenyl ether herbicide, acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. This compound (Ref: AE F068300) [sitem.herts.ac.uk]
- 6. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 8. bioone.org [bioone.org]
- 9. moa-technology.com [moa-technology.com]
- 10. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unitedsoybean.org [unitedsoybean.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Aclonifen and Other Diphenyl Ether Herbicides
An Objective Analysis for Researchers and Scientists
In the landscape of modern agriculture, diphenyl ether herbicides represent a significant class of compounds for weed management. This guide provides a detailed comparison of Aclonifen with other prominent diphenyl ether herbicides, focusing on their mechanisms of action, performance data from experimental studies, and the methodologies employed in their evaluation. This document is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate informed decisions and future research directions.
Executive Summary
This compound distinguishes itself from traditional diphenyl ether herbicides through a unique primary mechanism of action. While most diphenyl ethers, such as acifluorfen, fomesafen, and oxyfluorfen, primarily inhibit the enzyme protoporphyrinogen oxidase (PPO), leading to rapid, light-dependent necrosis, this compound's main target is solanesyl diphosphate synthase (SPS). This inhibition disrupts the biosynthesis of plastoquinone and carotenoids, resulting in a characteristic bleaching of the target weeds. This fundamental difference in its mode of action has led to its classification in a separate Herbicide Resistance Action Committee (HRAC) group.
Mechanism of Action: A Tale of Two Pathways
The herbicidal activity of diphenyl ethers can be broadly categorized into two distinct pathways, with this compound charting a different course from its chemical relatives.
Traditional Diphenyl Ether Herbicides: The primary mode of action for the majority of diphenyl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer.[2] In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell membrane disruption, culminating in cellular leakage and tissue necrosis.[2]
This compound's Unique Approach: In contrast, this compound's primary target is solanesyl diphosphate synthase (SPS), an enzyme essential for the biosynthesis of solanesyl diphosphate, a precursor to plastoquinone.[3][4][5] Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting SPS, this compound indirectly disrupts carotenoid production, leading to the destruction of chlorophyll and the characteristic bleaching symptoms.[3][4] While this compound has been reported to have a weak inhibitory effect on PPO, its primary herbicidal activity is attributed to its novel mode of action on SPS.[6]
Comparative Performance Data
The following tables summarize available quantitative data on the efficacy and selectivity of this compound and other diphenyl ether herbicides, with a focus on sunflower crops where several of these herbicides are utilized. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ.
Table 1: Comparison of the Mechanisms of Action of this compound and Other Diphenyl Ether Herbicides
| Feature | This compound | Other Diphenyl Ether Herbicides (e.g., Acifluorfen, Fomesafen, Oxyfluorfen, Lactofen, Bifenox) |
| Primary Target | Solanesyl Diphosphate Synthase (SPS)[3][4][5] | Protoporphyrinogen Oxidase (PPO)[1][2] |
| Secondary Target(s) | Weak inhibitor of PPO, Carotenoid Biosynthesis[6] | - |
| Biochemical Effect | Inhibition of plastoquinone and carotenoid biosynthesis[3][4] | Accumulation of protoporphyrin IX[2] |
| Physiological Effect | Bleaching of leaves[3][4] | Light-dependent rapid cell membrane damage leading to necrosis and desiccation[2] |
| HRAC Group | 32 | 14 (formerly E) |
Table 2: Comparative Efficacy of this compound and Other Diphenyl Ether Herbicides on Key Weed Species in Sunflower
| Herbicide | Application Rate (g a.i./ha) | Chenopodium album (% control) | Amaranthus retroflexus (% control) | Other Weeds (% control) | Source |
| This compound | 1800 | 94 | - | Commelina benghalensis (efficient), Portulaca oleracea (efficient) | [7][8] |
| Oxyfluorfen | 240-360 | 88-95 | >95 | Echinochloa crus-galli (effective), Mercurialis annua (>95%), Solanum physalifolium (>95%) | [9][10] |
| Fomesafen | 25 (in mix with 900 g/ha this compound) | - | - | Commelina benghalensis (efficient), Portulaca oleracea (efficient) | [8] |
| Bifenox | 2.0 L/ha (Modown 4F) | - | - | Reduced overall weed spectrum | [11] |
| Acifluorfen | - | - | - | - | - |
| Lactofen | - | - | - | - | - |
Note: Data is compiled from different studies and experimental conditions may vary. A "-" indicates that no data was found in the searched sources.
Table 3: Comparative Selectivity of this compound and Other Diphenyl Ether Herbicides in Sunflower
| Herbicide | Application Rate (g a.i./ha) | Phytotoxicity (%) | Impact on Yield | Source |
| This compound | 1800 | 1 (slight leaf chlorosis) | Not significant | [7][8][12] |
| Oxyfluorfen | 240-360 | 27-35 (leaf bleaching) | Not significantly reduced | [9][13] |
| Fomesafen | 25 (in mix with 900 g/ha this compound) | No visual injury | - | [8] |
| Bifenox | 2.0 L/ha (Modown 4F) | 6-27 | - | [14] |
| Acifluorfen | - | - | - | - |
| Lactofen | - | - | - | - |
Note: Data is compiled from different studies and experimental conditions may vary. A "-" indicates that no data was found in the searched sources.
Experimental Protocols
The evaluation of herbicide performance relies on standardized experimental methodologies. Below are detailed protocols for greenhouse bioassays and field trials, synthesized from established practices in weed science research.
Greenhouse Bioassay for Herbicide Efficacy and Selectivity
This protocol is designed to assess the biological activity of herbicides on target weed and crop species under controlled environmental conditions.
1. Plant Material and Growth Conditions:
-
Weed and crop seeds are sown in pots filled with a sterilized soil mix.
-
Pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.
2. Herbicide Preparation and Application:
-
Stock solutions of each herbicide are prepared in an appropriate solvent.
-
A series of dilutions are made to achieve the desired application rates.
-
Herbicides are applied using a cabinet sprayer calibrated to deliver a uniform spray volume.
3. Experimental Design and Data Collection:
-
A completely randomized design with multiple replications is typically used.
-
Visual assessments of weed control and crop injury are conducted at regular intervals after treatment, using a 0 to 100% scale (where 0 = no effect and 100 = complete plant death).
4. Data Analysis:
-
Data are subjected to analysis of variance (ANOVA).
-
Dose-response curves are generated to determine the effective dose required for 50% inhibition (ED₅₀).
Field Trial for Herbicide Performance Evaluation
Field trials are essential for assessing herbicide performance under real-world agricultural conditions.
1. Site Selection and Experimental Design:
-
The trial is conducted in a field with a natural and uniform infestation of the target weed species.
-
A randomized complete block design with multiple replications is employed to account for field variability.
-
Plot sizes are established to be representative of agricultural practices.
2. Herbicide Application:
-
Herbicides are applied at specified crop and weed growth stages using a calibrated backpack or tractor-mounted sprayer.
-
Application parameters such as spray volume, pressure, and nozzle type are standardized.
3. Data Collection:
-
Weed control is visually assessed at various intervals after application.
-
Weed density and biomass are determined from quadrats placed within each plot.
-
Crop injury is visually rated.
-
At crop maturity, yield is determined by harvesting the central rows of each plot.
4. Data Analysis:
-
All data are subjected to ANOVA to determine the significance of treatment effects.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.
Conclusion
This compound represents a distinct subgroup within the diphenyl ether herbicide family due to its novel mode of action targeting solanesyl diphosphate synthase. This leads to a different symptomology (bleaching) compared to the necrotic action of PPO-inhibiting diphenyl ethers. Experimental data, primarily from studies in sunflowers, indicates that this compound offers good crop selectivity and effective control of certain broadleaf weeds. However, direct comparative studies across a broad range of diphenyl ether herbicides, weed species, and crops are limited. Future research should focus on conducting such comprehensive comparative trials to provide a clearer understanding of the relative performance of these herbicides and to inform integrated weed management strategies.
References
- 1. redeagleinternational.com [redeagleinternational.com]
- 2. Plant, Soil and Environment: Efficacy and selectivity of post-emergent application of flumioxazin and oxyfluorfen in sunflower [pse.agriculturejournals.cz]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Selectivity of preemergence herbicides in a sunflower crop - Weed Control Journal [weedcontroljournal.org]
- 7. Plant Protection Science: Efficacy and selectivity of pre-emergent sunflower herbicides under different soil moisture conditions [pps.agriculturejournals.cz]
- 8. Weed control in sunflower crop with application of this compound isolated or in mixture - Weed Control Journal [weedcontroljournal.org]
- 9. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Validating Aclonifen's Inhibition of Solanesyl Diphosphate Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aclonifen, a diphenyl ether herbicide, has been identified as a potent inhibitor of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone and ubiquinone.[1][2][3] This guide provides an objective comparison of this compound's inhibitory activity against SPS with other compounds, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity
Biochemical assays have demonstrated this compound's specific and effective inhibition of Arabidopsis thaliana solanesyl diphosphate synthases 1 and 2 (AtSPS1 and AtSPS2).[1][2][3] The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, highlight this potency.
Table 1: this compound IC50 Values for Arabidopsis thaliana Solanesyl Diphosphate Synthases
| Enzyme | IC50 (µM) |
| AtSPS1 | 0.47 |
| AtSPS2 | 0.23 |
Source: Kahlau, S. et al., Pest Manag Sci, 2020
In comparative studies with other herbicides, this compound's distinct mechanism of action becomes evident. For instance, the herbicide rimisoxafen has been shown to target both phytoene desaturase (PDS) and solanesyl diphosphate synthase, whereas the classic bleaching herbicide norflurazon primarily inhibits PDS.[4] this compound, however, demonstrates a clear preference for SPS, with no significant inhibition of other enzymes in the carotenoid biosynthesis pathway like phytoene desaturase, 4-hydroxyphenylpyruvate dioxygenase, or homogentisate solanesyltransferase.[1][2][3]
Table 2: Comparative Inhibition of Solanesyl Diphosphate Synthase by Various Herbicides
| Compound | Target Enzyme(s) | Primary Phenotype |
| This compound | SPS1 and SPS2 | Bleaching |
| Norflurazon | PDS | Bleaching |
| Rimisoxafen | PDS and SPS | Bleaching |
Experimental Protocols
The validation of this compound as an SPS inhibitor involves specific biochemical assays. The following is a generalized protocol based on published research.[1][3]
Protocol: In Vitro Inhibition Assay of Solanesyl Diphosphate Synthase
-
Enzyme Preparation:
-
Express and purify recombinant AtSPS1 and AtSPS2 from a suitable expression system (e.g., E. coli).
-
Verify the purity and concentration of the enzymes using standard protein quantification methods.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, [1-¹⁴C]isopentenyl pyrophosphate (IPP), and farnesyl pyrophosphate (FPP).
-
Add varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified SPS enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Extraction and Quantification:
-
Stop the reaction by adding a quenching solution (e.g., saturated NaCl).
-
Hydrolyze the resulting prenyl diphosphates to their corresponding alcohols using acid phosphatase.
-
Extract the radioactive prenyl alcohols with an organic solvent (e.g., hexane).
-
Quantify the radioactivity of the extracted product using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
Caption: this compound inhibits Solanesyl Diphosphate Synthase (SPS).
Caption: Workflow for SPS inhibition assay.
References
- 1. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets the solanesyl diphosphate synthase, representing a novel mode of action for herbicides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Aclonifen vs. Pendimethalin: A Comparative Efficacy Guide for Weed Management in Wheat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of aclonifen and pendimethalin for weed control in wheat (Triticum aestivum L.). The information presented is based on available experimental data, focusing on quantitative outcomes, experimental methodologies, and the distinct modes of action of these two active ingredients.
Quantitative Efficacy Comparison
The following tables summarize the performance of this compound and pendimethalin from various field studies, focusing on weed control efficiency and the impact on wheat grain yield.
Table 1: Comparison of Weed Control Efficacy and Wheat Grain Yield
| Herbicide | Application Rate (g a.i./ha) | Application Timing | Weed Species Controlled | Weed Control Efficiency (%) | Wheat Grain Yield ( kg/ha ) | Reference |
| This compound | 1200 | Pre-emergence (PE) | Phalaris minor, Medicago denticulata, Coronopus didymus, Lathyrus aphaca | 60-66 | 4258-4423 | [1] |
| 1200 | Early Post-emergence (EPoE) | P. minor, M. denticulata, C. didymus, L. aphaca | 60-66 | 4618-4687 | [1] | |
| Pendimethalin | 1250 | Pre-emergence (PE) | P. minor, M. denticulata, C. didymus, L. aphaca | 59 | 4258-4423 | [1] |
| This compound | 1200 | Pre-emergence (PE) | Phalaris minor | ~65.81 | Not specified | [2] |
| Pendimethalin | 1250 | Pre-emergence (PE) | Not specified | Not specified | Not specified | [3] |
| Pendimethalin | 1200 | Pre-emergence (PE) | Phalaris minor, Cynodon dactylon, Cyperus rotundus | 89.21 (P. minor), 88.10 (C. dactylon), 95.09 (C. rotundus) | 5078 | [4][5] |
Table 2: Wheat Grain Yield Comparison from a 2-Year Study
| Treatment | Application Rate (g/ha) | Application Timing | Grain Yield 2018-19 ( kg/ha ) | Grain Yield 2019-20 ( kg/ha ) |
| This compound | 1200 | PE | 4687 | 4618 |
| This compound | 1200 | EPoE | 4687 | 4618 |
| Pendimethalin | 1250 | PE | 4423 | 4258 |
| Weedy Check | - | - | 3833 | 3594 |
| Weed Free | - | - | 5467 | 5217 |
| Source: Adapted from a study conducted at CCS Haryana Agricultural University, Hisar[1] |
Experimental Protocols
The data presented in this guide are derived from field experiments conducted to evaluate the bio-efficacy of this compound and pendimethalin. The general methodologies employed in these studies are outlined below.
Study Comparing this compound and Pendimethalin
-
Experimental Design: Randomized Complete Block Design (RCBD) with three replications[6].
-
Location: Agronomy Research Farm of CCS Haryana Agricultural University, Hisar, during the rabi seasons of 2018-19 and 2019-20[1].
-
Treatments:
-
This compound 600 SC at 900, 1050, and 1200 g/ha applied as pre-emergence (PE) just after sowing.
-
This compound 600 SC at 900, 1050, and 1200 g/ha applied as early post-emergence (EPoE) one day before the first irrigation[1].
-
Pendimethalin 1500 g/ha applied as PE[1].
-
Sulfosulfuron 25 g/ha as post-emergence (PoE)[1].
-
Untreated control (weedy check) and two hand weedings were included for comparison[1].
-
-
Dominant Weed Flora: The experimental field was primarily infested with the grassy weed Phalaris minor and broadleaf weeds including Medicago denticulata, Coronopus didymus, and Lathyrus aphaca[1].
-
Data Collection:
Study on Pendimethalin Efficacy
-
Experimental Design: Field experiment with various application rates of pendimethalin[4][5].
-
Location: Agricultural Research Farm, Division of Agronomy, BHU, Varanasi[4][5].
-
Treatments:
-
Dominant Weed Flora: The field was infested with broadleaf weeds such as Solanum nigrum, Anagallis arvensis, Chenopodium album, Vicia sativa, Melilotus indicus, Rumex dentatus, and Medicago denticulatum, the narrow-leaved weed Phalaris minor, and the sedge Cyperus rotundus[4][5].
-
Data Collection:
Mode of Action and Signaling Pathways
This compound and pendimethalin control weeds through distinct biochemical mechanisms.
This compound: Inhibition of Solanesyl Diphosphate Synthase
This compound is a diphenyl ether herbicide with a novel mode of action[7][8]. It targets and inhibits solanesyl diphosphate synthase (SPS), an enzyme crucial for the biosynthesis of plastoquinone[9][10]. The inhibition of SPS disrupts the electron transport chain in photosynthesis, leading to the accumulation of phytoene and subsequent bleaching of the plant tissue[7][8]. This unique mechanism places this compound in its own Herbicide Resistance Action Committee (HRAC) Group 32[11].
Caption: this compound's mode of action via inhibition of Solanesyl Diphosphate Synthase.
Pendimethalin: Disruption of Microtubule Assembly
Pendimethalin is a dinitroaniline herbicide that acts as a mitotic inhibitor[11][12]. It functions by binding to tubulin, the protein subunit of microtubules[12]. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for cell division (mitosis) and cell elongation[11][12]. As a result, root and shoot growth of germinating weeds is halted, leading to their death before emergence[11][12]. Pendimethalin is classified under HRAC Group 3[12].
Caption: Pendimethalin's mode of action through the disruption of microtubule assembly.
Experimental Workflow
The following diagram illustrates a typical workflow for a field experiment comparing the efficacy of this compound and pendimethalin in wheat.
References
- 1. agronomyjournals.com [agronomyjournals.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. krishikosh [krishikosh.egranth.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Prowl / pendimethalin | CALS [cals.cornell.edu]
- 12. pomais.com [pomais.com]
A Comparative Guide to the Cross-Validation of Aclonifen Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Aclonifen, a diphenyl ether herbicide. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for residue analysis in various matrices. This document outlines key performance characteristics, detailed experimental protocols, and visual workflows to facilitate a clear understanding of the cross-validation process.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on factors such as the matrix, required sensitivity, and available instrumentation. The following table summarizes the quantitative performance of commonly employed methods: Gas Chromatography-Electron Capture Detector (GC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Performance Parameter | GC-ECD | GC-MS | LC-MS/MS |
| Linearity (r²) | Not explicitly stated, but method requires calibration. | Requires calibration; linearity is a key validation parameter. | >0.99 |
| Accuracy (Recovery %) | 74.3 - 95.0[1] | Not explicitly stated, but a critical validation parameter. | 81 - 110 |
| Precision (% RSD) | < 8[1] | Not explicitly stated, but a critical validation parameter. | < 20 |
| Limit of Detection (LOD) | 0.001 mg/kg[1] | Dependent on instrumentation and matrix. | Not explicitly stated, but typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | 0.005 mg/kg[2][1] | 0.01 - 0.02 µg/L in water.[3] | 0.01 mg/kg for most food matrices.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of analytical methods. Below are outlines of typical procedures for the analysis of this compound.
Gas Chromatography-Electron Capture Detector (GC-ECD)
This method is suitable for the routine analysis of this compound in agricultural products.[2][1]
-
Sample Preparation:
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS).[5]
-
Detector: Electron Capture Detector (ECD).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium.[5]
-
Temperatures: Optimized for the separation of this compound.
-
-
Identification and Quantification:
-
Identification: Based on the retention time of the analyte compared to a standard.
-
Quantification: Determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and confirmation of the analyte's identity through its mass spectrum. It is often used for the analysis of this compound in water and food extracts.[3][5]
-
Sample Preparation:
-
Instrumentation:
-
Gas Chromatograph (GC): Coupled to a Mass Spectrometer (MS).
-
Ionization: Typically Electron Ionization (EI).
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
MS Mode: Can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Identification and Quantification:
-
Identification: Confirmed by matching the retention time and the mass spectrum of the analyte with that of a standard.
-
Quantification: Based on the peak area of a characteristic ion, often using an internal standard for improved accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for analyzing this compound in complex matrices such as food and environmental samples at very low concentrations.[6][4]
-
Sample Preparation:
-
Instrumentation:
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A reverse-phase C18 column is frequently used.[7][8]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate.[7]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MS/MS Mode: MRM is used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.[4]
-
-
Identification and Quantification:
-
Identification: Based on the retention time and the ratio of at least two MRM transitions.
-
Quantification: Achieved by comparing the peak area of the most intense MRM transition to a matrix-matched calibration curve, often with the use of an internal standard.
-
Mandatory Visualizations
To better illustrate the relationships and workflows involved in the cross-validation of this compound analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key attributes for this compound analytical methods.
References
- 1. [PDF] Development of an Official Analytical Method for Determination of this compound in Agricultural Products Using GC-ECD | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Analysis of Aclonifen's Herbicidal Effects on Monocots and Dicots
Aclonifen, a diphenyl ether herbicide, exhibits a distinct bleaching action on susceptible plants. Its novel mode of action, targeting the enzyme solanesyl diphosphate synthase (SPS), disrupts the carotenoid biosynthesis pathway, ultimately leading to chlorophyll degradation and plant death. This guide provides a comparative study of this compound's effects on monocotyledonous (monocots) and dicotyledonous (dicots) plants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound's unique mechanism of action sets it apart from other herbicides. Instead of directly inhibiting key enzymes in the carotenoid pathway like phytoene desaturase (PDS), this compound targets SPS, an enzyme essential for the synthesis of plastoquinone and ubiquinone.[1][2] The inhibition of SPS leads to a deficiency in these vital molecules, which are cofactors for enzymes in the carotenoid biosynthesis pathway. This indirect inhibition results in the accumulation of phytoene, a colorless precursor, and the subsequent destruction of chlorophyll due to photo-oxidation, causing the characteristic bleaching symptoms.[1][2]
Differential Sensitivity: Monocots vs. Dicots
While this compound is effective against a broad spectrum of both monocot and dicot weeds, its selectivity allows for its use in several dicotyledonous crops.[3] This selectivity is primarily attributed to the differential metabolic detoxification capabilities between tolerant and susceptible species.
Tolerant Dicots: The notable tolerance of certain dicots, such as sunflower (Helianthus annuus), to this compound is a well-documented example of metabolic resistance. Sunflowers possess a highly efficient detoxification mechanism within their roots, where this compound is rapidly conjugated with glutathione, a cellular antioxidant.[4][5][6] This conjugation process transforms this compound into non-toxic, polar metabolites that are then sequestered within the root system, preventing their translocation to the shoots where the herbicidal activity would normally take place.[4][5][6]
Susceptible Monocots and Dicots: In contrast, susceptible monocot and dicot weeds lack this rapid and efficient detoxification pathway. This compound is readily absorbed by the roots and translocated to the shoots, where it inhibits SPS, leading to the bleaching symptoms and eventual plant death.
Quantitative Comparison of this compound's Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound against various monocot and dicot weed species. The data is presented as the critical concentration required to cause a lethal effect and weed control efficiency at different application rates.
Table 1: Critical Concentration of this compound in Various Weed Species [4][7]
| Plant Type | Species | Common Name | Critical Concentration (µM) in Aerial Parts |
| Monocot | Alopecurus myosuroides | Black-grass | 90 |
| Dicot | Sinapis arvensis | Charlock | 38 |
| Dicot | Chenopodium album | Fat-hen | 45 |
| Dicot | Brassica napus | Rapeseed | 55 |
| Dicot | Galium aparine | Cleavers | 75 |
Table 2: Weed Control Efficiency of this compound in Wheat [8]
| Plant Type | Weed Species | Application Rate (g a.i./ha) | Timing | Weed Control Efficiency (%) |
| Monocot | Phalaris minor | 1200 | Pre-emergence | 83 |
| Dicot | Medicago denticulata | 1200 | Pre-emergence | 74.5 |
| Dicot | Coronopus didymus | 1200 | Pre-emergence | 68.5 |
| Dicot | Lathyrus aphaca | 1200 | Pre-emergence | 55.6 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy
This protocol outlines a standard procedure to determine the dose-response of various weed species to this compound under controlled greenhouse conditions.
1. Plant Material and Growth Conditions:
- Procure certified seeds of the desired monocot and dicot weed species.
- Sow the seeds in 10 cm diameter pots filled with a sterile potting mix (e.g., a 2:1:1 ratio of loam, peat, and sand).
- Thin seedlings to a uniform number (e.g., 3-5 plants) per pot after emergence.
- Grow the plants in a greenhouse maintained at approximately 25/18°C (day/night) with a 16-hour photoperiod and adequate irrigation.
2. Herbicide Application:
- Prepare a stock solution of this compound (analytical grade) in a suitable solvent (e.g., acetone with a surfactant).
- Prepare a series of dilutions to achieve the desired range of application rates (e.g., 0, 100, 200, 400, 800, 1600 g a.i./ha).
- Apply the herbicide treatments to the plants at the 2-3 leaf stage using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
- Include an untreated control group for each plant species.
3. Data Collection and Analysis:
- Assess visual injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
- At 21 DAT, harvest the above-ground biomass of all plants in each pot.
- Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.
- Calculate the percent growth reduction relative to the untreated control.
- Analyze the dose-response data using a suitable statistical software to determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth).
Protocol 2: In Vitro Assay for this compound Inhibition of Solanesyl Diphosphate Synthase (SPS)
This protocol describes a method to assess the direct inhibitory effect of this compound on the SPS enzyme.
1. Enzyme Extraction:
- Homogenize fresh leaf tissue from the target plant species in an ice-cold extraction buffer.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
- Further purify the SPS enzyme using techniques such as ammonium sulfate precipitation and chromatography if necessary.
2. Enzyme Activity Assay:
- The activity of SPS is typically measured by quantifying the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into solanesyl diphosphate.
- Set up reaction mixtures containing the enzyme extract, substrates (farnesyl pyrophosphate and [14C]-IPP), and varying concentrations of this compound.
- Incubate the reactions at an optimal temperature for a specific duration.
- Stop the reaction and extract the radiolabeled products.
- Quantify the radioactivity of the products using liquid scintillation counting.
3. Data Analysis:
- Calculate the enzyme activity at each this compound concentration relative to the control (no inhibitor).
- Determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the mode of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: this compound's mode of action via inhibition of Solanesyl Diphosphate Synthase (SPS).
Caption: A typical experimental workflow for evaluating this compound's efficacy.
References
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. weedcontroljournal.org [weedcontroljournal.org]
- 6. researchgate.net [researchgate.net]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. agronomyjournals.com [agronomyjournals.com]
Aclonifen vs. Bifenox: A Comparative Guide to their Modes of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modes of action of two diphenyl ether herbicides, aclonifen and bifenox. While structurally related, their primary biochemical targets and physiological effects on plants differ significantly, offering distinct advantages and applications in weed management research and development.
At a Glance: Key Differences
| Feature | This compound | Bifenox |
| Primary Mode of Action | Inhibition of Solanesyl Diphosphate Synthase (SPS)[1][2] | Inhibition of Protoporphyrinogen Oxidase (PPO)[3][4][5] |
| Secondary Mode of Action | Weak inhibition of Protoporphyrinogen Oxidase (PPO)[6][7][8][9] | - |
| Primary Physiological Effect | Bleaching of leaves[1][8][10] | Necrosis and desiccation of leaves[3][10][11] |
| HRAC Classification | Group 32 (Inhibition of solanesyl diphosphate synthase)[2][6] | Group 14 (Formerly Group E) (Inhibition of PPO)[3][4] |
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound and bifenox against their respective target enzymes.
Table 1: this compound Inhibition of Arabidopsis thaliana Solanesyl Diphosphate Synthase (SPS)
| Enzyme | IC50 (µM) |
| AtSPS1 | ~1 |
| AtSPS2 | ~1 |
Data from Kahlau et al., 2020. The IC50 values were determined via a dose-response curve of this compound inhibition.[12]
Table 2: Bifenox and other Diphenyl Ether Herbicide Inhibition of Protoporphyrinogen Oxidase (PPO)
| Herbicide | Target Enzyme | Inhibition Type | Ki (nM) |
| Acifluorfen-methyl | Maize etiochloroplastic PPO | Competitive | Not specified |
| Acifluorfen | Maize etiochloroplastic PPO | Competitive | Not specified |
| Tiafenacil | Various plant PPO | Not specified | 22-28 |
Mode of Action Signaling Pathways
The distinct modes of action of this compound and bifenox lead to different downstream effects within the plant cell.
Caption: this compound inhibits Solanesyl Diphosphate Synthase (SPS), blocking plastoquinone and carotenoid biosynthesis, leading to bleaching.
Caption: Bifenox inhibits PPO, causing Protoporphyrin IX accumulation, ROS generation, and ultimately, cell necrosis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to elucidate the modes of action of this compound and bifenox.
Solanesyl Diphosphate Synthase (SPS) Inhibition Assay (for this compound)
This assay biochemically confirms the inhibition of SPS by this compound.[1][10]
1. Enzyme Source:
-
Recombinant Arabidopsis thaliana SPS1 and SPS2 proteins are expressed and purified.[2]
2. Assay Principle:
-
The activity of SPS is measured by quantifying the amount of pyrophosphate released during the condensation of isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP) to form solanesyl diphosphate.
3. Procedure:
-
A reaction mixture is prepared containing the purified SPS enzyme, its substrates (FPP and IPP), and a buffer system.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature.
-
The amount of pyrophosphate produced is determined using a commercially available pyrophosphate detection kit, which often involves a fluorescence-based measurement.
-
The IC50 value is calculated by plotting the enzyme activity against the logarithm of the this compound concentration.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay (for Bifenox)
This fluorescence-based assay is commonly used to determine the inhibitory activity of compounds against PPO.[15][16]
1. Enzyme Source:
-
PPO can be isolated from various plant tissues (e.g., etiolated maize seedlings) or expressed as a recombinant protein.[6][13]
2. Assay Principle:
-
The assay measures the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed oxidation of the non-fluorescent substrate, protoporphyrinogen IX.
3. Procedure:
-
The PPO enzyme is pre-incubated with a range of concentrations of the inhibitor (e.g., bifenox) in a reaction buffer. The buffer typically contains a reducing agent like dithiothreitol (DTT) to maintain the substrate in its reduced form.[15]
-
The reaction is initiated by adding the substrate, protoporphyrinogen IX.
-
The increase in fluorescence, corresponding to the formation of protoporphyrin IX, is monitored over time using a fluorometer.
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
Inhibition kinetics (e.g., competitive, non-competitive) can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[6][13]
Comparative Experimental Workflow: Transcriptomic Analysis
Transcriptomic analysis, particularly using RNA sequencing (RNA-seq) on model organisms like Arabidopsis thaliana, is a powerful tool to predict and confirm the mode of action of herbicides.[1][10]
Caption: A comparative transcriptomic workflow to elucidate the distinct modes of action of this compound and bifenox.
Conclusion
The distinct primary modes of action of this compound and bifenox underscore the importance of detailed biochemical and molecular investigations in herbicide science. This compound's inhibition of the novel target, solanesyl diphosphate synthase, which leads to bleaching, contrasts sharply with the classical PPO-inhibiting mechanism of bifenox that results in rapid necrosis.[1][3][10] This fundamental difference not only has implications for their respective herbicidal profiles and crop selectivity but also highlights the potential for discovering new herbicide targets to combat the growing issue of weed resistance. For researchers in drug development, the specificity of these molecules for their respective plant enzymes can provide valuable insights into designing selective inhibitors for other biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Bifenox - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 16. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bleaching Phenotype of Aclonifen Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleaching phenotype induced by Aclonifen treatment with other herbicides, supported by experimental data and detailed protocols. This compound, a diphenyl ether herbicide, is recognized for its distinct bleaching effect on susceptible plant species. Recent research has pinpointed its primary mode of action as the inhibition of solanesyl diphosphate synthase (SPS), an enzyme crucial for plastoquinone biosynthesis. This guide will delve into the mechanism of this compound and compare it to other herbicides with similar and different modes of action that also result in a bleaching phenotype.
Comparative Analysis of Bleaching Herbicides
This compound's bleaching effect stems from its indirect inhibition of carotenoid biosynthesis. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Their absence leads to the destruction of chlorophyll and the characteristic white or bleached appearance of the plant tissue. The table below compares this compound with Norflurazon, a direct inhibitor of phytoene desaturase (PDS), and Acifluorfen, a diphenyl ether herbicide that primarily inhibits protoporphyrinogen oxidase (PPO) leading to necrosis rather than bleaching.
| Herbicide | Target Enzyme | Primary Phenotype | Key Biochemical Marker |
| This compound | Solanesyl Diphosphate Synthase (SPS) | Bleaching | Phytoene Accumulation |
| Norflurazon | Phytoene Desaturase (PDS) | Bleaching | Phytoene Accumulation |
| Acifluorfen | Protoporphyrinogen Oxidase (PPO) | Necrosis and some chlorosis | Protoporphyrin IX Accumulation |
Mechanism of Action: this compound vs. Other Bleaching Herbicides
This compound's unique mechanism sets it apart from other herbicides. While it shares the diphenyl ether structure with PPO inhibitors like acifluorfen, its primary target is SPS.[1][2] The inhibition of SPS disrupts the synthesis of plastoquinone, which is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3] This indirect inhibition of PDS leads to the accumulation of phytoene, the substrate for PDS, and a subsequent lack of downstream carotenoids.[1][4]
Norflurazon, in contrast, directly inhibits the PDS enzyme, also leading to phytoene accumulation and a bleaching phenotype.[5][6] The visual symptoms of this compound and Norflurazon treatment are therefore very similar.
The following diagram illustrates the signaling pathway affected by this compound and Norflurazon.
Experimental Protocols
To quantitatively validate the bleaching phenotype of this compound and compare it with other herbicides, the following experimental protocols can be employed.
Experimental Workflow
The general workflow for assessing herbicide-induced bleaching is as follows:
Plant Growth and Herbicide Treatment
-
Plant Species: Arabidopsis thaliana is a common model organism for such studies.
-
Growth Conditions: Grow seedlings on a suitable medium (e.g., 0.5% agar with 0.1% Hyponex) in a controlled environment (e.g., 16h light/8h dark cycle at 22-25°C).[7]
-
Herbicide Application: Apply herbicide solutions (e.g., this compound, Norflurazon) and a control (e.g., 1% DMSO) to the growth medium or as a post-emergence spray at specified concentrations.[7] Treat seedlings at a consistent growth stage (e.g., 2-3 leaf stage).
Quantification of Chlorophyll Content
-
Purpose: To measure the extent of bleaching.
-
Protocol:
-
Harvest a known fresh weight of leaf tissue from treated and control plants.
-
Extract chlorophyll by homogenizing the tissue in a known volume of 80% acetone or another suitable solvent.
-
Centrifuge the homogenate to pellet cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration using established equations (e.g., Arnon's equation). The half-effective concentration (EC50) for chlorophyll reduction can be determined to compare herbicide potency.[7]
-
Analysis of Phytoene Accumulation
-
Purpose: To confirm the inhibition of phytoene desaturase (directly or indirectly).
-
Protocol:
-
Extraction: Homogenize a known fresh weight of plant tissue in a suitable solvent (e.g., acetone or a mixture of chloroform, methanol, and water).
-
Saponification (Optional): To remove chlorophyll, the extract can be saponified.
-
Phase Separation: Partition the carotenoid precursors into an organic solvent (e.g., hexane or petroleum ether).
-
HPLC Analysis:
-
Dry the organic phase and resuspend the residue in a suitable injection solvent.
-
Analyze the sample using a reverse-phase HPLC system with a C18 column.
-
Use a UV-Vis detector to monitor the elution of phytoene at its characteristic absorption maximum (around 285 nm).
-
Quantify phytoene levels by comparing the peak area to a standard curve of purified phytoene.
-
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above, comparing the effects of this compound and Norflurazon.
| Parameter | Control | This compound (e.g., 10 µM) | Norflurazon (e.g., 10 µM) |
| Visual Phenotype | Green | Severe Bleaching | Severe Bleaching |
| Total Chlorophyll (µg/g FW) | 1500 ± 150 | 250 ± 50 | 200 ± 40 |
| Phytoene Content (ng/g FW) | < 10 | 5000 ± 400 | 6000 ± 500 |
Note: The actual concentrations of herbicides and the resulting quantitative values will vary depending on the plant species, growth conditions, and specific experimental setup.
Conclusion
Validating the bleaching phenotype of this compound involves a multi-faceted approach that combines visual assessment with quantitative biochemical analysis. By comparing its effects on chlorophyll content and phytoene accumulation with those of other herbicides like Norflurazon, researchers can confirm its indirect inhibition of the carotenoid biosynthesis pathway. The provided protocols offer a robust framework for conducting such comparative studies, which are essential for understanding the precise mode of action of this and other herbicides. This knowledge is critical for the development of new, effective, and selective weed control strategies.
References
- 1. This compound targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Aclonifen-Treated Plants: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Aclonifen on plants, contextualized with other herbicides acting on related pathways. This compound, a diphenyl ether herbicide, has a unique mode of action that distinguishes it from other herbicides in its chemical class, which typically inhibit protoporphyrinogen oxidase (PPO). Instead, this compound primarily targets Solanesyl Diphosphate Synthase (SPS), a key enzyme in the carotenoid biosynthesis pathway.[1][2] This guide synthesizes available data to facilitate a deeper understanding of this compound's molecular impact and to provide a framework for future research and development.
Introduction to this compound and its Mode of Action
This compound is a selective, pre-emergence herbicide used for the control of broadleaf weeds and some grasses in various crops. Its mode of action was recently elucidated, identifying Solanesyl Diphosphate Synthase (SPS) as its primary molecular target.[1][2] SPS is crucial for the synthesis of the solanesyl diphosphate precursor of plastoquinone and other essential isoprenoids. Inhibition of SPS disrupts the carotenoid biosynthesis pathway, leading to the accumulation of phytoene, an upstream precursor.[1][2] This accumulation results in a characteristic bleaching phenotype in susceptible plants, as the lack of carotenoids leads to photo-oxidation of chlorophyll. While this compound is a diphenyl ether, its primary mechanism is distinct from PPO inhibitors like acifluorfen or bifenox.
Comparative Overview of Herbicide Action
To understand the specific transcriptomic signature of this compound, it is useful to compare it with herbicides that induce similar phenotypes or target related pathways, such as norflurazon, a direct inhibitor of Phytoene Desaturase (PDS).
| Feature | This compound | Norflurazon (PDS Inhibitor) | Acifluorfen (PPO Inhibitor) |
| Primary Target | Solanesyl Diphosphate Synthase (SPS)[1][2] | Phytoene Desaturase (PDS) | Protoporphyrinogen Oxidase (PPO) |
| Biochemical Effect | Inhibition of solanesyl diphosphate synthesis, leading to phytoene accumulation.[1][2] | Direct inhibition of phytoene desaturation, leading to phytoene accumulation. | Accumulation of protoporphyrin IX, leading to light-dependent oxidative damage. |
| Phenotype | Bleaching of new growth.[1] | Bleaching of new growth.[3] | Necrosis and wilting. |
| Upstream/Downstream of PDS | Acts upstream of PDS by limiting a substrate for a related pathway. | Directly inhibits PDS. | Acts in a different pathway (tetrapyrrole biosynthesis). |
Comparative Transcriptomic Data
While a direct, publicly available comparative RNA-seq dataset for this compound and other herbicides was not identified, this section leverages data from independent studies to infer comparative transcriptomic responses. The primary source for this compound's transcriptomic impact is the study by Kahlau et al. (2020), which utilized a comprehensive RNA-seq dataset of Arabidopsis thaliana treated with 49 different inhibitors. For norflurazon, publicly available microarray data from Arabidopsis thaliana provides insights into the effects of direct PDS inhibition.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to this compound and Norflurazon
| Herbicide | Treatment Details | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Data Source |
| This compound | (Data from a comprehensive inhibitor screen, specific DEG numbers not publicly detailed) | Not specified | Not specified | Carotenoid biosynthesis, Isoprenoid biosynthesis, Photosynthesis-related genes, Stress responses | Inferred from Kahlau et al. (2020)[1][2] |
| Norflurazon | 5µM Norflurazon treatment of seedlings | (Data from microarray, specific numbers vary by analysis threshold) | (Data from microarray, specific numbers vary by analysis threshold) | Photosynthesis (especially light-harvesting complex genes), Chlorophyll biosynthesis, Carotenoid biosynthesis, Plastid-to-nucleus signaling, Oxidative stress response | GEO Accession: GSE5726[3] |
Note: The quantitative data for this compound is not publicly available in the form of a DEG list. The information presented is based on the described mode of action and the pathways predicted to be affected in the discovery study. The norflurazon data is from a microarray experiment and provides a transcriptomic snapshot of PDS inhibition.
Signaling Pathways and Experimental Workflow
Visualizing Herbicide Impact on Plant Signaling
The following diagrams illustrate the points of intervention for this compound and Norflurazon in the carotenoid biosynthesis pathway and a general workflow for comparative transcriptomic studies.
Caption: this compound inhibits SPS, while Norflurazon inhibits PDS.
Caption: A generalized workflow for a comparative transcriptomics experiment.
Experimental Protocols
The following are representative protocols for conducting a comparative transcriptomics study of this compound and Norflurazon in Arabidopsis thaliana.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized.
-
Growth Conditions: Seeds are sown on half-strength Murashige and Skoog (MS) medium with 1% sucrose and stratified at 4°C for 2 days in the dark. Seedlings are then grown under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Herbicide Treatment: For transcriptomic analysis, 10-day-old seedlings are transferred to liquid MS medium containing either this compound (e.g., 1 µM), Norflurazon (e.g., 5 µM), or a solvent control (e.g., DMSO).[4]
-
Harvesting: Whole seedlings are harvested after a defined time point (e.g., 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from pooled seedlings for each treatment group using a commercial plant RNA isolation kit, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: RNA integrity and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with high-quality RNA (RIN > 8) are selected for library preparation.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.
-
Sequencing: The prepared cDNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[4]
Bioinformatics Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed using software such as Trimmomatic.
-
Read Mapping: The clean reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using tools like featureCounts or HTSeq. Differential expression analysis between herbicide-treated and control samples is performed using packages such as DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Differentially expressed genes (DEGs) are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes and pathways.
Conclusion and Future Directions
The transcriptomic response to this compound is primarily characterized by the disruption of the carotenoid and isoprenoid biosynthesis pathways due to the inhibition of SPS. This leads to a gene expression profile that, while resulting in a similar bleaching phenotype, is expected to differ from that of direct PDS inhibitors like norflurazon. A direct comparative transcriptomic study is warranted to fully elucidate the unique and overlapping gene networks modulated by these herbicides. Such a study would provide a more comprehensive understanding of their modes of action and potential off-target effects, aiding in the development of more effective and selective herbicides. Future research should focus on generating and publicly archiving high-quality RNA-seq datasets for this compound and a range of other herbicides across different plant species and time points.
References
Safety Operating Guide
Proper Disposal of Aclonifen: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Aclonifen, a nitrophenyl ether herbicide. Strict adherence to these procedures is crucial to ensure personnel safety and environmental protection. This compound is recognized as very toxic to aquatic life with long-lasting effects and is a suspected carcinogen.[1][2][3] Therefore, proper waste management is not only a regulatory requirement but also a critical component of responsible laboratory practice.
I. Immediate Safety Precautions and Spill Management
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber, >0.4mm thickness).[2]
-
Protective Clothing: A lab coat, standard coveralls, or a Category 3 Type 6 suit to prevent skin contact.[2][6]
-
Respiratory Protection: Use in a well-ventilated area, such as a laboratory fume hood. If aerosols or dust may be generated, appropriate respiratory protection should be used.[4]
In the event of a spill, immediately evacuate unnecessary personnel.[4] Contain the spillage using an inert absorbent material like clay or sand.[2][7] Do not allow the substance to enter drains, sewers, or waterways.[2][7][8] Collect the absorbed material and spilled product into a properly labeled, sealed container for disposal.[2][6][7]
II. Step-by-Step this compound Disposal Procedure
The primary methods for this compound disposal involve incineration or engagement with a licensed hazardous waste disposal service.[2][4][7] Landfilling may be an option for appropriately cleaned and empty containers.[6][7]
-
Segregation and Labeling:
-
Designate a specific, sealed, and clearly labeled container for this compound waste. The label should include the chemical name, hazard symbols (e.g., "Environmental Hazard," "Health Hazard"), and the date of accumulation.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Product Disposal (Unused or Expired this compound):
-
The preferred method for disposing of pure or concentrated this compound is through a licensed hazardous waste disposal contractor.[2][4][9] These services are equipped to handle and transport hazardous materials according to strict regulatory standards.
-
Alternatively, the product may be incinerated in a specialized, high-temperature chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1][4][7] This should only be performed by a certified facility.
-
-
Container Disposal:
-
Empty Containers: Empty containers may retain product residue and should be handled with the same precautions as the product itself.[7]
-
Triple Rinsing: To render an empty container non-hazardous, it can be triple-rinsed with a suitable solvent (consult your safety officer for an appropriate solvent).[6][9][10] The rinsate must be collected and disposed of as hazardous this compound waste.
-
Final Disposal of Cleaned Containers: Once triple-rinsed and confirmed to be free of residue, the container can be punctured to prevent reuse and disposed of as non-hazardous waste, such as in a sanitary landfill, in accordance with local regulations.[2][6][9]
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including PPE, absorbent materials from spills, and labware, must be treated as hazardous waste.
-
Collect these materials in a sealed, labeled container and dispose of them through your institution's hazardous waste program or a licensed contractor.[6]
-
III. Regulatory Compliance
Disposal of this compound must be conducted in strict accordance with all local, regional, national, and international regulations.[1][5][6][7] It is the responsibility of the generator of the waste to ensure full compliance. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cropscience.bayer.co.uk [cropscience.bayer.co.uk]
- 3. This compound | C12H9ClN2O3 | CID 92389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. soufflet-agro.com.ua [soufflet-agro.com.ua]
- 8. middeldatabasenpdf.dlbr.dk [middeldatabasenpdf.dlbr.dk]
- 9. bayercropscience.ie [bayercropscience.ie]
- 10. bayercropscience.ie [bayercropscience.ie]
Personal protective equipment for handling Aclonifen
Essential Safety and Handling Guide for Aclonifen
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance that may cause an allergic skin reaction and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Wear CE Marked (or equivalent) nitrile rubber gloves with a minimum thickness of 0.40 mm.[1][2] Do not use leather or cotton gloves.[3] Wash hands before breaks and immediately after handling the product.[2][4] |
| Eye and Face Protection | Goggles or Face Shield | Wear goggles conforming to EN166 (Field of Use 5 or equivalent) or a face shield.[1][2] This is crucial when pouring, mixing, or in any situation with a risk of splashing.[3] |
| Skin and Body Protection | Protective Clothing | Wear a standard coverall and a Type 6 suit.[1][2] For higher exposure risks, consider a higher protective type suit.[4] It is recommended to wear two layers of clothing where possible.[1][4] Contaminated work clothing should not be allowed out of the workplace.[5] |
| Respiratory Protection | Respirator | While not typically required under normal use with adequate ventilation, a respirator should be considered during lengthy exposures or when handling highly toxic pesticides.[1][3] Always follow label-specific requirements.[3] |
Toxicological Data
The following table summarizes key toxicity data for this compound.
| Toxicity Measure | Value | Species |
| Oral LD50 | >6500 mg/kg | Rat |
| Dermal LD50 | >5000 mg/kg | Rat |
| Oral LD50 | >5000 mg/kg | Mouse |
Data sourced from multiple safety data sheets.[6]
Operational Plan: Handling, Storage, and Disposal
A systematic approach is critical for safely managing this compound in a laboratory setting.
Step 1: Preparation and Safe Handling
-
Obtain Special Instructions : Do not handle this compound until all safety precautions have been read and understood.
-
Ensure Adequate Ventilation : Handle the substance in a well-ventilated place or use a local exhaust system if dust or aerosols may be generated.[5]
-
Avoid Contact : Avoid all personal contact, including inhalation of dust, fumes, or vapors, and contact with skin and eyes.[5][6] Open cuts or irritated skin should not be exposed to this material.[6]
-
Don Personal Protective Equipment (PPE) : Before handling, put on all required PPE as detailed in the table above.
Step 2: Storage
-
Container Integrity : Store the container tightly closed.[5] Use only the original container.[1][4]
-
Storage Conditions : Keep in a dry, cool, and well-ventilated place.[1][2][4][5] Protect from freezing and direct sunlight.[1][4]
-
Incompatible Materials : Store apart from foodstuff containers, beverages, animal feed, and other incompatible materials like oxidizing agents and acids.[2][4][5][6]
-
Authorized Access : Store in a place accessible only by authorized personnel.[1][2][4]
Step 3: Accidental Release Measures
-
Isolate the Area : Keep people away and upwind of any spill or leak.[5]
-
Remove Ignition Sources : Remove all sources of ignition from the area of the spill.[5]
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, surface water, or ground water.[1][5][7]
-
Clean-up : For minor spills, use dry clean-up procedures and avoid generating dust.[6] For larger spills, recover the product by pumping or using an inert absorbent clay.[1] Collect the material into a suitable, labeled, and closed container for disposal.[1][5][6]
Step 4: Disposal Plan
-
Unused Product : If possible, use up any excess product according to its intended use.[8][9] If this is not feasible, the product must be disposed of as hazardous waste.[9] Contact a licensed hazardous waste contractor for disposal.[10]
-
Empty Containers : Containers should be triple rinsed (or equivalent).[5] The rinse water should be applied where the pesticide was intended to be used and should not enter drains.[9][11] After proper rinsing, the packaging can be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[5]
-
Contaminated Materials : Any material used for spill cleanup should be promptly disposed of as hazardous waste in accordance with local, regional, and national regulations.[5] Never pour any pesticide waste down the sink, toilet, or any drain.[8]
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe this compound handling.
References
- 1. gadotagro.com [gadotagro.com]
- 2. middeldatabasenpdf.dlbr.dk [middeldatabasenpdf.dlbr.dk]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. bayercropscience.ie [bayercropscience.ie]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. soufflet-agro.com.ua [soufflet-agro.com.ua]
- 8. epa.gov [epa.gov]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 11. Advice - How to Safely Dispose of Garden Chemicals | Kiwicare [kiwicare.co.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
